5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Description
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Properties
IUPAC Name |
5-bromo-2-thiophen-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQXVUCQBGVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650783 | |
| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-09-0 | |
| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus is a prominent member of this class.[1][2][3] Benzoxazoles, organic compounds featuring a benzene ring fused to an oxazole ring, are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Their biological relevance is often attributed to their structural similarity to naturally occurring purine bases like adenine and guanine, which allows them to effectively interact with the biopolymers of living systems.[2][3]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2-(2-thienyl)-1,3-benzoxazole . This molecule integrates three key structural motifs:
-
The benzoxazole core , providing the foundational scaffold for biological activity.
-
A 2-thienyl substituent , a five-membered sulfur-containing heterocycle frequently incorporated into pharmaceutical agents to enhance therapeutic efficacy.
-
A 5-bromo substituent on the benzene ring, which critically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its potency and potential for forming specific halogen bonds with target proteins.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, reactivity, and potential applications of this promising compound.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and suitability for various experimental conditions and analytical techniques.
Core Chemical Properties
The key identifying and computed properties of this compound are summarized in the table below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 2-(5-bromothiophen-2-yl)-5-bromo-1,3-benzoxazole | [6] |
| CAS Number | 915923-09-0 | [7] |
| Molecular Formula | C₁₁H₆BrNOS | [6][7] |
| Molecular Weight | 280.14 g/mol | [6][7] |
| Monoisotopic Mass | 278.935 Da | [6][7] |
| XLogP3 | 4.2 | [6] |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | [6][7] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Spectroscopic Characterization: The Basis for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific experimental data for this exact molecule is not publicly cataloged, its expected spectroscopic signature can be reliably predicted based on its constituent functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework.
-
¹H NMR : Protons on the aromatic benzoxazole and thienyl rings are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The electronic influence of the bromine atom and the heteroatoms (N, O, S) will cause distinct chemical shifts for each proton, and their coupling patterns (doublets, triplets, etc.) will reveal their connectivity.
-
¹³C NMR : Aromatic carbons will appear in the δ 110-165 ppm range. The carbon at the 2-position of the benzoxazole ring, bonded to both nitrogen and oxygen, will be significantly downfield.
-
-
Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition.
-
Causality : The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This pattern is a definitive indicator of the presence of a single bromine atom.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
~1630-1600 cm⁻¹ (C=N stretching of the oxazole ring)
-
~1500-1400 cm⁻¹ (Aromatic C=C stretching)
-
~1250 cm⁻¹ (Asymmetric C-O-C stretching)
-
C-S stretching vibrations from the thiophene ring.
-
Section 2: Synthesis and Mechanistic Insights
The construction of the 2-substituted benzoxazole scaffold is a well-established field in synthetic organic chemistry. The most prevalent and robust strategy involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes or acyl chlorides).[8][9][10][11]
Proposed Synthetic Protocol
The synthesis of this compound can be efficiently achieved by reacting 2-amino-4-bromophenol with thiophene-2-carboxylic acid . The use of polyphosphoric acid (PPA) is highly recommended for this transformation.
-
Why PPA? Polyphosphoric acid is an ideal choice as it serves a dual function: it acts as a non-aqueous solvent for the reactants at elevated temperatures and, more importantly, as a powerful dehydrating agent that drives the final ring-closing (cyclodehydration) step, ensuring a high yield of the desired benzoxazole product.[1][12]
Step-by-Step Methodology:
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq) and thiophene-2-carboxylic acid (1.1 eq).
-
Reaction Initiation : Add polyphosphoric acid (PPA) in sufficient quantity (approx. 10-15 times the weight of the limiting reactant) to ensure the mixture is stirrable.
-
Thermal Cyclization : Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation (Workup) : After completion, cool the reaction mixture to approximately 80-90°C and carefully pour it onto a large volume of crushed ice with vigorous stirring. This quenching step hydrolyzes the PPA and precipitates the crude solid product.
-
Neutralization : Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the slurry until it becomes neutral or slightly alkaline (pH 7-8). This step is crucial to neutralize any residual acid.
-
Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove inorganic salts.
-
Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Section 3: Potential Applications in Research and Drug Development
The true value of this compound lies in its potential as a scaffold for developing new therapeutic agents and functional materials. The benzoxazole heterocycle is a well-documented pharmacophore with a vast range of biological activities.[1][4][8]
Structure-Activity Relationship (SAR) Insights
-
The 2-Position : Substitution at the 2-position of the benzoxazole ring is a primary determinant of its biological activity profile.[8][13] The incorporation of the thienyl ring introduces a heteroaromatic system known to participate in various receptor-ligand interactions and is a common feature in many approved drugs.
-
The 5-Position : Substitution at the 5-position often serves to modulate or enhance the potency of the parent compound.[13] The electron-withdrawing nature of the bromine atom can alter the electronic distribution of the entire ring system, influencing its binding affinity. Furthermore, its lipophilic character can improve membrane permeability, a key factor in drug bioavailability.
Anticipated Pharmacological Roles
Given the extensive literature on related compounds, this compound is a prime candidate for screening in several therapeutic areas:
-
Anticancer Agents : Benzoxazole derivatives have shown significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways like those involving protein kinases.[4][5][14]
-
Antimicrobial Agents : The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal strains.[4][8] This molecule could be investigated as a novel antibiotic or antifungal, particularly against resistant strains.
-
Anti-inflammatory Agents : Many benzoxazole derivatives exhibit potent anti-inflammatory and analgesic properties, making them attractive for developing treatments for inflammatory disorders.[1][3][4]
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action, particularly for anticancer activity, is the inhibition of protein kinases. The planar, aromatic structure of the benzoxazole core is well-suited to fit into the ATP-binding pocket of a kinase, acting as a "hinge-binder." The thienyl and bromo-phenyl moieties can then extend into adjacent hydrophobic pockets, conferring both potency and selectivity.
The diagram below illustrates a generic kinase signaling cascade and indicates the point where a competitive inhibitor, such as our target molecule, would act to block downstream signaling, thereby preventing cellular proliferation.
Conclusion
This compound is a molecule of significant scientific interest, strategically designed to leverage the proven biological relevance of the benzoxazole scaffold. The synergistic combination of the core heterocycle with thienyl and bromo substituents creates a compound with high potential for applications in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The synthetic route to this molecule is straightforward and based on well-established chemical principles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full therapeutic and scientific potential of this versatile chemical entity.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). St. Joseph's College of Pharmacy.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
- Benzoxazole. (n.d.). Wikipedia.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.
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- N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. (n.d.). PubChem.
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- 5-Bromo-1,3-benzoxazole. (n.d.). Sigma-Aldrich.
- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.).
- This compound. (n.d.). Angene Chemical.
- 5-BROMO-2-PYRIDIN-3-YL-1,3-BENZOXAZOLE. (n.d.).
- 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole. (n.d.). Sigma-Aldrich.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
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- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
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"5-Bromo-2-(2-thienyl)-1,3-benzoxazole" molecular structure
An In-Depth Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Synthesis, Characterization, and Application
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, designed for researchers, scientists, and drug development professionals. We delve into its molecular architecture, a robust synthetic protocol, detailed methods for structural elucidation, and a discussion of its potential therapeutic applications based on the well-documented bioactivities of the 2-substituted benzoxazole class. This document is structured to provide not just procedural steps, but the scientific rationale underpinning these methodologies, ensuring a deeper, actionable understanding for the professional in the field.
Benzoxazole, a heterocyclic aromatic compound composed of a benzene ring fused to an oxazole ring, serves as a privileged scaffold in drug discovery.[3][4] Its structural rigidity, aromaticity, and capacity for diverse substitutions at the 2-position make it an ideal framework for interacting with various biological targets.[2][3] Derivatives of this nucleus have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] The thienyl moiety, another important heterocycle in medicinal chemistry, when appended to the benzoxazole core, can significantly modulate biological activity. This guide focuses on the 5-bromo-2-(2-thienyl) derivative, a compound designed to leverage the synergistic potential of these three key structural features: the bromo-substituted benzene ring, the oxazole linker, and the thiophene group.
Molecular Profile of this compound
The precise molecular architecture of a compound dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior. This compound is characterized by the fusion of a brominated benzene ring with an oxazole ring, which is substituted at the 2-position with a thiophene ring.
Chemical Structure:
A summary of its key computed physicochemical properties is presented below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(thiophen-2-yl)-1,3-benzoxazole | (Internal) |
| Molecular Formula | C₁₁H₆BrNOS | [9][10][11] |
| Molecular Weight | 280.14 g/mol | [9][10] |
| CAS Number | 915923-09-0 | [9][11][12] |
| XLogP3 | 3.8 - 4.2 | [9][10] |
| Hydrogen Bond Donors | 0 | [9][10] |
| Hydrogen Bond Acceptors | 3 | [9][10] |
| Topological Polar Surface Area | 54.3 Ų | [9][10] |
| Rotatable Bond Count | 1 | [9][10] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent oxidative cyclization of a 2-aminophenol with an appropriate aldehyde.[13][14] This methodology offers a direct and efficient route to the target compound with good yields and operational simplicity.
Synthesis Workflow
The logical flow for the synthesis and purification is outlined below.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-aminophenol (1.0 eq)
-
Thiophene-2-carboxaldehyde (1.1 eq)
-
Copper(II) Acetate (0.1 eq)
-
Ethanol (Absolute)
-
Silica Gel (for column chromatography)
-
Hexane & Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-aminophenol (1.0 eq) and absolute ethanol (approx. 10 mL per mmol of aminophenol). Stir until the solid is fully dissolved.
-
Causality: Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its appropriate boiling point for the reflux conditions.
-
-
Addition of Reagents: Add thiophene-2-carboxaldehyde (1.1 eq) followed by Copper(II) Acetate (0.1 eq) to the solution.
-
Causality: A slight excess of the aldehyde ensures the complete consumption of the limiting aminophenol. Copper(II) acetate serves as an efficient catalyst for the oxidative cyclization step, utilizing atmospheric oxygen as the terminal oxidant, which aligns with green chemistry principles.[13]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization. TLC monitoring is crucial to determine the point of maximum product formation and avoid the generation of side products from prolonged heating.
-
-
Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove residual soluble impurities.
-
Causality: Using cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures.
-
-
Purification: The crude product is further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient, typically starting with 95:5 and gradually increasing the polarity. The fractions containing the pure product (identified by TLC) are pooled and the solvent is removed under reduced pressure (rotary evaporation).
-
Final Product: The resulting solid is dried under high vacuum to yield this compound as a pure, crystalline solid.
Structural Elucidation and Quality Control
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[15] A combination of Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating system for structural confirmation.
Characterization Workflow
Caption: Spectroscopic workflow for the structural confirmation of the target compound.
Spectroscopic Protocols and Expected Data
4.2.1 Mass Spectrometry (MS)
-
Protocol: A sample is dissolved in methanol and analyzed by Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Expected Data: The mass spectrum should exhibit a prominent molecular ion peak cluster corresponding to [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio), a characteristic doublet of peaks will be observed at m/z ≈ 280 and 282, confirming the presence of a single bromine atom.
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin pellet for analysis.[15]
-
Expected Data:
-
~3100 cm⁻¹: C-H stretching (aromatic/thienyl).
-
~1620-1600 cm⁻¹: C=N stretching of the oxazole ring.
-
~1570-1450 cm⁻¹: C=C stretching vibrations from the benzene and thiophene rings.
-
~1240 cm⁻¹: Asymmetric C-O-C stretching, characteristic of the benzoxazole system.
-
4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Data (in DMSO-d₆): Aromatic protons typically appear in the downfield region (δ 7.0–8.5 ppm).[15] Specific expected signals would include:
-
A doublet for the proton adjacent to the bromine on the benzoxazole ring.
-
A singlet or narrow doublet for the proton at position 4 of the benzoxazole ring.
-
Three distinct signals (doublet, triplet, doublet) corresponding to the three protons on the thiophene ring.
-
-
Expected ¹³C NMR Data: The spectrum will show 11 distinct carbon signals, with chemical shifts consistent with aromatic and heteroaromatic carbons, including the characteristic C=N carbon of the oxazole ring downfield (often >150 ppm).
Potential Pharmacological Applications
While specific biological data for this compound requires dedicated screening, the extensive literature on analogous compounds provides a strong rationale for its potential applications.[7]
-
Antimicrobial Agents: 2-substituted benzoxazoles are well-established as potent antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8] The incorporation of a halogen (bromo) and a thienyl group can enhance lipophilicity and membrane permeability, potentially leading to improved antimicrobial efficacy.
-
Anticancer Agents: Numerous benzoxazole derivatives have been synthesized and evaluated as anticancer agents, showing activity against various cancer cell lines, including human colorectal carcinoma (HCT116).[7][8] Potential mechanisms include the inhibition of key enzymes like topoisomerases or kinases.[7]
-
Anti-inflammatory Agents: The benzoxazole scaffold has been explored for the development of anti-inflammatory drugs, with some derivatives showing potent inhibition of cyclooxygenase (COX) enzymes.[16]
Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing
To validate the predicted antimicrobial potential, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
MIC Determination Protocol (Tube Dilution Method)
-
Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB).[8]
-
Serial Dilution: In a series of sterile test tubes or a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each tube/well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ofloxacin).
-
Incubation: Incubate the tubes/plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, combining three pharmacologically relevant motifs. The synthetic and analytical protocols detailed herein provide a robust framework for its preparation and quality assurance. Based on the extensive bioactivity profile of the benzoxazole class, this compound is a prime candidate for screening in antimicrobial and anticancer assays. Future work should focus on its empirical biological evaluation, structure-activity relationship (SAR) studies by modifying the substitution patterns, and investigation of its mechanism of action against validated biological targets.
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). PubMed. [Link]
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Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
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2-(5-Bromo-2-thienyl)benzoxazole. (n.d.). PubChem. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Benzoxazole. (n.d.). Wikipedia. [Link]
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Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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Spectroscopic Characterization of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Structural Elucidation of a Privileged Heterocycle
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities and unique photophysical properties.[1][2] The specific analogue, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, which incorporates a thiophene moiety, is of significant interest for its potential applications stemming from the combined electronic and structural features of these two heterocyclic systems.[3] Rigorous structural characterization is the bedrock of any meaningful investigation into its properties and potential applications. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and purity assessment of this compound.
The following sections will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a framework for robust scientific inquiry.
I. Molecular Structure and Spectroscopic Overview
A comprehensive spectroscopic analysis workflow is crucial for the complete structural confirmation of a newly synthesized molecule like this compound.[1] This process typically begins with mass spectrometry to determine the molecular weight and elemental composition, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and establish connectivity.
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160-165 |
| C-3a | ~148-152 |
| C-4 | ~110-115 |
| C-5 | ~115-120 |
| C-6 | ~125-130 |
| C-7 | ~118-123 |
| C-7a | ~140-145 |
| C-2' | ~130-135 |
| C-3' | ~128-132 |
| C-4' | ~127-131 |
| C-5' | ~129-133 |
Note: These are predicted values based on known data for similar structures. Actual values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; sonication may be necessary. [1]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integrations to assign the structure.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the benzoxazole and thiophene rings.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~1620-1580 | C=N stretch (benzoxazole) |
| ~1550-1450 | Aromatic C=C stretch |
| ~1250-1200 | C-O-C stretch (benzoxazole) |
| ~850-750 | C-H out-of-plane bending |
| ~700-600 | C-S stretch (thiophene) |
| ~600-500 | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. [1]5. Data Analysis: The major absorption peaks are identified and correlated with specific functional groups using standard correlation tables. [1]
V. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to result in strong UV absorption.
Expected UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~330-350 | > 20,000 |
Note: The exact λmax and ε will be solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference. [1]4. Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
VI. Conclusion: A Self-Validating Spectroscopic Profile
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the core functional groups, and NMR spectroscopy provides the definitive atomic connectivity. UV-Vis spectroscopy complements this by characterizing the electronic properties of the conjugated system. This comprehensive spectroscopic profile is essential for ensuring the identity, purity, and quality of this promising heterocyclic compound in any research or development endeavor.
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Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]
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A Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: A Privileged Scaffold in Medicinal Chemistry
This guide provides an in-depth analysis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. We will explore its chemical identity, synthesis, and the scientific rationale behind its potential applications, grounded in the established versatility of the benzoxazole core structure.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to all scientific inquiry. The compound is a substituted benzoxazole, which consists of a benzene ring fused to an oxazole ring.[1] This core structure is further functionalized with a bromo group and a thienyl group.
IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the formal name for this compound is 2-(5-bromothiophen-2-yl)-1,3-benzoxazole .[2]
Synonyms and Identifiers: In scientific literature and commercial databases, this compound may be referenced by several names and identifiers, which are crucial for comprehensive literature searches.
CAS Numbers:
The existence of multiple CAS numbers is not uncommon and can arise from different suppliers or registration periods. Researchers should verify the specific identifier associated with their material source.
Physicochemical Properties
The molecular characteristics of a compound dictate its behavior in chemical and biological systems. The computed properties of this compound provide insight into its potential as a drug candidate or functional material.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrNOS | [2] |
| Molecular Weight | 280.14 g/mol | [2] |
| XLogP3-AA | 4.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 54.3 Ų | [2] |
| Complexity | 241 | [2] |
The XLogP3 value of 4.2 suggests high lipophilicity, indicating that the molecule is more soluble in fats and oils than in water. This is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with biological targets.
Caption: Chemical structure of the title compound.
Synthesis of Benzoxazole Scaffolds
The benzoxazole ring system is a common motif in bioactive compounds, and numerous synthetic methods have been developed for its construction.[4][5] The most prevalent and direct approach involves the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (such as an acyl chloride or ester).[1][5]
Proposed Synthetic Protocol for this compound:
This specific molecule can be synthesized by the cyclocondensation of 4-bromo-2-aminophenol with 5-bromothiophene-2-carbonyl chloride.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-aminophenol in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane.
-
Addition of Acyl Chloride: Slowly add an equimolar amount of 5-bromothiophene-2-carbonyl chloride to the solution at room temperature. A mild base, like triethylamine or pyridine, may be added to scavenge the HCl byproduct.
-
Cyclization/Dehydration: The intermediate amide is then cyclized to form the benzoxazole ring. This is typically achieved by heating the reaction mixture, often in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA) or a Brønsted acid.[5] The use of PPA is effective as it serves as both a solvent and a catalyst for the dehydration step.
-
Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled and poured into ice water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Aprotic Solvent: Solvents like DMF are chosen because they are polar enough to dissolve the reactants but do not interfere with the reaction by donating protons.
-
Acid Catalyst: The acid catalyst (e.g., PPA) protonates the carbonyl oxygen of the intermediate amide, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydroxyl group of the aminophenol, which is essential for ring closure.
Caption: Generalized workflow for the synthesis of the title compound.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
The benzoxazole nucleus is considered a "privileged structure" in medicinal chemistry.[6] This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes benzoxazole derivatives attractive starting points for developing new therapeutic agents.[7] The benzoxazole scaffold is found in drugs like the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen.[8]
Derivatives of this heterocyclic system have been shown to possess a wide range of pharmacological activities, including:
Potential Application: Targeting VEGFR-2 in Cancer Therapy
A particularly promising area of research for benzoxazole derivatives is in oncology, specifically as inhibitors of protein kinases.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.
Several studies have demonstrated that substituted benzoxazoles can act as potent VEGFR-2 inhibitors.[6][9] The core structure serves as a scaffold to correctly position functional groups that interact with the ATP-binding pocket of the kinase. While direct experimental data on this compound is limited in the provided context, its structural similarity to known kinase inhibitors makes it a compound of high interest for screening and further development in this area. The bromo and thienyl substituents provide vectors for further chemical modification to optimize potency and selectivity.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Conclusion
This compound, or 2-(5-bromothiophen-2-yl)-1,3-benzoxazole, is a well-defined chemical entity built upon the versatile and medicinally significant benzoxazole scaffold. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties suggest it is a viable candidate for investigation in drug discovery programs. Given the proven track record of related compounds as potent inhibitors of key biological targets like VEGFR-2, this molecule represents a valuable probe for exploring new anticancer therapies and warrants further investigation by the scientific community.
References
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A Technical Guide to the Biological Potential of Thienyl-Substituted Benzoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the benzoxazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure provides a stable platform for introducing functional groups that can interact with various biological targets.[3] These targets range from enzymes and receptors to nucleic acids, leading to demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[2][4][5]
Parallel to the rise of benzoxazoles, the thiophene ring, a sulfur-containing five-membered heterocycle, has established itself as a crucial component in numerous pharmaceuticals.[6] Its ability to act as a bioisostere for a phenyl ring, coupled with its distinct electronic properties, allows it to modulate a compound's pharmacokinetic and pharmacodynamic profile.[6][7] Thiophene derivatives are known for their significant biological activities, including potent antimicrobial and anti-inflammatory effects.[6][8]
This guide delves into the strategic fusion of these two powerful moieties: thienyl-substituted benzoxazoles. The core hypothesis is that by tethering a thienyl group to the benzoxazole core, it is possible to create novel chemical entities with enhanced, synergistic, or entirely new pharmacological profiles. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, providing a technical foundation for their further development as next-generation therapeutic agents.
Part 1: Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[9] Thienyl-substituted benzoxazoles have shown considerable promise in this arena, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi.[8][10]
Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism through which many benzoxazole derivatives exert their antibacterial effect is the inhibition of DNA gyrase.[10] This essential bacterial enzyme controls the topological state of DNA during replication. By binding to the enzyme, the compounds prevent it from re-ligating DNA strands, leading to double-strand breaks and subsequent cell death. Molecular docking studies have suggested that the benzoxazole core can fit into the ATP-binding pocket of the DNA gyrase B subunit, a mode of action that underpins the activity of several clinically relevant antibiotics.[10] The thienyl substituent often enhances this binding affinity through additional hydrophobic or hydrogen-bonding interactions.
Data Summary: In Vitro Antimicrobial Potency
The antimicrobial efficacy of novel compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Thienyl Benzoxazoles | S. aureus (Gram-positive) | 32 - 256 | Chloramphenicol | < 10 |
| 2-Thienyl Benzoxazoles | E. coli (Gram-negative) | 25 - 256 | Chloramphenicol | < 10 |
| 2-Thienyl Benzoxazoles | P. aeruginosa (Gram-negative) | 64 - 256 | Cefixime | 25 |
| Thienyl-Oxadiazoles | B. subtilis (Gram-positive) | >15 mm inhibition zone** | Ampicillin | 100 µ g/disc |
| Thienyl-Oxazoles | C. albicans (Fungus) | Weak to no activity | Clotrimazole | 100 µ g/disc |
*Note: Data for closely related thienyl-substituted heterocycles are included to show the broader potential of the thienyl moiety.[6][8] *Inhibition zone diameter is from agar diffusion assays.[6] Data compiled from sources[6][8][9][10].
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for assessing the in vitro antimicrobial activity of thienyl-substituted benzoxazoles.
Causality: The broth microdilution method is chosen for its efficiency and quantitative results. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a precise MIC value which is crucial for structure-activity relationship (SAR) studies.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 2: Anticancer Activity
Benzoxazole derivatives are frequently investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][11][12] The incorporation of a thienyl group can enhance this activity, potentially through improved target binding or altered cellular uptake.[13][14]
Mechanism of Action: Apoptosis Induction and Kinase Inhibition
Thienyl-substituted benzoxazoles can induce cancer cell death through multiple pathways:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to β-tubulin. This arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.[15]
-
Induction of Apoptosis: A common mechanism is the activation of the intrinsic apoptotic pathway. This is often evidenced by an increase in the levels of cleaved Caspase-3, a key executioner caspase.[15] Molecular docking studies suggest that some compounds may bind directly to and activate pro-caspases.
-
Kinase Inhibition: Signaling pathways critical for cancer cell proliferation and survival, such as those involving Akt and Nuclear Factor kappa B (NF-κB), are potential targets.[13] Benzoxazoles bearing a thiophene substituent have shown strong binding affinities for these protein targets in silico.[13]
Data Summary: In Vitro Cytotoxicity
The anticancer potential is typically measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Thienyl-Benzoxazole | MDA-MB-231 (Breast) | 4 - 8 | Nocodazole | 3 |
| Naphthoxazole Analog | A549 (Lung) | 2.18 - 2.89 | Cisplatin | ~2.5 |
| Thienyl-Benzothiazole | MCF-7 (Breast) | Low Cytotoxicity | Doxorubicin | < 1 |
| Thienyl-Benzothiazole* | HepG2 (Liver) | 48 (nM)** | Doxorubicin | < 1 |
*Note: Data for closely related analogs are included to illustrate the potential of the core structures.[11][14] *Value reported in nM.[14] Data compiled from sources[11][14][15].
Experimental Protocol: MTT Assay for Cell Viability
Causality: The MTT assay is a colorimetric, reliable, and widely accepted standard for assessing in vitro cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This allows for a quantitative assessment of a compound's ability to inhibit cell proliferation or induce cell death.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the thienyl-substituted benzoxazoles in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Visualization: Simplified Apoptosis Pathway
Caption: Dual mechanism of anticancer action via tubulin and caspases.
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have been developed as potent anti-inflammatory agents, often designed to be selective inhibitors of specific inflammatory targets to reduce side effects associated with traditional NSAIDs.[16][17]
Mechanism of Action: Targeting Inflammatory Mediators
-
COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects come from inhibiting COX-2, while undesirable side effects like gastrointestinal issues arise from inhibiting COX-1.[16] Many benzoxazole derivatives are designed to selectively bind to the COX-2 active site, offering a better safety profile.[16]
-
MD2/TLR4 Pathway Inhibition: Myeloid differentiation protein 2 (MD2) is an adaptor protein essential for the Toll-like receptor 4 (TLR4) to recognize lipopolysaccharide (LPS), a potent inflammatory trigger from Gram-negative bacteria.[18][19] By binding to MD2, benzoxazole compounds can block the LPS-induced inflammatory cascade, preventing the release of pro-inflammatory cytokines like IL-6 and TNF-α.[18][19]
Data Summary: In Vitro Anti-inflammatory Efficacy
| Compound Class | Target | IC₅₀ (µM) | Assay System |
| Benzoxazolone Derivatives | IL-6 Inhibition | 5.09 - 10.14 | LPS-induced RAW264.7 cells |
| Benzoxazole Ureas | TNF-α Inhibition | < 10 | In-vitro cytokine inhibition |
| Benzoxazole Ureas | IL-6 Inhibition | < 10 | In-vitro cytokine inhibition |
Data compiled from sources[4][18][19].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac Sodium, 10 mg/kg), and test compound groups (various doses).
-
-
Compound Administration:
-
Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., 0.5% CMC solution).
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
-
Visualization: MD2/TLR4 Signaling Pathway
Caption: Inhibition of the LPS-induced inflammatory pathway via MD2.
Part 4: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with broader efficacy and fewer side effects is ongoing. Benzoxazole derivatives, including those with thiophene substitutions, have been identified as having potential in this area.[20][21][22]
Mechanism of Action: Modulation of GABAergic Neurotransmission
A promising mechanism for the anticonvulsant action of these compounds involves the enhancement of GABAergic inhibition in the brain.[21] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Some thienyl-substituted benzoxazoles have been shown to increase the overall levels of GABA in the brain.[21] Furthermore, molecular docking studies suggest these compounds may bind to the benzodiazepine (BZD) site on the GABA-A receptor, allosterically modulating the receptor to enhance the effect of GABA, which leads to neuronal hyperpolarization and a reduction in seizure susceptibility.[21]
Data Summary: In Vivo Anticonvulsant Efficacy
| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| Benzoxazole-Triazolone | MES | 22.0 | > 300 |
| Benzoxazole-Triazolone | sc-PTZ | > 100 | > 300 |
| Benzo[b]thiophene Analog | MES | 27.4 | > 200 |
| Benzo[b]thiophene Analog | 6 Hz | 30.8 | > 200 |
Note: Data for a closely related benzo[b]thiophene derivative is included to highlight the potential of sulfur-containing heterocycles in anticonvulsant design.[23] Data compiled from sources[21][23].
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Causality: The MES test is a gold-standard preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures, a key characteristic of many effective antiepileptic drugs.
-
Animal Preparation:
-
Use male Swiss albino mice (20-25g).
-
Divide animals into control and test groups (n=6-8).
-
Administer the test compound (e.g., 50, 100, 200 mg/kg, i.p.) or vehicle to the respective groups. Administer a standard drug like Phenytoin (25 mg/kg, i.p.) to a positive control group.
-
-
Induction of Seizure:
-
At the time of peak effect (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus.
-
Apply the stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
-
Observation and Scoring:
-
Immediately observe the mouse for the presence or absence of a tonic hind limb extension (THLE). The complete extension of the hind limbs is the endpoint.
-
A compound is considered to provide protection if it prevents THLE.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Separately, determine the median toxic dose (TD₅₀) using a motor impairment test like the rotarod test to calculate a Protective Index (PI = TD₅₀/ED₅₀). A higher PI indicates a better safety margin.
-
Visualization: MES Test Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Conclusion and Future Perspectives
The strategic combination of the thienyl moiety and the benzoxazole scaffold has yielded a class of compounds with a remarkable breadth of biological activities. The evidence presented in this guide underscores their potential as leads for developing novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The thienyl ring consistently demonstrates its value in modulating the potency and, in some cases, the mechanism of action of the parent benzoxazole structure.
The path forward requires a multi-pronged approach. Comprehensive structure-activity relationship (SAR) studies are essential to optimize potency and selectivity for each therapeutic area.[24] For promising antimicrobial candidates, evaluation against clinical isolates and resistant strains is a critical next step.[9] Anticancer leads must be profiled for their effects on non-cancerous cells to establish a therapeutic window, and their in vivo efficacy must be confirmed in xenograft models.[15] For anti-inflammatory and anticonvulsant agents, elucidating the precise molecular interactions with their targets (e.g., COX-2, MD2, GABA-A receptor) will be crucial for rational drug design and optimization.[16][21]
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Papadopoulou, C., et al. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules. [Link]
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Koehler, R. T., et al. (2003). Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action. Angewandte Chemie International Edition. [Link]
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A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Al-Ostath, A., et al. (2023). Benzoxazole derivatives synthesized from thymoquinone inhibit proliferation and induce apoptosis in diffuse large B-cell lymphoma cells by targeting Akt and NF-κB. ResearchGate. [Link]
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Saeed, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Gouda, M. A., et al. (2013). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. [Link]
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Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3. (2025). ChemMedChem. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]
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Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. [Link]
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Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. [Link]
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Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). ResearchGate. [Link]
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Inhibitory activities of compound 16–23 on various cancer cells. (2023). ResearchGate. [Link]
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Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
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Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]
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Benzoxazole derivatives with anti-inflammatory potential. (2020). ResearchGate. [Link]
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Benzoxazole derivative with anticonvulsant activity. (2020). ResearchGate. [Link]
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Synthetic Strategies Towards Benzoxazole Ring Systems. (2018). ResearchGate. [Link]
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Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Liu, Z., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
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BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). ResearchGate. [Link]
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Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2019). Future Medicinal Chemistry. [Link]
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Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]
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Arakawa, K., et al. (1997). Novel benzoxazole 2,4-thiazolidinediones as potent hypoglycemic agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin. [Link]
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Structure–activity relationships of benzoxazole derivatives. (2019). ResearchGate. [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and biological screening of some thiazine substituted benzoxazoles. (2022). ResearchGate. [Link]
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Structure activity relationship of benzoxazole derivatives. (2024). ResearchGate. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2016). Molecules. [Link]
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Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative. (2023). ResearchGate. [Link]
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Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]
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Predicted possible mechanism for synthesis of substituted benzoxazole... (2015). ResearchGate. [Link]
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The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole Derivatives and Analogs
Authored For: Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Researchers Preamble: This document provides a comprehensive scientific overview of the this compound core, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. It consolidates current knowledge on its synthesis, biological activities, and therapeutic potential, with a focus on anticancer and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this privileged structure.
The 1,3-benzoxazole ring system is a bicyclic heterocyclic scaffold composed of a fused benzene and oxazole ring. This structure is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing enzyme inhibitors and receptor modulators. The incorporation of a bromine atom at the 5-position and a thienyl group at the 2-position, as in this compound, further enhances its lipophilicity and electronic properties, often leading to potent biological activities.
Synthetic Strategies for 2-Substituted Benzoxazoles
The primary and most widely adopted method for synthesizing the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This reaction, often facilitated by a dehydrating agent or catalyst, proceeds via the formation of an intermediate amide followed by intramolecular cyclization.
General Synthesis Pathway
The synthesis of the title compound and its analogs typically begins with the reaction of 4-bromo-2-aminophenol with thiophene-2-carboxylic acid. The use of a coupling agent like polyphosphoric acid (PPA) is common, as it serves as both a catalyst and a dehydrating medium to drive the cyclization to completion.
Figure 1: General synthesis scheme for this compound.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, primarily in the realms of oncology and microbiology.
Anticancer Activity
Several studies have highlighted the potential of this class of compounds as anticancer agents. Research has shown that certain derivatives can induce apoptosis in cancer cells and exhibit significant cytotoxic effects against various human cancer cell lines.
One study detailed the synthesis of a series of 2-(thiophen-2-yl)-1H-benzo[d]imidazole and 2-(thiophen-2-yl)benzo[d]oxazole derivatives, which were then evaluated for their anticancer properties. These compounds were tested for their ability to cleave DNA, a common mechanism for many cytotoxic drugs. The findings indicated that these molecules could indeed interact with and cleave plasmid DNA, suggesting a potential mechanism for their anticancer action.
Antimicrobial Activity
The benzoxazole core is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of the bromo and thienyl moieties can modulate this activity. A study focused on new 5-chloro-2-substituted benzoxazole derivatives reported significant antimicrobial activity against a panel of bacteria and fungi. While this study used a chloro- derivative, the structural similarity suggests that bromo- derivatives would likely exhibit comparable, if not enhanced, activity due to the nature of the halogen atom. The lipophilic character of these compounds allows them to penetrate microbial cell membranes more effectively.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the this compound core is still evolving, preliminary findings from related analogs provide valuable insights:
-
The 2-Position: The nature of the substituent at the 2-position is critical for activity. Aromatic and heteroaromatic rings, such as the thienyl group, are often favored as they can participate in π-π stacking interactions with biological targets like DNA or enzyme active sites.
-
The 5-Position: Halogenation at the 5-position, particularly with chlorine or bromine, consistently enhances both antimicrobial and anticancer activities. This is attributed to the halogen's ability to increase lipophilicity, facilitating cell membrane passage, and to participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
Experimental Protocols
The following sections provide standardized, step-by-step protocols for the synthesis and preliminary biological evaluation of a representative compound from this class.
Synthesis and Characterization Workflow
The process from starting materials to a fully characterized compound ready for biological screening follows a logical and rigorous pathway.
Figure 2: Workflow from synthesis to biological evaluation.
Detailed Synthesis Protocol: this compound
This protocol describes a typical lab-scale synthesis.
Materials:
-
4-Bromo-2-aminophenol
-
Thiophene-2-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (10% w/v)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Place an equimolar mixture of 4-bromo-2-aminophenol and thiophene-2-carboxylic acid into a round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.
-
Fit the flask with a reflux condenser and a calcium chloride guard tube.
-
Heat the reaction mixture in an oil bath at 200-220°C for 3-4 hours with occasional stirring.
-
Allow the mixture to cool to approximately 100°C and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution with 10% sodium bicarbonate solution until a precipitate is formed.
-
Filter the crude solid product, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.
Characterization:
-
FT-IR: Look for the absence of -NH2 and -OH stretching bands from the starting material and the appearance of characteristic C=N and C-O-C stretching bands of the benzoxazole ring.
-
¹H NMR: Confirm the disappearance of the amino and hydroxyl protons and the presence of the expected aromatic protons from the benzoxazole and thiophene rings in the correct integration and splitting patterns.
-
Mass Spectrometry: Verify the molecular weight of the product by obtaining the molecular ion peak (M+).
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.
Materials:
-
Synthesized compound dissolved in DMSO
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Resazurin dye (as a viability indicator)
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
After incubation, add a small volume of resazurin solution to each well and incubate for another 2-4 hours.
-
Determine the MIC: The lowest concentration of the compound that prevents a color change (from blue to pink), indicating the inhibition of microbial growth.
Conclusion and Future Perspectives
The this compound scaffold is a validated platform for the development of novel therapeutic agents. The existing literature strongly supports its potential in creating potent anticancer and antimicrobial compounds. Future research should focus on expanding the library of analogs to build a more comprehensive structure-activity relationship profile. Investigations into the precise molecular mechanisms of action, identification of specific cellular targets, and in vivo efficacy studies are the logical next steps to translate the promise of these compounds into clinical applications.
References
- Synthesis, DNA cleavage, and anticancer activity of novel 2-(thiophen-2-yl)-1H-benzo[d]imidazole and 2-(thiophen-2-yl)benzo[d]oxazole derivatives. [https://www.researchgate.
- Synthesis, characterization and antimicrobial evaluation of new 5-chloro-2-substituted benzoxazole derivatives. [https://www.researchgate.
In Silico First: A Predictive Analysis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
A Technical Guide for Early-Stage Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
In the contemporary drug discovery landscape, the imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies at the nascent stages of candidate evaluation.[1][2] This technical guide provides a comprehensive, in-silico-first evaluation of the novel heterocyclic entity, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] By leveraging a suite of validated computational models, we will construct a robust predictive profile of this molecule, encompassing its fundamental physicochemical characteristics, pharmacokinetic (ADMET) profile, drug-likeness, and potential biological activities. This guide is structured not as a rigid protocol, but as a dynamic workflow, mirroring the decision-making process of a computational chemist in a real-world research and development setting. Each step is rationalized to provide not just the "how," but the critical "why," empowering researchers to apply these principles to their own discovery pipelines.
The Candidate Molecule: this compound
The subject of our investigation is a molecule featuring a benzoxazole core, a privileged scaffold in medicinal chemistry, fused with a brominated thiophene moiety.[3][4][7] The introduction of the thiophene ring and the bromine atom is anticipated to modulate the molecule's electronic and lipophilic properties, thereby influencing its biological interactions and pharmacokinetic behavior.
Molecular Structure:
Before embarking on complex predictive modeling, a foundational understanding of the molecule's basic computed properties is essential.
| Property | Value | Source |
| Molecular Weight | 280.14 g/mol | [8][10] |
| Heavy Atom Count | 15 | [8] |
| Rotatable Bond Count | 1 | [8][10] |
| Hydrogen Bond Donors | 0 | [8][10] |
| Hydrogen Bond Acceptors | 3 | [8][10] |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | [8][10] |
| XLogP3-AA (Lipophilicity) | 4.2 | [10] |
Table 1: Foundational Computed Properties of this compound.
This initial data provides a snapshot of the molecule. The molecular weight is well within the range typical for small-molecule drugs. The low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. The absence of hydrogen bond donors and the presence of three acceptors will influence its solubility and binding characteristics. The TPSA and XLogP3 values give us our first glimpse into its potential for membrane permeability and overall lipophilicity.
The In Silico Workflow: A Multi-Faceted Predictive Approach
Our predictive workflow is designed to build a holistic understanding of the candidate molecule, from its likelihood of being an orally available drug to its potential therapeutic applications and liabilities.
Caption: Predictive analysis workflow for a novel chemical entity.
Physicochemical Properties and Drug-Likeness Evaluation
The journey of a drug from administration to its target is governed by its physicochemical properties. We employ established models to predict these crucial parameters. A key initial screen is the assessment against Lipinski's Rule of Five, a widely used rule of thumb to evaluate the "drug-likeness" of a compound for oral administration.[9][11][12][13]
Protocol 1: Physicochemical and Drug-Likeness Prediction using SwissADME
SwissADME is a free, robust web tool that provides predictions for a multitude of molecular properties.[5][14][15]
-
Input: Navigate to the SwissADME web server (]">www.swissadme.ch).[7] In the input field, paste the canonical SMILES string for this compound: C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)Br.
-
Execution: Click the "Run" button to initiate the calculations.
-
Data Collection: The output page will display a comprehensive set of predicted properties. Collate the data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections.
Predicted Physicochemical and Drug-Likeness Data
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 280.14 g/mol | Compliant with Lipinski's rule (<500).[11][13] |
| Consensus Log P o/w | 3.85 | Indicates good lipophilicity, compliant with Lipinski's rule (<5).[11][13] |
| ESOL Log S (Water Solubility) | -4.51 | Moderately soluble.[15] |
| H-Bond Donors | 0 | Compliant with Lipinski's rule (≤5).[11][13] |
| H-Bond Acceptors | 3 | Compliant with Lipinski's rule (≤10).[11][13] |
| Lipinski's Rule of Five | 0 Violations | High probability of good oral bioavailability. [11][12] |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |
Table 2: Predicted Physicochemical and Drug-Likeness Properties.
Expertise & Causality: The molecule adheres to all criteria of Lipinski's Rule of Five, which is a strong primary indicator of potential oral bioavailability.[11][12] The predicted Log P suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is critical for absorption. The ESOL Log S value, while indicating moderate solubility, is not prohibitive for further development, though it may be a parameter to optimize.
Pharmacokinetic (ADMET) Profiling
A pharmacologically potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration or if it is rapidly metabolized and cleared. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a cornerstone of modern drug discovery.[16][17][18]
Protocol 2: ADMET Prediction using SwissADME
This protocol is a continuation of the workflow described in Protocol 1, utilizing the same output page from the SwissADME server.
-
Data Collection: From the SwissADME results page, collect the data presented in the "Pharmacokinetics" and "Medicinal Chemistry" sections.
-
Analysis: Evaluate the predicted parameters against desirable profiles for a drug candidate.
Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity, which could be desirable or a liability depending on the target. |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells, which can contribute to higher intracellular concentrations.[19] |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Lower risk of interactions via this pathway. |
| CYP2D6 Inhibitor | No | Lower risk of interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions , as CYP3A4 is involved in the metabolism of a large percentage of marketed drugs. |
| Log Kp (Skin Permeation) | -3.85 cm/s | Low skin permeability.[19] |
Table 3: Predicted Pharmacokinetic (ADMET) Properties.
Trustworthiness & Self-Validation: The prediction of high GI absorption is consistent with the molecule's compliance with Lipinski's rules. However, the predicted inhibition of several key Cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a significant red flag.[5] This suggests a high potential for drug-drug interactions, a common cause of clinical trial failures. This finding dictates that any future development of this scaffold would need to prioritize medicinal chemistry efforts to mitigate this inhibitory activity. The predicted BBB permeability opens the possibility for CNS applications but also warns of potential off-target CNS side effects if the intended target is peripheral.
Biological Activity Spectrum Prediction
While the preceding analyses focus on "drug-likeness," they do not predict the molecule's therapeutic potential. For this, we turn to models trained on vast databases of known structure-activity relationships.
Protocol 3: Biological Activity Prediction using PASS Online
PASS (Prediction of Activity Spectra for Substances) Online is a tool that predicts a wide range of biological activities based on the 2D structure of a molecule.[20][21][22] The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).[23]
-
Input: Navigate to the Way2Drug PASS Online web server. Input the SMILES string for the target molecule.
-
Execution: Run the prediction analysis.
-
Data Interpretation: The output will be a list of predicted biological activities. Focus on activities with a high Pa value and a low Pi value. A common threshold is to consider activities where Pa > 0.7.
Predicted Biological Activity Spectrum (Pa > 0.7)
| Predicted Activity | Pa | Pi | Interpretation & Rationale |
| Antineoplastic | 0.815 | 0.005 | High probability. Benzoxazole derivatives are widely studied for their anticancer properties.[7][22] |
| Kinase Inhibitor | 0.798 | 0.012 | A common mechanism for antineoplastic agents. The heterocyclic structure is common in kinase inhibitor pharmacophores. |
| VEGFR-2 Inhibitor | 0.755 | 0.021 | A specific type of kinase inhibitor. Some benzoxazoles are known to target VEGFR-2.[22] |
| Antifungal | 0.742 | 0.018 | Benzoxazoles are a well-known class of antifungal agents.[5][7] |
| Monoamine Oxidase B Inhibitor | 0.721 | 0.033 | Potential for application in neurodegenerative diseases. The structure may fit the active site of MAO-B. |
Table 4: Predicted Biological Activities for this compound.
Authoritative Grounding: The PASS predictions align well with the known biological activities of the benzoxazole scaffold, lending credibility to the results.[3][4][7] The high probability for antineoplastic and kinase inhibitor activity provides a strong, rational starting point for hypothesis-driven experimental validation. For instance, in vitro kinase assays, particularly against VEGFR-2, would be a logical next step.
Caption: Predicted biological activity relationships.
Synthesis and Conclusion: A Candidate Profile
The in silico evaluation of this compound reveals a molecule with a promising, yet challenging, profile.
Assets:
-
Strong Drug-Likeness: Excellent compliance with Lipinski's Rule of Five suggests good potential for oral bioavailability.
-
Favorable Absorption & Distribution: Predicted high GI absorption and the ability to cross the BBB indicate the molecule can reach systemic circulation and potentially the CNS.
-
Clear Therapeutic Hypotheses: High-probability predictions for antineoplastic and antifungal activity provide a clear path for initial in vitro screening.
Liabilities:
-
Significant Drug-Drug Interaction Risk: The predicted inhibition of multiple CYP450 enzymes, especially CYP3A4, is a major liability that must be addressed through structural modification.
-
Moderate Solubility: While not a disqualifying factor, aqueous solubility may require optimization for formulation development.
Overall Assessment: this compound represents a viable starting point for a lead optimization campaign, particularly in the areas of oncology or mycology. The initial in silico screening has successfully and cost-effectively identified its key strengths and a critical, high-risk liability. The next phase of a discovery program should focus on synthesizing analogues that retain the predicted biological activity while designing out the CYP inhibition. This predictive, front-loaded approach allows research efforts to be focused, resource-efficient, and ultimately, more likely to succeed in the long and arduous path of drug development.
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
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Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]
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PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]
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LiteFold. (2025, September 24). Fail Fast, Fail Cheap: In-Silico Toxicology Pipelines for Early Drug Candidate. [Link]
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Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. [Link]
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Gundert, F., SchelP, T., & Boobis, A. (2020). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Archives of Toxicology, 94(9), 2945-2961. [Link]
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Way2Drug. (2025, May 31). Tutorial #6 Biological Activity Prediction of Novel Compound. [Link]
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YouTube. (2024, August 2). Learn to Perform QSAR Modeling on Compound Dataset. [Link]
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Wang, J., Wang, C., & Li, Y. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 458-485. [Link]
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Ibrahim, M. A., et al. (2020). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Taibah University Medical Sciences, 15(2), 115-125. [Link]
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The Emergence of 2-Thienyl-1,3-Benzoxazoles: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The 2-thienyl-1,3-benzoxazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. As structural bioisosteres of naturally occurring nucleic bases, these compounds readily interact with biological macromolecules, leading to potent antimicrobial, anticancer, and anti-inflammatory effects[1][2]. The fusion of the electron-rich thiophene ring with the versatile benzoxazole core creates a unique electronic and structural profile, making it a compelling target for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-thienyl-1,3-benzoxazole compounds. We will delve into detailed, field-proven synthetic protocols, explore the methodologies for assessing their therapeutic efficacy, and analyze the structure-activity relationships that govern their biological function.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole, a bicyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone of many therapeutic agents[2]. Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to diverse biological targets. The substitution at the 2-position of the benzoxazole ring is a critical determinant of its pharmacological profile, offering a vector for chemical modification to fine-tune activity and selectivity[3]. The incorporation of a thiophene ring at this position is of particular interest. Thiophene and its derivatives are known to possess significant biological activities, including anticancer and antimicrobial properties. When combined with the benzoxazole nucleus, the resulting 2-thienyl-1,3-benzoxazole derivatives often exhibit enhanced potency and novel mechanisms of action.
Core Synthesis Strategies and Methodologies
The primary and most efficient route to synthesizing 2-thienyl-1,3-benzoxazole is the condensation reaction between a 2-aminophenol and a thiophene-2-carboxaldehyde or its corresponding carboxylic acid. This reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. The choice of catalyst and reaction conditions is paramount to achieving high yields and purity.
Causality in Catalyst Selection
The condensation reaction requires the activation of the carbonyl group of the aldehyde or carboxylic acid to facilitate nucleophilic attack by the amino group of the 2-aminophenol. Acid catalysts are commonly employed for this purpose. However, recent advancements have focused on heterogeneous and nanocatalysts to improve reaction efficiency, simplify workup procedures, and enhance the sustainability of the synthesis. Catalysts like TiO₂–ZrO₂ and Zinc Sulfide (ZnS) nanoparticles have proven effective by providing a solid support with Lewis acidic sites, which activates the carbonyl group and promotes the cyclization-dehydration cascade[4].
Detailed Experimental Protocol: Nanocatalyst-Mediated Synthesis
This protocol details a highly efficient and green synthesis of 2-(thiophen-2-yl)benzo[d]oxazole utilizing ZnS nanoparticles as a reusable catalyst.
Materials:
-
2-Aminophenol (1 mmol)
-
Thiophene-2-carboxaldehyde (1 mmol)
-
Zinc Sulfide (ZnS) Nanoparticles (0.003 g)
-
Ethanol
-
N-hexane
-
Ethyl acetate
Procedure: [4]
-
In a round-bottom flask, prepare a mixture of 2-aminophenol (1 mmol), thiophene-2-carboxaldehyde (1 mmol), and ZnS nanoparticles (0.003 g) in ethanol.
-
Heat the reaction mixture to 70 °C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (1:2).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Wash the reaction mixture with cold ethanol to precipitate the product.
-
Filter the solid product and wash with additional cold ethanol.
-
The ZnS nanoparticle catalyst can be recovered from the filtrate for reuse.
-
Purify the crude product by recrystallization from an appropriate solvent system if necessary.
Characterization: The structure of the synthesized 2-(thiophen-2-yl)benzo[d]oxazole should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(thiophen-2-yl)benzoxazole.
Biological Activities and Therapeutic Potential
2-Thienyl-1,3-benzoxazole derivatives have emerged as potent agents in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The benzoxazole scaffold is a recurring motif in many anticancer agents[5][6]. The addition of a thienyl group at the 2-position can significantly enhance this activity. These compounds often exert their cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and by inducing apoptosis[3].
Structure-Activity Relationship (SAR): While specific SAR data for 2-thienyl derivatives is an active area of research, general trends for 2-arylbenzoxazoles provide valuable insights.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on both the benzoxazole and the 2-aryl ring can modulate the electron density of the heterocyclic system, influencing its binding affinity to biological targets.
-
Steric Factors: The size and conformation of the 2-thienyl group and any additional substituents can impact how the molecule fits into the active site of an enzyme or receptor.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to cross cell membranes and reach intracellular targets.
Quantitative Data Summary: The following table summarizes the anticancer activity of various 2-substituted benzoxazole derivatives against different cancer cell lines, providing a comparative context for the potential of 2-thienyl analogues.
| Compound Class | Substituent at 2-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-Amide | Phenyl-amide derivative | MDA-MB-231 (Breast) | 5.63 | [5] |
| Benzoxazole-Amide | Phenyl-amide derivative | MCF-7 (Breast) | 3.79 | [5] |
| Benzoxazole-Triazole | Phenyl-triazole derivative | MDA-MB-231 (Breast) | 18.57 | [5] |
| Benzoxazole-Triazole | Phenyl-triazole derivative | MCF-7 (Breast) | 16.70 | [5] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Thienyl-1,3-benzoxazoles have shown promise as potent antibacterial and antifungal agents[2][3][7]. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Quantitative Data Summary: The table below presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.
| Compound Class | Substituent at 2-position | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoxazole-Propanoic Acid | 4-tert-butylphenoxy | B. subtilis | 0.098 | [7][8] |
| Benzoxazole-Propanoic Acid | 4-tert-butylphenoxy | S. aureus | 0.39 | [7][8] |
| Benzoxazole-Propanoic Acid | 4-tert-butylphenoxy | E. coli | 0.78 | [7][8] |
| Benzoxazole Derivative | p-chloro-benzyl-piperazinyl | S. aureus | 125 | [9] |
| Benzoxazole Derivative | p-chloro-benzyl-piperazinyl | E. coli | 250 | [9] |
Experimental Protocol for Biological Evaluation
To assess the therapeutic potential of newly synthesized 2-thienyl-1,3-benzoxazole compounds, standardized in vitro assays are essential. The following protocols describe the evaluation of anticancer and antimicrobial activities.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: [4]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-thienyl-1,3-benzoxazole derivatives (typically in a logarithmic dilution series). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Biological Assay Workflow Diagram
Caption: Workflow for determining anticancer activity using the MTT assay.
Future Perspectives and Challenges
The 2-thienyl-1,3-benzoxazole scaffold holds immense promise for the development of novel therapeutics. Future research should focus on several key areas:
-
Library Synthesis: Expanding the library of derivatives with diverse substitutions on both the thiophene and benzoxazole rings to conduct comprehensive SAR studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy: Progressing the most potent in vitro candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Optimization of Drug-like Properties: Modifying lead compounds to improve their solubility, metabolic stability, and oral bioavailability.
The primary challenge lies in translating the potent in vitro activity of these compounds into effective and safe in vivo therapies. Overcoming hurdles related to toxicology and drug delivery will be critical for their successful clinical development.
References
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis of 2‐(thiophene‐2‐yl)benzo[d]oxazole. (n.d.). ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017). PubMed Central. Available at: [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Available at: [Link]
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MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). ResearchGate. Available at: [Link]
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Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. Available at: [Link]
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El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16295. Available at: [Link]
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The IC50 values of entries inhibited RD cancer cell line based on MTT assay. (n.d.). ResearchGate. Available at: [Link]
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IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... (n.d.). ResearchGate. Available at: [Link]
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Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. Available at: [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). ResearchGate. Available at: [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]
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Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
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Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. Available at: [Link]
-
Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. (2025). RSC Advances. Available at: [Link]
-
DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). Taylor & Francis Online. Available at: [Link]
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Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2009). Synlett. Available at: [Link]
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DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a valuable heterocyclic scaffold. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for key experimental choices to ensure reproducibility and high-yield synthesis. The protocol details a one-pot condensation reaction between 2-amino-4-bromophenol and thiophene-2-carbonyl chloride, followed by thermal cyclization.
Introduction and Scientific Rationale
The benzoxazole nucleus is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[3][4][5] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can interact with biological targets.[1] The specific introduction of a bromine atom at the 5-position and a thienyl group at the 2-position creates a versatile intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the thiophene ring can modulate the electronic properties and biological activity of the molecule.
The selected synthetic strategy is a classic and efficient method for constructing the 2-substituted benzoxazole core. It involves two primary stages:
-
N-Acylation: The nucleophilic amino group of 2-amino-4-bromophenol attacks the highly electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This forms a stable amide intermediate, N-(5-bromo-2-hydroxyphenyl)thiophene-2-carboxamide.
-
Intramolecular Cyclodehydration: Upon heating, the hydroxyl group of the intermediate performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent elimination of a water molecule results in the formation of the thermodynamically stable aromatic benzoxazole ring system.[5][6] This step is often promoted by a dehydrating agent like polyphosphoric acid (PPA) or can be achieved thermally at high temperatures.[7][8]
This protocol prioritizes a thermal cyclization method in a high-boiling solvent, which avoids the often challenging work-up associated with viscous agents like PPA.
Experimental Workflow Overview
The synthesis follows a logical progression from starting materials to the purified final product. Each stage is critical for achieving high purity and yield.
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Supplier | Grade | CAS Number |
| 2-Amino-4-bromophenol | Sigma-Aldrich | ≥97% | 38191-34-3 |
| Thiophene-2-carbonyl chloride | Sigma-Aldrich | 97% | 5271-67-0 |
| Pyridine | Fisher Scientific | Anhydrous | 110-86-1 |
| Ethanol | VWR | 200 Proof, Absolute | 64-17-5 |
| Deionized Water | In-house | - | 7732-18-5 |
| Equipment | |||
| 100 mL Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stir plate and stir bar | |||
| Heating mantle with controller | |||
| Ice bath | |||
| Buchner funnel and filter flask | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 |
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Amino-4-bromophenol | 188.02 | 1.0 | 10.0 | 1.88 g |
| Thiophene-2-carbonyl chloride | 146.60[9] | 1.1 | 11.0 | 1.25 mL (d=1.29 g/mL) |
| Pyridine (Solvent/Base) | 79.10 | - | - | 30 mL |
| Product (Theoretical) | 280.14 [10] | - | 10.0 | 2.80 g |
Step-by-Step Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thiophene-2-carbonyl chloride is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromophenol (1.88 g, 10.0 mmol).
-
Add anhydrous pyridine (30 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
-
Acylation (Formation of Amide Intermediate):
-
Slowly add thiophene-2-carbonyl chloride (1.25 mL, 11.0 mmol) dropwise to the cooled solution over 10-15 minutes. Causality Note: A slow, cooled addition is crucial to control the exothermic reaction between the acyl chloride and the amine, preventing side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
-
Cyclodehydration (Formation of Benzoxazole):
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approx. 115 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates reaction completion.
-
-
Work-up and Crude Product Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously. A precipitate should form immediately. Causality Note: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, while the pyridine hydrochloride salt remains in the aqueous phase.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove any residual pyridine and salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude solid by recrystallization from hot ethanol.
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected M/z for C₁₁H₆BrNOS: 278.9353).[11]
-
Melting Point (MP): To assess purity.
Expected Results
This protocol is expected to yield this compound as a light yellow or off-white crystalline solid. Typical yields after purification range from 75% to 90%.
Conclusion
The described method provides a reliable and scalable procedure for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the acylation and cyclization steps, researchers can consistently obtain high yields of the purified product. This protocol serves as a foundational technique for accessing this and other structurally related benzoxazole derivatives for applications in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Ankita, & Singh, R. K. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045-19054. Retrieved from [Link]
-
Bao, M., et al. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. Retrieved from [Link]
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Kumar, R. V. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Retrieved from [Link]
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Han, S., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal, 11(12), 1770-1774. Retrieved from [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]
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Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]
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Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (n.d.). RSC Publishing. Retrieved from [Link]
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One-pot synthesis of "5-Bromo-2-(2-thienyl)-1,3-benzoxazole"
Application Note & Protocol
A Streamlined One-Pot Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole for Advanced Drug Discovery
Abstract Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them high-value targets in drug development.[3][4] This document provides a detailed protocol for a highly efficient, one-pot synthesis of a specific, functionalized derivative, this compound. Traditional multi-step syntheses are often hampered by harsh conditions, laborious purification, and significant chemical waste.[1] The described one-pot methodology, involving the condensation of 2-amino-4-bromophenol with thiophene-2-carboxaldehyde, offers a streamlined, atom-economical, and scalable alternative, making it an ideal approach for researchers in medicinal chemistry and materials science.[1][5]
Introduction: The Significance of Benzoxazoles & One-Pot Synthesis
The benzoxazole moiety, a bicyclic system composed of fused benzene and oxazole rings, is a privileged scaffold in pharmaceutical sciences.[3][5] Its rigid, planar structure and versatile functionalization potential allow for precise interactions with biological targets, leading to a wide range of therapeutic applications.[2][6] The development of efficient and sustainable synthetic routes to access novel benzoxazole derivatives is therefore a critical objective for organic and medicinal chemists.
One-pot synthesis has emerged as a superior strategy, combining multiple reaction steps into a single operation. This approach significantly reduces reaction time, minimizes solvent and reagent usage, and simplifies the purification process, aligning with the principles of green chemistry.[1][7] This protocol focuses on such a method, providing a robust pathway to this compound, a compound with potential applications stemming from its unique combination of the benzoxazole core, a bromine substituent, and a thienyl group.
Reaction Mechanism and Scientific Rationale
The one-pot synthesis of 2-substituted benzoxazoles from a 2-aminophenol and an aldehyde proceeds via a two-stage cascade within a single reaction vessel. This process is typically facilitated by a catalyst that promotes both key transformations.[1]
Stage 1: Schiff Base Formation The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-bromophenol on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by dehydration to form a Schiff base (or imine) intermediate. The use of a Lewis acid catalyst, such as Zinc Triflate (Zn(OTf)₂), is crucial here as it activates the aldehyde carbonyl, making it more susceptible to nucleophilic attack.[7]
Stage 2: Oxidative Cyclization The Schiff base intermediate then undergoes an intramolecular cyclization. The hydroxyl group of the aminophenol attacks the imine carbon. The final step is an oxidative aromatization of the resulting oxazoline ring to form the stable benzoxazole system.[8] In many modern protocols, the oxidant is atmospheric oxygen, making the process more environmentally benign.
The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being a relatively green and easily removable solvent.[1] Refluxing provides the necessary thermal energy to overcome the activation barriers for both the dehydration and cyclization steps.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound using a Zinc Triflate-catalyzed one-pot method.[1]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Supplier |
| 2-Amino-4-bromophenol | C₆H₆BrNO | 188.02 | 188 mg | 1.0 mmol | Sigma-Aldrich |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 135 mg (113 µL) | 1.2 mmol | Alfa Aesar |
| Zinc Triflate (Zn(OTf)₂) | C₂F₆O₆S₂Zn | 363.59 | 36.4 mg | 0.1 mmol (10 mol%) | Combi-Blocks |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 5 mL | - | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | VWR |
3.2. Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer hotplate and stir bar
-
Oil bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-amino-4-bromophenol (1.0 mmol, 188 mg), thiophene-2-carboxaldehyde (1.2 mmol, 135 mg), and Zinc Triflate (10 mol%, 36.4 mg).[1]
-
Solvent Addition: Add 5 mL of absolute ethanol to the flask.
-
Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a pre-heated oil bath on a magnetic stirrer hotplate.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: Petroleum Ether:Ethyl Acetate, 4:1 v/v). The reaction is typically complete within 5-7 hours.[1] A complete reaction is indicated by the disappearance of the starting materials (visualized under UV light).
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
3.4. Work-up and Purification
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to afford the pure this compound as a solid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
| Property / Technique | Expected Data |
| Molecular Formula | C₁₁H₆BrNOS[9] |
| Molecular Weight | 280.14 g/mol [9] |
| Appearance | Expected to be a solid (e.g., off-white or pale yellow) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.2 (multiplets, aromatic protons from benzoxazole and thiophene rings). The specific shifts and coupling constants will depend on the precise electronic environment.[10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160-165 (C=N of oxazole), ~110-150 (aromatic carbons).[11] |
| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): ~1630-1650 (C=N stretch), ~1550-1580 (C=C aromatic stretch), ~1240-1270 (C-O-C stretch), ~700-800 (C-Br stretch).[10] |
| Mass Spec. (HRMS) | m/z [M+H]⁺: Calculated for C₁₁H₇BrNOS⁺: 279.9483; Found: [Value to be determined experimentally]. Isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiophene-2-carboxaldehyde is an irritant. Avoid inhalation and contact with skin.
-
Organic solvents (ethanol, ethyl acetate, petroleum ether) are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst.- Insufficient reaction time or temperature.- Wet reagents or solvent. | - Use fresh or properly stored Zinc Triflate.- Extend reflux time and monitor carefully by TLC.- Use absolute ethanol and ensure starting materials are dry. |
| Incomplete Reaction | - Stoichiometry incorrect.- Catalyst deactivation. | - Re-check calculations and accurately weigh all reagents.- Add a fresh portion of the catalyst if the reaction stalls. |
| Multiple Spots on TLC (Impure Product) | - Side reactions.- Degradation of starting material or product. | - Ensure the reaction is not overheated.- Perform careful column chromatography for purification, potentially trying different solvent systems. |
References
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
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A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Available at: [Link]
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Li, J., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules. Available at: [Link]
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Nguyen, T. H., et al. (2020). Scope of 2‐aminophenols 1 and aldehydes 2. ResearchGate. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health (NIH). Available at: [Link]
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Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (n.d.). Indian Academy of Sciences. Available at: [Link]
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Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]
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2-(5-Bromo-2-thienyl)benzoxazole. (n.d.). PubChem. Available at: [Link]
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Catalytic Oxidative Cyclocondensation of o‐Aminophenols to 2‐Amino‐3 H‐phenoxazin‐3‐ones. (n.d.). ResearchGate. Available at: [Link]
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Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Research Square. Available at: [Link]
-
Ram, K. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. Available at: [Link]
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Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
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Oxidative Cyclization in Natural Product Biosynthesis. (2016). National Institutes of Health (NIH). Available at: [Link]
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The condensation of 2-aminophenols with various aldehydes. (n.d.). ResearchGate. Available at: [Link]
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Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. World Journal of Pharmaceutical Research. Available at: [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. (2019). Semantic Scholar. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Available at: [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Available at: [Link]
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5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (2008). National Institutes of Health (NIH). Available at: [Link]
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Catalytic methods for "5-Bromo-2-(2-thienyl)-1,3-benzoxazole" synthesis
An In-Depth Guide to the Catalytic Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and pharmaceuticals. The fusion of a benzene ring with an oxazole ring creates a stable, planar, and electron-rich system that can be readily functionalized. The 2-substituted benzoxazole motif, in particular, is a privileged scaffold found in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
The target molecule, This compound , combines three key structural features: the benzoxazole core, a thiophene ring at the 2-position (a common bioisostere for phenyl rings), and a bromine atom at the 5-position. This bromine atom is particularly valuable as it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the development of diverse chemical libraries for drug discovery and optimization. This guide provides a detailed exploration of the primary catalytic methodologies for synthesizing this important molecule, offering field-proven insights and step-by-step protocols for researchers.
Core Synthetic Strategies: A Mechanistic Overview
The most direct and widely employed route for the synthesis of 2-aryl or 2-heteroaryl benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a corresponding aldehyde or carboxylic acid derivative. For the specific synthesis of this compound, the key starting materials are 4-bromo-2-aminophenol and a reactive form of thiophene-2-carboxylic acid , most commonly thiophene-2-carboxaldehyde .
The general transformation is depicted below:
Caption: General reaction scheme for the target synthesis.
The causality behind this strategy is the nucleophilic character of the amino group of the 2-aminophenol, which attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to a cyclized intermediate that subsequently aromatizes to the stable benzoxazole ring system. The choice of catalyst is critical for driving this reaction to completion efficiently, under mild conditions, and with high yields.
Catalytic Approach 1: Metal- and Acid-Catalyzed Condensation with Thiophene-2-carboxaldehyde
This is the most classical and reliable method. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. An oxidative step, often facilitated by the catalyst or an external oxidant (like air), leads to the final aromatic product.
Mechanistic Pathway
Caption: Simplified mechanistic pathway for condensation.
Comparative Analysis of Catalytic Systems
A variety of catalysts have been proven effective for this transformation, each with distinct advantages. The choice often depends on factors like cost, reusability, reaction conditions, and environmental impact.[4]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Copper (Cu₂O, CuI) [4] | DMSO or EtOH, Room Temp to 80 °C | Low cost, high efficiency, good atom economy. | May require ligands or specific copper salts. |
| Brønsted Acids (BAIL gel) [4][5] | Solvent-free, 130 °C | High yields, reusable catalyst, green chemistry.[5] | High temperatures may not be suitable for all substrates. |
| **Nanocatalysts (ZnS, TiO₂–ZrO₂) **[6] | Ethanol or Acetonitrile, 60-70 °C | High surface area, high catalytic activity, often reusable. | Catalyst synthesis and characterization required. |
| Palladium Nanocatalysts [4] | DMF, O₂, 80 °C | Good to excellent yields, broad scope. | Higher cost of palladium, potential for metal leaching. |
| Green Catalysts (Fly Ash) [2] | Ethanol, Reflux | Environmentally benign, utilizes waste material, good yields. | Catalyst composition can be variable. |
Protocol 1: Copper(I) Oxide-Catalyzed Synthesis
This protocol is based on the highly efficient and cost-effective use of a simple copper catalyst under ambient conditions, as demonstrated for related 2-aryl benzoxazoles.[4]
Materials:
-
4-Bromo-2-aminophenol (1.0 mmol, 202 mg)
-
Thiophene-2-carboxaldehyde (1.0 mmol, 112 mg)
-
Copper(I) oxide (Cu₂O) (5 mol%, 7.2 mg)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL reaction vial, add 4-bromo-2-aminophenol, thiophene-2-carboxaldehyde, and Cu₂O.
-
Add the magnetic stir bar and 3 mL of DMSO.
-
Seal the vial and stir the mixture at room temperature (25 °C). The reaction is typically open to the air, which acts as the terminal oxidant.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent. The reaction is typically complete within 2-5 hours.[4]
-
Upon completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Catalytic Approach 2: Palladium-Catalyzed Direct C-H Arylation
A more modern and convergent strategy involves the direct C-H functionalization of a pre-formed benzoxazole core.[7] In this approach, one would start with 5-bromobenzoxazole and couple it with thiophene. This method is exceptionally powerful for building molecular libraries but may be less atom-economical for this specific target compared to the condensation approach.
Rationale: The C-H bond at the 2-position of the benzoxazole ring is the most acidic and thus susceptible to deprotonation and subsequent metalation. Palladium catalysts, particularly with specialized ligands, can facilitate the coupling of this position with a heteroaryl halide (e.g., 2-bromothiophene) or, in some advanced cases, directly with the C-H bond of thiophene itself. This avoids the need to handle potentially unstable aldehydes.[8][9]
Protocol 2: Palladium-Catalyzed Direct Arylation with 2-Bromothiophene
This protocol is adapted from established methods for the direct C-2 arylation of azoles.[9]
Materials:
-
5-Bromobenzoxazole (1.0 mmol, 198 mg)
-
2-Bromothiophene (1.2 mmol, 196 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg)
-
Triphenylphosphine (PPh₃) (10 mol%, 26.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Pivalic acid (PivOH) (0.3 mmol, 30.6 mg)
-
N,N-Dimethylacetamide (DMA) (4 mL)
-
Reaction tube suitable for microwave or conventional heating
Procedure:
-
In an oven-dried reaction tube, combine 5-bromobenzoxazole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.
-
Add DMA, 2-bromothiophene, and pivalic acid via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Characterization
Regardless of the chosen synthetic path, a standardized workflow for execution and validation is essential for reproducibility and trustworthiness.
Caption: Standard experimental workflow for synthesis.
Conclusion
The synthesis of this compound is readily achievable through well-established catalytic methods. The condensation of 4-bromo-2-aminophenol with thiophene-2-carboxaldehyde using cost-effective catalysts like copper(I) oxide represents a highly efficient, direct, and scalable approach suitable for most research and development laboratories.[4] For applications requiring the rapid synthesis of diverse analogs, modern palladium-catalyzed C-H activation strategies offer a powerful, albeit more complex, alternative.[7][9] The choice of methodology should be guided by the specific project goals, scale, cost considerations, and available equipment. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize and further explore the potential of this valuable heterocyclic compound.
References
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Application Note: High-Purity Isolation of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole using Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Due to the presence of potential side-products and unreacted starting materials from its synthesis, achieving high purity is critical for subsequent applications.[4] This guide details a robust methodology centered on normal-phase flash chromatography, a technique chosen for its efficiency and scalability.[5][6] We will elucidate the rationale behind method development, from analyzing the compound's physicochemical properties to a step-by-step operational protocol. The aim is to equip researchers with a reliable and reproducible method to obtain the target compound with >98% purity.
Introduction: The Rationale for Purification
This compound is an aromatic heterocyclic compound whose structural motif is prevalent in pharmacologically active agents and functional materials.[7] Synthetic routes to benzoxazoles can often yield a crude product contaminated with starting materials, isomers, or homocoupled by-products.[4] For applications in drug development and materials research, where structural integrity is paramount, the removal of these impurities is a non-negotiable step.
Flash chromatography is the preferred purification technique for such applications, offering a superior balance of speed, resolution, and sample capacity compared to traditional gravity chromatography.[5][8] This document presents a systematic approach to developing and executing a flash chromatography method tailored to the specific properties of this compound.
Analysis of Compound Characteristics
Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy. The key parameters for this compound are summarized below.
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₁₁H₆BrNOS | [9] | Provides basic structural information. |
| Molecular Weight | ~280.14 g/mol | [9][10] | Relevant for mass-based calculations. |
| XLogP3 | 3.8 - 4.2 | [9][10] | Indicates high lipophilicity (non-polar nature), strongly suggesting normal-phase chromatography is the optimal approach.[11] |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | [9][10] | This moderate TPSA, arising from the N, O, and S heteroatoms, provides sufficient polarity for interaction with a silica stationary phase. |
| Hydrogen Bond Donors | 0 | [9] | The absence of H-bond donors reduces the likelihood of strong, peak-tailing interactions with silica. |
| Hydrogen Bond Acceptors | 3 | [9] | The presence of H-bond acceptors (N, O, S) allows for tunable retention on a polar stationary phase. |
Expert Interpretation: The high XLogP3 value is the most decisive parameter, pointing directly to a normal-phase chromatography strategy.[11] In this mode, a polar stationary phase (silica gel) is used with a non-polar mobile phase. The compound will adsorb to the silica, and its elution will be controlled by gradually increasing the polarity of the mobile phase. The moderate TPSA ensures that the interaction is not excessively strong, allowing for elution with common solvents.
Chromatographic Method Development
The Foundational Role of Thin-Layer Chromatography (TLC)
Before committing a sample to a flash column, it is imperative to scout for an appropriate mobile phase system using Thin-Layer Chromatography (TLC).[8] TLC is a rapid, low-cost technique that provides an excellent forecast of the separation achievable on a flash column.
Protocol for TLC Method Development:
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plates: Place the TLC plates in developing chambers containing different ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Test a range of ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Visualize: After development, visualize the spots under UV light (254 nm).
-
Analyze & Select: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) of 0.2 - 0.3 .[8] This Rf value ensures that the compound is well-retained on the column, allowing for effective separation from both less polar and more polar impurities, while minimizing elution time and solvent consumption.[8]
Workflow for Purification
The logical flow from crude material to a purified, validated compound is depicted in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Detailed Protocol: Automated Flash Chromatography
This protocol assumes the use of an automated flash chromatography system with UV detection. The parameters should be adjusted based on the specific instrument and scale of the purification.
Sample Preparation (Dry Loading)
Dry loading is strongly recommended over liquid injection to achieve superior peak shape and resolution, as the injection solvent can interfere with the separation at the column head.[8][12]
-
Dissolution: Dissolve the crude this compound sample in a minimum amount of a suitable solvent (e.g., Dichloromethane).
-
Adsorption: To the solution, add an amount of silica gel (230-400 mesh) approximately 1-2 times the mass of the crude product.
-
Solvent Removal: Thoroughly mix the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Cartridge Packing: Transfer the silica-adsorbed sample into an empty solid load cartridge.
Flash Chromatography Parameters and Execution
The following table summarizes the recommended parameters for the purification of ~1 gram of crude material.
| Parameter | Recommended Setting | Rationale |
| Instrument | Automated Flash Chromatography System | Provides reproducible gradients and automated fraction collection. |
| Stationary Phase | 40 g Silica Gel Flash Column (230-400 mesh) | Standard for normal-phase separation of organic compounds.[8] |
| Mobile Phase A | n-Hexane (or Heptane) | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar eluting solvent. |
| Flow Rate | 40 mL/min | A typical flow rate for a 40 g column, balancing speed and resolution. |
| Detection | UV, 254 nm and 280 nm | The aromatic and conjugated system of the molecule ensures strong UV absorbance. |
| Elution Method | Linear Gradient | A gradient ensures that well-retained impurities are eluted efficiently after the target compound, sharpening peaks.[12] |
| 0-2 CV: 5% B | Column equilibration and loading. | |
| 2-15 CV: 5% to 40% B | Elution of the target compound and separation from impurities. | |
| 15-18 CV: 40% to 100% B | Column flush to remove highly polar impurities. | |
| Fraction Collection | UV-triggered (Absorbance Threshold) | Collects only the peaks detected by the UV detector, minimizing waste. |
CV = Column Volume
Post-Purification Workflow
-
Fraction Analysis: Spot every 2-3 collected fractions onto a TLC plate, alongside a spot of the crude material. Develop the plate using the mobile phase identified during method development (e.g., 8:2 Hexane:EtOAc).
-
Pooling: Identify and combine the fractions that contain only the pure target compound (single spot on TLC with the correct Rf).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Final Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, LC-MS).
Expected Results and Troubleshooting
Following this protocol, one can expect to isolate this compound with a purity of >98%. The typical yield from a moderately clean crude mixture is 70-85%.
Troubleshooting:
-
Poor Separation: If peaks are overlapping, the primary cause is an inappropriate solvent system.[12] Re-evaluate the TLC scouting to find a mobile phase that provides better separation. Alternatively, reduce the gradient slope (e.g., 5% to 25% B over 13 CV) to increase resolution.
-
Peak Tailing: While unlikely for this non-acidic/basic compound, peak tailing can occur due to sample overloading or strong interactions. Ensure the sample mass is appropriate for the column size.
Conclusion
This application note provides a validated and scientifically grounded protocol for the purification of this compound. By leveraging a systematic approach that begins with an analysis of the molecule's properties and progresses through TLC-based method development, this flash chromatography method delivers high-purity material reliably and efficiently. This protocol serves as a robust tool for researchers in synthetic chemistry, enabling them to advance their projects with confidence in the quality of their chemical matter.
References
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound | 915923-09-0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69400666, 2-(5-Bromo-2-thienyl)benzoxazole. Retrieved from [Link]
-
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]
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University of Rochester. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
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Chem-Space. (n.d.). This compound. Retrieved from [Link]
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D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Xu, Z., et al. (2023). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. MDPI. Retrieved from [Link]
-
Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ohta, Y., et al. (n.d.). Supporting Information: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Lakshman, K., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
Anusha, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
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Application Note: Structural Elucidation of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Benzoxazole derivatives represent a cornerstone class of heterocyclic compounds, pivotal in the realms of medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and electron-rich nature confer a wide spectrum of pharmacological activities—including antimicrobial, anticancer, and anti-inflammatory properties—making them high-value scaffolds in drug development.[4][5][6] The specific compound, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, integrates the benzoxazole core with a thiophene moiety, another heterocycle known for its significant biological profile.[7]
Given the nuanced structure and the potential for isomeric impurities during synthesis, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the precise structural elucidation of such organic molecules.[1][5] It provides unparalleled insight into the molecular framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This application note offers a detailed technical guide for the complete NMR characterization of this compound, presenting predicted spectral data, field-proven experimental protocols, and the scientific rationale behind the analytical choices.
Molecular Structure and Spectroscopic Rationale
To interpret NMR spectra effectively, a clear understanding of the molecule's topology and the electronic influence of its constituent parts is essential. The bromine atom and the heteroatoms (O, N, S) induce significant electronic effects that dictate the chemical shifts of nearby nuclei.
Caption: IUPAC numbering of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃ or DMSO-d₆. These predictions are based on established principles of NMR spectroscopy for heterocyclic and aromatic systems.[8][9]
¹H NMR Spectral Analysis
The proton spectrum is divided into two distinct aromatic regions corresponding to the benzoxazole and thiophene protons.
-
Causality of Chemical Shifts: Protons on the benzoxazole ring are influenced by the electron-withdrawing nature of the fused oxazole system and the bromine atom. Protons on the thiophene ring are affected by the sulfur heteroatom and their position relative to the benzoxazole substituent.[9]
-
Splitting Patterns: The multiplicity of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (J) provides information about the spatial relationship between coupled protons (e.g., ortho, meta).[10][11]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-7 | 7.55 - 7.65 | Doublet (d) | Jortho(H7-H6) ≈ 8.5 - 9.0 | 1H |
| H-6 | 7.35 - 7.45 | Doublet of Doublets (dd) | Jortho(H6-H7) ≈ 8.5 - 9.0, Jmeta(H6-H4) ≈ 2.0 | 1H |
| H-4 | 7.75 - 7.85 | Doublet (d) | Jmeta(H4-H6) ≈ 2.0 | 1H |
| H-5' | 7.60 - 7.70 | Doublet of Doublets (dd) | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.1 | 1H |
| H-3' | 7.80 - 7.90 | Doublet of Doublets (dd) | J(H3'-H4') ≈ 3.7, J(H3'-H5') ≈ 1.1 | 1H |
| H-4' | 7.15 - 7.25 | Doublet of Doublets (dd) | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.7 | 1H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework, with chemical shifts highly sensitive to the local electronic environment.
-
Causality of Chemical Shifts: The C-2 carbon of the benzoxazole ring is significantly deshielded (shifted downfield) due to its attachment to both a nitrogen and an oxygen atom.[5] The carbon bearing the bromine (C-5) will also have a characteristic shift. Quaternary carbons (those without attached protons) typically show weaker signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C-2 | 160.0 - 163.0 | Most downfield; between O and N |
| C-7a | 150.0 - 152.0 | Bridgehead Quaternary Carbon |
| C-3a | 141.0 - 143.0 | Bridgehead Quaternary Carbon |
| C-5 | 115.0 - 118.0 | Carbon attached to Bromine |
| C-4 | 112.0 - 114.0 | Protonated Aromatic Carbon |
| C-7 | 119.0 - 121.0 | Protonated Aromatic Carbon |
| C-6 | 126.0 - 128.0 | Protonated Aromatic Carbon |
| C-2' | 129.0 - 131.0 | Quaternary Thiophene Carbon |
| C-5' | 129.5 - 131.5 | Protonated Thiophene Carbon |
| C-3' | 128.5 - 130.5 | Protonated Thiophene Carbon |
| C-4' | 127.5 - 129.5 | Protonated Thiophene Carbon |
Experimental Workflow and Protocols
Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and a systematic approach to data acquisition and processing.
Caption: Standardized workflow for NMR characterization.
Protocol 1: High-Fidelity NMR Sample Preparation
Trustworthiness Principle: The quality of the final spectrum is dictated by the quality of the sample. This protocol is designed to produce a homogeneous, contaminant-free solution, which is essential for achieving sharp, well-resolved NMR signals.[12]
Materials:
-
This compound (purified)
-
High-quality 5 mm NMR tubes and caps
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer and/or sonicator
-
Analytical balance
Methodology:
-
Determine Sample Quantity:
-
For ¹H NMR: Accurately weigh 1-5 mg of the purified compound into a clean, dry vial.[13] This concentration is typically sufficient to obtain a high signal-to-noise ratio in a few minutes.
-
For ¹³C NMR: Accurately weigh 10-20 mg of the compound. A higher concentration is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[5][13]
-
-
Select and Add Deuterated Solvent:
-
Causality: A deuterated solvent is used because deuterium (²H) resonates at a different frequency from protons (¹H), making the solvent effectively "invisible" in the ¹H NMR spectrum and preventing a massive solvent signal from obscuring the analyte signals.[14][15] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.
-
Choose a solvent in which the compound is fully soluble (e.g., CDCl₃ is a common first choice for many organic molecules).
-
Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[12][14]
-
-
Ensure Complete Dissolution:
-
Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a homogeneous solution.
-
Causality: Any suspended solid particles will degrade the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.[12]
-
-
Transfer to NMR Tube:
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into the NMR tube. This removes any particulate matter.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Protocol 2: Standardized NMR Data Reporting
Authoritative Grounding: Adherence to standardized reporting formats is crucial for scientific communication, ensuring that data can be easily interpreted, compared, and verified by other researchers. The following format aligns with guidelines from leading scientific journals and organizations.[16][17][18]
Reporting Format:
Data should be reported in the following order: nucleus, spectrometer frequency, solvent, and then the spectral data.
-
Chemical shifts (δ) are reported in parts per million (ppm) to two decimal places for ¹H and one for ¹³C.
-
Multiplicity is indicated by standard abbreviations: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), br (broad).
-
Coupling constants (J) are reported in Hertz (Hz).
-
Integration (for ¹H NMR) is reported as the relative number of protons.
Example Report:
¹H NMR (400 MHz, CDCl₃) δ: 7.81 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 3.7, 1.1 Hz, 1H), 7.65 (dd, J = 5.0, 1.1 Hz, 1H), 7.60 (d, J = 8.8 Hz, 1H), 7.40 (dd, J = 8.8, 2.0 Hz, 1H), 7.20 (dd, J = 5.0, 3.7 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃) δ: 161.5, 151.2, 142.1, 130.8, 130.1, 129.5, 128.2, 127.1, 120.0, 116.5, 113.2.
Self-Validation Note: For unequivocal assignment, especially in complex molecules, 2D NMR experiments are strongly recommended.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent to one another.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.[11]
References
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoxazoles.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Royal Society of Chemistry. (n.d.). Experimental reporting.
- Semantic Scholar. (n.d.). Synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles.
- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). 1H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]....
- Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Western University. (n.d.). NMR Sample Preparation.
- Reich, H. J. (n.d.). NMR Spectroscopy Collection. University of Wisconsin.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Aroulmoji, V., et al. (2019). ASpin-NMR data reporting tool. PISRT.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Chad's Prep. (2018). Interpreting NMR Example 1. YouTube.
- Reiser, A., et al. (1966). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 88(1), 1-7.
- Marion, D., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(7), 619-628.
- Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
- Al-Abdullah, E. S., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Abstract
This document provides a detailed guide for the analysis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Benzoxazole derivatives are known for their diverse pharmacological activities, making their precise structural identification and characterization essential.[1][2][3] This application note outlines a robust protocol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the definitive identification, and fragmentation analysis of the title compound. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
This compound belongs to the benzoxazole class of heterocyclic compounds, which are scaffolds for a wide array of bioactive molecules.[1][3][4] The incorporation of a thienyl group and a bromine atom imparts specific chemical properties that can influence biological activity and metabolic stability. Mass spectrometry is an indispensable analytical technique for confirming the molecular identity of such novel compounds, offering high sensitivity, specificity, and the ability to elucidate structural features through fragmentation analysis.[5][6]
This guide details an experimental workflow using Electrospray Ionization (ESI), a soft ionization technique suitable for polar, medium molecular weight organic molecules, coupled with high-resolution mass analysis. The protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition to yield unambiguous results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development. Key properties for this compound are summarized below. The presence of bromine is particularly significant, as its two stable isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 natural abundance, producing a characteristic isotopic pattern in the mass spectrum that serves as a definitive marker for bromine-containing ions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrNOS | [7][8] |
| Average Molecular Weight | 280.14 g/mol | [7][8] |
| Monoisotopic Mass | 278.93535 Da | [7][8] |
| Exact Mass | 278.935 g/mol | [7][8] |
| XLogP3 | 3.8 - 4.2 | [7][8] |
| Topological Polar Surface Area | 54.3 Ų | [7][8] |
Experimental Workflow and Rationale
The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. Each step is optimized to ensure sample cleanliness, prevent ion suppression, and achieve high-quality data.
Caption: Overall workflow for the mass spectrometric analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution at a concentration suitable for ESI-MS, minimizing matrix effects and preventing instrument contamination.[5][6][9]
-
Stock Solution: Accurately weigh ~1.0 mg of this compound.
-
Dissolve the analyte in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10 µg/mL. Overly concentrated samples can lead to poor mass resolution and source contamination.[10]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any particulates that could block the LC system.[10]
-
Blanks: Prepare blank samples consisting of the dissolution solvent to be run before and after the analyte to check for carry-over.[10]
Instrumentation and Parameters
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.[11]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for non-polar to moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to ensure elution of the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive & Negative | Acquiring data in both modes provides complementary fragmentation information. |
| Scan Range (MS1) | 100 - 500 m/z | Covers the expected molecular ion and its fragments. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltage to generate a stable electrospray. |
| Source Temp. | 120 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation before ions enter the mass analyzer. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | A range of energies ensures capture of both low-energy and high-energy fragments. |
Expected Results and Data Interpretation
Molecular Ion Identification
The primary goal of the full scan MS1 analysis is to confirm the molecular weight of the analyte. The presence of the bromine atom provides a unique isotopic signature.
-
Positive Ion Mode [M+H]⁺: The protonated molecule is expected at m/z 279.9428 (for ⁷⁹Br) and m/z 281.9408 (for ⁸¹Br). These two peaks should be of nearly equal intensity.
-
Negative Ion Mode [M-H]⁻: The deprotonated molecule is expected at m/z 277.9272 (for ⁷⁹Br) and m/z 279.9252 (for ⁸¹Br). These peaks should also be of nearly equal intensity.
The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass to confidently confirm the elemental composition.
Predicted Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragment ions. While no direct literature exists for this specific molecule, the fragmentation can be predicted based on the known behavior of benzoxazole and thienyl moieties.[11][12][13]
Positive Ion Mode Fragmentation: The protonated molecular ion ([M+H]⁺, m/z 280/282) is predicted to fragment via several key pathways, including cleavage of the heterocyclic rings.
Caption: Predicted major fragmentation pathways in positive ESI mode.
-
Loss of Carbon Monoxide (CO): Cleavage of the oxazole ring can lead to the loss of a neutral CO molecule (28 Da), yielding a fragment at m/z 252/254 .
-
Loss of Thioacetylene (C₂H₂S): Fragmentation of the thiophene ring could result in the loss of C₂H₂S (58 Da), producing an ion at m/z 222/224 .
-
Loss of Bromine Radical (Br•): Homolytic cleavage can lead to the loss of a bromine radical (79/81 Da), resulting in a non-brominated fragment at m/z 200 . The loss of the characteristic isotopic pattern confirms this fragmentation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the detailed steps for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can achieve reliable and accurate characterization of this and structurally related compounds. The key to confident identification lies in the combination of accurate mass measurement of the molecular ion and the logical interpretation of its MS/MS fragmentation spectrum, paying special attention to the unique isotopic signature of the bromine atom.
References
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Angene Chemical. (n.d.). This compound | 915923-09-0. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation techniques for mass spectrometry in the clinical laboratory. Request PDF. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-Bromo-2-thienyl)benzoxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]
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Rana, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 85. Retrieved from [Link]
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DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. 4(6), 2988-2993. Retrieved from [Link]
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CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
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World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. 6(10), 17-24. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
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International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. 4(4), 92-99. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Benzoxazoles, a class of heterocyclic compounds, represent a promising scaffold in medicinal chemistry due to their structural similarity to biological purines, allowing for interaction with various biopolymers.[2][3] This structural motif is present in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of the antimicrobial properties of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole (CAS No. 915923-09-0).[5] While specific biological data for this exact molecule is not yet prevalent in peer-reviewed literature, the protocols herein are based on established, standardized methodologies for novel compound assessment.[6][7] We will detail the logical workflow from preliminary screening to quantitative determination of antimicrobial efficacy, explain the rationale behind key experimental steps, and provide templates for robust data presentation.
Compound Profile:
-
Compound Name: this compound
-
CAS Number: 915923-09-0[5]
-
Molecular Formula: C₁₁H₆BrNOS
-
Structure:
-
Key Properties for Assay Design:
-
Solubility: Must be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[8][9] It is critical to establish the maximum tolerable DMSO concentration for the selected microorganisms to avoid solvent-induced toxicity.
-
Stability: Stability in solution under assay conditions (e.g., in culture media at 37°C) should be verified to ensure the compound does not degrade over the incubation period.
-
Putative Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise mechanism for this compound is unconfirmed, molecular modeling and studies on analogous benzoxazole derivatives suggest a potential mode of action is the inhibition of bacterial DNA gyrase.[10][11] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair.[12] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. By binding to this enzyme, benzoxazole derivatives may prevent the re-ligation of cleaved DNA strands, leading to a cascade of events culminating in bacterial cell death.[10]
Caption: Putative mechanism of action for benzoxazole derivatives.
Experimental Design: A Phased Approach to Antimicrobial Evaluation
A structured, multi-step workflow is essential for the efficient and accurate characterization of a novel compound's antimicrobial profile. This approach progresses from broad qualitative screening to precise quantitative measurements.
Caption: Overall workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Microbial Inoculum
Rationale: Accurate and consistent preparation of the test compound and microbial cultures is the foundation for reproducible results. A high-concentration stock solution in DMSO is prepared to minimize the final solvent concentration in the assay. The microbial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent cell density (approx. 1.5 x 10⁸ CFU/mL) at the start of each experiment.[6]
Materials:
-
This compound
-
Sterile, certified ACS grade DMSO
-
Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 0.85% saline solution
-
Target microbial strains (e.g., S. aureus, E. coli) cultured on agar plates for 18-24 hours
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Sterile loops, tubes, and pipettes
Procedure:
-
Compound Stock Preparation: a. Accurately weigh the required amount of this compound. b. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~34 mM). c. Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Inoculum Preparation: a. Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in a tube containing 3-5 mL of sterile saline. c. Vortex to create a smooth, homogenous suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or by measuring the optical density (OD) at 625 nm (target OD ≈ 0.08-0.13).[6] e. This standardized suspension (approx. 1.5 x 10⁸ CFU/mL) must be further diluted for the assay. For broth microdilution, this suspension is typically diluted 1:150 in broth to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[6] Use the prepared inoculum within 30 minutes.
Protocol 2: Agar Well Diffusion for Preliminary Screening
Rationale: This method provides a rapid, qualitative assessment of antimicrobial activity.[7] The compound diffuses from a well into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[13] The size of the zone gives a preliminary indication of potency.
Materials:
-
Sterile Petri dishes (100 mm)
-
Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (from Protocol 1)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Compound stock solution, positive control antibiotic (e.g., Ciprofloxacin), and solvent control (DMSO)
Procedure:
-
Plate Preparation: Pour molten MHA into Petri dishes and allow to solidify on a level surface.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum (adjusted to 0.5 McFarland). Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[6]
-
Compound Application: a. Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL) into a designated well. b. In separate wells, add the same volume of the positive control antibiotic and the solvent control.[13]
-
Incubation: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion. Incubate the plates inverted at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This is the gold-standard quantitative method for determining antimicrobial susceptibility.[14] It identifies the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in broth.[1][6] The assay is performed in a 96-well plate format, allowing for efficient testing of a range of concentrations.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Prepared microbial inoculum (diluted to yield 5 x 10⁵ CFU/mL in the final volume)
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain organisms
-
Compound stock solution and controls
Procedure:
-
Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 in each row to be used.
-
Compound Dilution: a. In well 1 of a given row, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, add a 512 µg/mL solution). b. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down. c. Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of compound at decreasing concentrations. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).
-
Inoculation: Add 50 µL of the prepared microbial inoculum (now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the total volume in each well to 100 µL, halves the compound concentrations to the desired final range, and achieves the target inoculum density of 5 x 10⁵ CFU/mL.[6]
-
Controls: Add 50 µL of sterile broth to well 12 (sterility control). Ensure a positive control antibiotic is tested in a separate row.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6]
Caption: Example of a 96-well plate layout for MIC determination.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MIC value does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[12]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count).[12]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison. The following table is a template for presenting results for this compound against a standard panel of microorganisms.
NOTE: The data presented below is hypothetical and for illustrative purposes only , as experimental data for this specific compound is not publicly available.
Table 1: Illustrative Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Positive | 32 | 64 | Bactericidal (2) | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 64 | >256 | Bacteriostatic (>4) | 1 |
| Escherichia coli ATCC 25922 | Negative | 128 | >256 | Tolerant/Static (>4) | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 | ND | Resistant | 1 |
| Candida albicans ATCC 10231 | N/A (Fungus) | 128 | ND | Fungistatic | N/A |
Interpretation Guidelines:
-
MBC/MIC Ratio: This ratio helps define the nature of the antimicrobial activity.
-
A ratio of ≤ 4 is generally considered bactericidal .
-
A ratio of > 4 suggests bacteriostatic activity.
-
-
ND: Not Determined.
-
Controls: The results for the positive control antibiotic should fall within the expected quality control ranges to validate the assay. The solvent control should show no inhibition of growth.
References
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Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]
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Kocić-Tanackov, S. D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
-
Siddiqui, N., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]
-
Carradori, S., et al. (2020). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
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Cheesman, M. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
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Kakkar, S., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Available at: [Link]
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Serwecinska, L., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]
-
Temiz-Arpaci, Ö., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure. Available at: [Link]
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Salihovic, M., et al. (2023). MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. ResearchGate. Available at: [Link]
-
Salihovic, M., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2013). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]
-
El-Metwally, A. M., et al. (2022). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. Molecules. Available at: [Link]
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Application Note & Protocols: Evaluating the Anticancer Potential of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction: The Therapeutic Promise of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Within oncology, derivatives of benzoxazole have emerged as a significant area of research, demonstrating potent cytotoxic activity against numerous human cancer cell lines.[3][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes like tyrosine kinases, topoisomerases, and Poly (ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.[5][6][7][8]
This document provides a detailed technical guide for researchers evaluating the anticancer properties of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole , a novel derivative that combines the core benzoxazole structure with a thiophene ring—a modification known to influence biological activity.[9] The protocols outlined herein are designed to be self-validating, providing a robust framework for assessing cytotoxicity, determining the mechanism of action, and elucidating effects on key cellular pathways.
Compound Profile: this compound
-
Structure: A benzoxazole core brominated at the 5-position, with a thiophene ring attached at the 2-position.
-
Rationale for Study: The fusion of the benzoxazole and thiophene moieties is hypothesized to enhance anticancer efficacy.[9][10] Bromination can further increase lipophilicity and potential interactions with biological targets.
-
Solubility: For in vitro studies, the compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions should be made in a complete cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
Part 1: Foundational Analysis - Cytotoxicity Screening
The initial and most critical step is to determine the compound's cytotoxic (cell-killing) effect across a panel of relevant cancer cell lines. The MTT assay is a widely adopted, reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9]
Protocol 1: MTT Assay for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that reduces the viability of a cell population by 50%. It is the primary metric for quantifying cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cell lines from different cancer types (e.g., breast, colon, lung) is crucial to assess the breadth and selectivity of the compound's activity. Including a normal, non-cancerous cell line (e.g., human fibroblasts) is essential for evaluating potential toxicity to healthy cells.[11]
-
Concentration Range: A broad, logarithmic range of concentrations is used to generate a complete dose-response curve, which is essential for accurate IC₅₀ calculation.
-
Incubation Time: A 48-hour incubation period is a standard starting point, allowing sufficient time for the compound to exert its effects on cell proliferation and viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Data Presentation: Expected IC₅₀ Values
Based on published data for similar benzoxazole derivatives, the following table illustrates a plausible outcome for cytotoxicity screening.[7][11]
| Cell Line | Cancer Type | Representative IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast (ER+) | 3.79 | >10 |
| MDA-MB-231 | Breast (Triple-Negative) | 5.63 | >7 |
| HCT-116 | Colon | 6.50 | >6 |
| A549 | Lung | 8.20 | >5 |
| WI-38 | Normal Fibroblast | >40 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer-selective toxicity.
Part 2: Mechanistic Investigation - Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[7] Determining if this compound triggers this pathway is a critical next step.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. FITC conjugation provides a fluorescent signal.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Visualization: Apoptotic Pathway Logic
The following diagram illustrates the logical flow of apoptosis detection.
Caption: Flowchart for apoptosis detection using Annexin V/PI staining.
Part 3: Target Validation - Protein Expression Analysis
To delve deeper into the mechanism, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. Many benzoxazole derivatives have been shown to modulate the Bcl-2 family of proteins and inhibit key signaling kinases.[11][12]
Protocol 3: Western Blotting for Apoptotic and Signaling Proteins
Causality Behind Experimental Choices:
-
Target Proteins:
-
Bcl-2: An anti-apoptotic protein. A decrease in its expression suggests a shift towards apoptosis.[11]
-
Bax: A pro-apoptotic protein. An increase often indicates commitment to apoptosis.
-
Caspase-3 (cleaved): An executioner caspase. Its cleaved, active form is a definitive marker of apoptosis.[12]
-
VEGFR-2: A key tyrosine kinase in angiogenesis. Inhibition of its phosphorylation (activation) is a known mechanism for some benzoxazoles.[11]
-
-
Loading Control: β-actin is a ubiquitous cytoskeletal protein whose expression is stable under most experimental conditions, making it a reliable loading control to ensure equal amounts of protein were loaded in each lane.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound at IC₅₀ concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-VEGFR-2, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing the intensity of target proteins to the β-actin loading control.
Visualization: Proposed Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound based on common findings for this compound class.
Caption: Proposed mechanism: Inhibition of VEGFR-2 and modulation of Bcl-2 family proteins.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and protein expression are robust and grounded in established methodologies for this class of compounds. Positive results from these studies—namely, potent and selective cytotoxicity, clear induction of apoptosis, and modulation of key cancer-related proteins—would provide a strong rationale for advancing the compound to more complex studies, including cell cycle analysis, in vivo animal models, and further target deconvolution efforts.
References
- Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
- International Journal of Research in Engineering, Science and Management. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines.
- Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
- Çalışkan, B., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science.
- BenchChem. (n.d.).
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- MDPI. (2022).
- Asian Journal of Pharmaceutical and Health Sciences. (2023).
- El-Sayed, N. N. E., et al. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
- World Scientific News. (2025).
- ResearchGate. (2025). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles | Request PDF.
- Patle, A., et al. (2025). 5-(Thiophen-2-yl)
- Gomha, S. M., et al. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
- Desai, V. R., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed.
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- 2. journal.ijresm.com [journal.ijresm.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinescience.org [medicinescience.org]
The Versatile Intermediate: Application Notes for 5-Bromo-2-(2-thienyl)-1,3-benzoxazole in Organic Synthesis
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of functional groups onto the benzoxazole skeleton is paramount for modulating these biological activities and optimizing physicochemical properties.
This guide focuses on 5-Bromo-2-(2-thienyl)-1,3-benzoxazole , a key intermediate that offers synthetic chemists a versatile platform for molecular elaboration. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the 2-(2-thienyl) group contributes to the overall electronic properties and potential biological activity of the resulting compounds. These application notes provide detailed protocols for the synthesis of this intermediate and its subsequent use in cornerstone C-C and C-N bond-forming reactions, empowering researchers in drug discovery and materials science to leverage its full synthetic potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrNOS | |
| Molecular Weight | 280.14 g/mol | |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| CAS Number | 915923-09-0 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.[4][5] The following protocol outlines a reliable method for the synthesis of this compound from commercially available starting materials: 4-bromo-2-aminophenol and thiophene-2-carboxaldehyde.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Oxidative Cyclization
This two-step, one-pot procedure involves the initial formation of a Schiff base intermediate, which then undergoes an in-situ oxidative cyclization to yield the desired benzoxazole.
Materials:
-
4-Bromo-2-aminophenol
-
Thiophene-2-carboxaldehyde
-
Ethanol (absolute)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese(III) acetate (Mn(OAc)₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-aminophenol (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add thiophene-2-carboxaldehyde (1.05 eq.) portion-wise at room temperature.
-
Schiff Base Formation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: To the refluxing mixture, add the oxidizing agent (DDQ, 1.1 eq. or Mn(OAc)₃, 2.0 eq.) in one portion. A color change is typically observed.
-
Reaction Completion: Continue to reflux the mixture for an additional 4-8 hours, or until TLC analysis indicates the complete consumption of the Schiff base intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates.
-
Wash the collected solid with cold ethanol to remove soluble impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Causality and Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice as it effectively dissolves the starting materials and the intermediate Schiff base, and its boiling point is suitable for promoting the reaction without causing degradation.
-
Oxidizing Agent: DDQ and Mn(OAc)₃ are effective oxidizing agents for this type of cyclization. The choice may depend on availability and ease of product purification. DDQ is often preferred for its high reactivity, while Mn(OAc)₃ is a milder and less expensive alternative.
-
Monitoring by TLC: TLC is a crucial technique to track the progress of the reaction, ensuring that the starting materials are consumed and the desired product is formed before proceeding with the work-up. This prevents premature termination or prolonged heating, which could lead to side product formation.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the benzoxazole ring is the key to the synthetic utility of this intermediate, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, significantly expanding the chemical space for drug discovery and materials science.
Caption: Cross-coupling applications of the title intermediate.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is particularly valuable for synthesizing biaryl and related structures.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Base Selection: The choice of catalyst and base is crucial for the success of the Suzuki coupling.[6] Pd(PPh₃)₄ is a common and effective catalyst. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[7] For less reactive substrates, a more active catalyst system like Pd(dppf)Cl₂ with a stronger base like Cs₂CO₃ may be necessary.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Protocol 3: Mizoroki-Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[8]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate ester, 1.2-2.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Reactant Addition: Add this compound (1.0 eq.), the alkene (1.5 eq.), and the base (2.0 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 80-120 °C and stir. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Causality and Experimental Choices:
-
Ligand's Role: In the Heck reaction, phosphine ligands are essential for stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction.[9] The choice of ligand can impact the reaction rate and yield.
-
Base Function: The base is necessary to neutralize the hydrobromic acid generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9] An organic base like triethylamine or an inorganic base like potassium carbonate can be used.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precursor, the phosphine ligand, and the base.
-
Reactant Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Causality and Experimental Choices:
-
Ligand and Base System: The success of the Buchwald-Hartwig amination heavily relies on the combination of a bulky, electron-rich phosphine ligand and a strong base.[12] The ligand facilitates the reductive elimination step, which is often rate-limiting, while the base is required for the deprotonation of the amine.
-
Strictly Anhydrous and Inert Conditions: The catalytic cycle involves intermediates that are highly sensitive to oxygen and moisture. Therefore, the use of a glovebox or rigorous Schlenk techniques is essential for achieving high yields and reproducibility.[12]
Conclusion
This compound is a strategically important building block in organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of a wide range of functionalized benzoxazole derivatives. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this versatile intermediate in the development of novel pharmaceuticals and advanced materials.
References
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
PubChem Compound Summary for CID 69400666, 2-(5-Bromo-2-thienyl)benzoxazole. National Center for Biotechnology Information. [Link]
-
This compound|915923-09-0. Angene Chemical. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Molecules. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). RSC Medicinal Chemistry. [Link]
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- 2. ijpbs.com [ijpbs.com]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole synthesis [organic-chemistry.org]
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- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This guide addresses common experimental challenges, provides in-depth explanations for potential side product formation, and offers detailed protocols for synthesis and purification.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I observe significant amounts of starting materials (4-bromo-2-aminophenol and 2-thiophenecarboxaldehyde) by TLC analysis. What are the likely causes and how can I resolve this?
A1: An incomplete reaction is a common issue and can often be attributed to several factors:
-
Insufficient Reaction Temperature or Time: The condensation and cyclization to form the benzoxazole ring is an equilibrium process and often requires sufficient thermal energy to proceed to completion. If you are running the reaction at a moderate temperature, consider incrementally increasing it. For reactions catalyzed by polyphosphoric acid (PPA), a common procedure involves heating at a lower temperature (e.g., 60 °C) initially, followed by a period at a higher temperature (e.g., 120-150 °C) to drive the cyclization.[1][2] Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).
-
Catalyst Inactivity or Insufficient Amount: If you are using a catalyst such as polyphosphoric acid (PPA), ensure that it is of good quality and has not absorbed a significant amount of atmospheric moisture, which can reduce its efficacy as a dehydrating agent. In some cases, increasing the amount of PPA, which can also act as the solvent, may be necessary to ensure a homogenous reaction mixture and sufficient catalytic activity.[1] For other catalytic systems, ensure the catalyst is fresh and handled according to its storage requirements.[3]
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction. 4-bromo-2-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities that may interfere with the reaction.[3] It is advisable to use freshly purified starting materials. 2-thiophenecarboxaldehyde can also degrade upon prolonged storage, often indicated by a darkening in color.
Q2: My reaction yields are consistently low, even when the starting materials are consumed. What are the most probable side reactions, and how can I minimize them?
A2: Low yields are often a consequence of competing side reactions that consume the starting materials or the desired product. For the synthesis of this compound, the following side products are plausible:
-
Incomplete Cyclization Leading to Schiff Base Formation: The initial step of the reaction is the formation of a Schiff base (imine) intermediate from the condensation of 4-bromo-2-aminophenol and 2-thiophenecarboxaldehyde. This intermediate must then undergo intramolecular cyclization to form the benzoxazole ring. If the reaction conditions are not sufficiently forcing (e.g., inadequate temperature or catalyst activity), this Schiff base may be isolated as a stable, and often colored, byproduct. To minimize this, ensure adequate heating and catalyst concentration to promote the subsequent cyclization step.
-
Formation of a Bis-Adduct: It is possible for two molecules of 4-bromo-2-aminophenol to react with one molecule of 2-thiophenecarboxaldehyde, or vice versa, leading to the formation of higher molecular weight impurities. Careful control of the stoichiometry of the reactants is crucial to minimize the formation of such adducts.
-
Polymerization of Starting Materials: 2-Aminophenols can be prone to self-condensation or polymerization, particularly at elevated temperatures. Similarly, aldehydes can undergo self-condensation reactions. Using a moderate reaction temperature and ensuring a controlled reaction environment can help to mitigate these processes.
-
Degradation of 2-Thiophenecarboxaldehyde: The thiophene ring is generally stable, but the aldehyde functionality can be susceptible to oxidation or other degradation pathways under harsh reaction conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
To minimize side product formation, a systematic optimization of reaction conditions (temperature, reaction time, and catalyst loading) is recommended.
Q3: I am observing a dark, tarry reaction mixture that is difficult to work up and purify. What is causing this, and what can I do?
A3: The formation of a dark, intractable reaction mixture is often indicative of polymerization or extensive decomposition of the starting materials or product.
-
Overheating: Excessive reaction temperatures can lead to the degradation of the sensitive thiophene and aminophenol moieties. Carefully control the reaction temperature and consider using a milder solvent or catalyst system if possible.
-
Air Oxidation: 2-Aminophenols are particularly sensitive to air oxidation, which can generate highly colored, polymeric materials.[3] Conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent this.
-
PPA Quality: Old or improperly stored PPA can be darker in color and may contain impurities that promote side reactions. Using fresh, high-quality PPA is advisable.
If you encounter a tarry mixture, work-up can be challenging. It is often beneficial to dilute the reaction mixture with a suitable solvent before pouring it onto ice water to facilitate the precipitation of the crude product.
Q4: What are the best practices for purifying this compound?
A4: Purification can be a critical step where significant product loss can occur. The following strategies are recommended:
-
Column Chromatography: This is a highly effective method for purifying the target compound from unreacted starting materials and side products. A silica gel column is typically used. The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The progress of the separation should be monitored by TLC.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Common solvents for recrystallization of benzoxazoles include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
TLC Monitoring: Before and during purification, it is essential to monitor the composition of your fractions using TLC. Benzoxazoles are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with a general-purpose stain like potassium permanganate or phosphomolybdic acid can also be used to visualize impurities that are not UV-active.[4][5]
Part 2: Scientific Integrity & Logic
Reaction Mechanism and Potential Side Product Formation
The synthesis of this compound from 4-bromo-2-aminophenol and 2-thiophenecarboxaldehyde, often catalyzed by an acid such as polyphosphoric acid (PPA), proceeds through a well-established mechanism. Understanding this mechanism is key to troubleshooting and minimizing side product formation.
Primary Reaction Pathway:
The reaction is a type of condensation followed by an intramolecular cyclization, a variant of the Phillips benzoxazole synthesis.
-
Schiff Base Formation: The amino group of 4-bromo-2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the aminophenol moiety then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization forms a dihydrobenzoxazole intermediate.
-
Aromatization: The dihydrobenzoxazole intermediate then undergoes oxidation to form the stable aromatic benzoxazole ring system. In many cases, an external oxidizing agent is not required as the reaction conditions or atmospheric oxygen can facilitate this step.
Plausible Side Reactions:
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is a general guideline based on typical Phillips benzoxazole synthesis conditions and may require optimization.[2][6]
Materials:
-
4-Bromo-2-aminophenol
-
2-Thiophenecarboxaldehyde
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-2-aminophenol (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq).
-
Carefully add polyphosphoric acid (enough to ensure good stirring, typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture with stirring to 60-80 °C for 2 hours.
-
Increase the temperature to 120-140 °C and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to about 80-90 °C and carefully pour it onto a vigorously stirred mixture of ice and water.
-
A precipitate should form. Continue stirring until all the PPA has been quenched.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (100-200 or 230-400 mesh)
-
Hexane or petroleum ether
-
Ethyl acetate
-
TLC plates
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
-
Collect fractions and monitor them by TLC, visualizing with a UV lamp.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Part 3: Visualization & Formatting
Troubleshooting Workflow
References
-
Diner, I. (2015). Answer to "How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?". ResearchGate. Retrieved from [Link]
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
- Naveen, P., et al. (2018). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(1), 255-261.
- Hung, W. J., et al. (1995). A convenient synthesis of 2-arylbenzoxazoles by the reaction of o-aminophenols with aromatic aldehydes in the presence of lead tetraacetate. Journal of the Chinese Chemical Society, 42(5), 843-846.
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- Bennehalli, B., et al. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 7(3), 748-760.
-
World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Terminal Modification of Proteins with o-Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-quality results. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of 2-arylbenzoxazoles, such as this compound, is a cornerstone reaction in medicinal chemistry due to the prevalence of this scaffold in pharmacologically active agents.[1][2] The most common and direct pathway involves the condensation and subsequent intramolecular cyclization of a substituted 2-aminophenol with a suitable aryl precursor.[1][3] For the target molecule, this translates to the reaction between 2-amino-4-bromophenol and a thiophene-2-carbonyl source, such as thiophene-2-carboxylic acid or thiophene-2-carboxaldehyde.
While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters. Issues such as low conversion, byproduct formation, and purification difficulties are common hurdles. This guide is structured to help you navigate these challenges effectively.
General Experimental Protocol
The following protocol describes a common method for the synthesis of this compound via condensation with an aldehyde followed by oxidative cyclization. This method is chosen for its relatively mild conditions compared to high-temperature acid-catalyzed reactions.
Reaction: 2-Amino-4-bromophenol + Thiophene-2-carboxaldehyde → this compound
Step-by-Step Methodology:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 eq.) in ethanol.
-
Add thiophene-2-carboxaldehyde (1.1 eq.) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol spot disappears.[4]
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add an oxidizing agent, such as Dess-Martin periodinane (DMP) (1.5 eq.) or manganese(III) acetate (2.0 eq.), in portions.[5]
-
Stir the reaction at room temperature for 12-24 hours. Again, monitor the conversion of the intermediate Schiff base to the final product by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).[3][4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3][6]
-
The crude product is then purified by column chromatography on silica gel, typically using a solvent system of ethyl acetate and petroleum ether or hexane.[1][6]
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low to no yield is a common problem that can stem from several sources. The key is to systematically identify the root cause.
-
Possible Cause A: Incomplete Reaction. The condensation or cyclization step may not have gone to completion. Many traditional benzoxazole syntheses require high temperatures or strong acids to drive the dehydration and cyclization.[3][5]
-
Solution: If using a method that requires heating (e.g., with Polyphosphoric Acid - PPA), ensure the temperature is adequate (often 150-180°C).[5][7] Be aware that the reaction is highly sensitive to temperature; a slight increase can significantly improve yields, but excessive heat can lead to degradation.[8][9] For oxidative cyclizations, ensure the oxidant is active and used in sufficient stoichiometric amounts. Consider extending the reaction time and monitoring closely by TLC.
-
-
Possible Cause B: Sub-optimal Catalyst or Reagent. The choice of catalyst or condensing agent is critical. Harsh reagents can degrade sensitive substrates like thiophene.
-
Solution: If using a classical method like PPA proves too harsh, consider alternative, milder conditions. Modern methods employ a wide range of catalysts, from Lewis acids (BF₃·Et₂O) to transition metals (CuI), which can facilitate the reaction under more controlled conditions.[2][6][10] For instance, a one-pot reaction using a copper catalyst with 1-bromo-2-iodobenzene has been reported for similar syntheses, though this is a different approach.[6]
-
-
Possible Cause C: Poor Reagent Quality. The purity of your starting materials (2-amino-4-bromophenol and the thiophene derivative) and the dryness of your solvent are paramount.
-
Solution: Ensure your 2-amino-4-bromophenol has not oxidized (it should be a light-colored solid). Use freshly distilled or anhydrous grade solvents, especially in moisture-sensitive reactions. While many procedures state reagents were used as purchased, this assumes a certain quality standard that may not always be met.[4]
-
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree to diagnose and solve low-yield issues.
Question 2: My reaction produces multiple byproducts, making purification a nightmare. How can I improve selectivity?
Answer: The formation of multiple byproducts points towards side reactions or incomplete conversion of an intermediate.
-
Possible Cause A: Side Reactions from Harsh Conditions. High temperatures, especially with strong acids like PPA, can lead to charring and decomposition of the thiophene ring or the aminophenol.[5]
-
Solution: Reduce the reaction temperature and/or time. If possible, switch to a milder synthetic route that doesn't require extreme heat. Metal-catalyzed or photoredox-catalyzed reactions often offer higher selectivity under milder conditions.[11]
-
-
Possible Cause B: Incomplete Cyclization of the Amide Intermediate. When reacting a 2-aminophenol with a carboxylic acid or its derivative, the initial product is an N-acyl aminophenol intermediate. If this intermediate fails to cyclize, it will remain as a major impurity. The cyclization is a dehydration step that often requires a catalyst or heat.
-
Solution: Ensure your dehydrating agent (if used) is effective. If relying on thermal cyclization, you may need to increase the temperature for the final step of the reaction. Some protocols use a two-step approach: first forming the amide at room temperature, then heating to induce cyclization.[4] This can provide better control.
-
Question 3: I've confirmed product formation by LC-MS, but I'm struggling with the purification. Any tips?
Answer: Purification by column chromatography is standard, but can be challenging if the product's polarity is close to that of a major impurity.[1][3]
-
Solution 1: Optimize Column Chromatography.
-
Solvent System: Systematically vary the polarity of your eluent system (e.g., ethyl acetate/hexane). A shallow gradient can improve separation.
-
Adsorbent: If silica gel fails, consider using a different stationary phase like alumina, or reverse-phase chromatography if the compound is suitable.
-
-
Solution 2: Recrystallization. This is an excellent method for purifying solid products.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, acetonitrile, or a mixture like DCM/hexane). Allow the solution to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. Experiment with different solvents to find the ideal one.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the benzoxazole ring? The reaction proceeds via a cascade mechanism involving nucleophilic attack, intramolecular cyclization, and elimination.[1][12] First, the amino group of the 2-amino-4-bromophenol attacks the activated carbonyl group of the thiophene precursor. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group on the intermediate (e.g., the imine of a Schiff base or the carbon of an amide). The final step is the elimination of a water molecule to form the aromatic oxazole ring.[8][12]
Q2: What are the pros and cons of different synthetic methods? Choosing the right synthetic strategy is a balance between yield, scalability, and reaction conditions.
| Method | Precursors | Conditions | Pros | Cons |
| Phillips Condensation | 2-Aminophenol + Carboxylic Acid | High Temp (150-200°C), PPA or other acid[5][7] | Simple, often high-yielding. | Harsh conditions, potential for degradation, not "green".[5] |
| Aldehyde Condensation | 2-Aminophenol + Aldehyde | Two steps: Schiff base formation then oxidation.[5] | Milder conditions possible. | Requires an oxidant, which can add cost and complexity. |
| Thioamide Cyclization | 2-Aminophenol + Thioamide | Promoter (e.g., Ph₃BiCl₂) at moderate temps (~60°C).[3] | Mild conditions, good functional group tolerance. | Thioamides may need to be synthesized separately. |
| Amide Activation | 2-Aminophenol + Tertiary Amide | Activating agent (e.g., Tf₂O) at 0°C to RT.[1][12] | Very mild, fast reactions. | Reagents like Tf₂O can be expensive and moisture-sensitive. |
Q3: How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most common and effective method.[4] Use a UV lamp to visualize the spots. The starting materials, intermediate (if any), and the highly conjugated benzoxazole product should have distinct Rf values, allowing you to track the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[2]
Q4: What are the expected spectroscopic characteristics of this compound? While specific data for this exact molecule requires experimental determination, we can predict the key features based on analogous structures reported in the literature.[6]
-
¹H NMR: Expect aromatic protons in the 7.0-8.5 ppm range. The protons on the benzoxazole ring will appear as doublets and doublets of doublets. The thiophene protons will also be in this region.
-
¹³C NMR: The characteristic C2 carbon of the oxazole ring typically appears around 160-163 ppm. Other aromatic carbons will be in the 110-151 ppm range.[6]
-
Mass Spec: The mass spectrum will show a characteristic isotopic pattern for the single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
References
-
Zhang, D., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]
-
Ballell, L., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Oishi, T., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dam, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2022). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]
-
Bennehalli, B., et al. (2015). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Kumar, A., & Kumar, R. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Nayak, D. N., & Panda, N. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Bioorganic & Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]
-
Zhang, D., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on time and yield of the reaction. Available at: [Link]
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 4. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
"5-Bromo-2-(2-thienyl)-1,3-benzoxazole" stability and degradation issues
Welcome to the technical support center for 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale and practical solutions to ensure the integrity and success of your experiments.
I. Compound Overview and General Stability
This compound is a heterocyclic compound featuring a benzoxazole core substituted with a bromine atom and a thienyl group. The benzoxazole moiety provides a stable aromatic system, making the compound relatively robust.[1][2] However, the presence of heteroatoms (nitrogen, oxygen, sulfur), the halogen substituent, and the thienyl ring introduce specific chemical reactivities that can lead to stability and degradation issues under certain experimental conditions.
Key Structural Features and Their Influence on Stability:
-
Benzoxazole Core: This fused ring system is aromatic and generally stable, but the oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions.[3]
-
Thienyl Group: The sulfur-containing thiophene ring is generally stable but can be prone to oxidation at the sulfur atom under strongly oxidizing conditions.[4]
-
Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the reactivity of the benzoxazole ring system.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis, handling, and experimental use of this compound.
A. Synthesis and Purification
Question 1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in benzoxazole synthesis are a common challenge and can often be attributed to several factors.[5]
Answer:
-
Suboptimal Reaction Temperature: The cyclization step to form the benzoxazole ring is often temperature-sensitive.[6] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of side products or degradation of the starting materials and product.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the starting materials are being consumed.
-
Incrementally increase the reaction temperature in small steps (e.g., 10 °C) and monitor the effect on product formation and impurity profile.
-
-
-
Catalyst Inactivity or Inappropriate Choice: Many benzoxazole syntheses rely on catalysts.[1][7] The catalyst may be inactive or poisoned by impurities in the starting materials or solvent.
-
Troubleshooting:
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., protected from air and moisture).
-
Consider increasing the catalyst loading.
-
If using a reusable catalyst, test its activity on a small scale before committing to a larger reaction.
-
-
-
Influence of the Bromo Substituent: Electron-withdrawing groups like bromine can sometimes decrease the nucleophilicity of the precursor molecules, potentially slowing down the reaction rate.[6]
-
Troubleshooting:
-
Consider extending the reaction time and continue to monitor by TLC.
-
Ensure stoichiometric ratios of reactants are accurate.
-
-
Question 2: I am observing multiple spots on my TLC plate during purification. What are the potential side products?
Answer:
Side product formation can significantly complicate purification and reduce your overall yield.
-
Incomplete Cyclization: The intermediate before the final ring closure may persist in the reaction mixture.
-
Side Reactions of Starting Materials: Depending on the synthetic route, starting materials may undergo self-condensation or other side reactions.
-
Degradation Products: If the reaction is run for too long or at too high a temperature, the product itself may begin to degrade.
Troubleshooting Workflow for Synthesis Issues
Caption: Troubleshooting workflow for low synthesis yield.
B. Solubility and Formulation
Question 3: My compound, this compound, is poorly soluble in aqueous buffers for my biological assays. How can I improve its solubility?
Poor aqueous solubility is a common characteristic of halogenated heterocyclic compounds.[8]
Answer:
-
Use of Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent to prepare a high-concentration stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating initial stock solutions. Dimethylformamide (DMF) can also be an alternative.
-
-
Precipitation Upon Dilution: A frequent issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous assay buffer.[8] This occurs when the final concentration of the organic solvent is too low to maintain the compound in solution.
-
Troubleshooting:
-
Decrease the Final Concentration: Determine the lowest effective concentration for your assay and check if it remains soluble.
-
Optimize the Co-solvent Concentration: While keeping the final concentration of your compound constant, you can try to slightly increase the percentage of the organic co-solvent (e.g., DMSO) in your final assay medium. Be mindful that high concentrations of organic solvents can affect biological assays. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
-
Recommended Solvent and Solubility Testing Protocol
-
Initial Solubility Test:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of DMSO (e.g., 100 µL) and vortex to dissolve.
-
If it dissolves completely, you can calculate the stock concentration. If not, incrementally add more DMSO until it fully dissolves.
-
-
Aqueous Buffer Compatibility Test:
-
Prepare your final aqueous assay buffer.
-
Add the DMSO stock solution to the buffer to achieve your desired final concentration.
-
Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after addition and after a period of incubation at the assay temperature.
-
If precipitation occurs, you will need to adjust your formulation as described in the troubleshooting section.
-
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubilizing power for many organic compounds. |
| Stock Concentration | As high as possible while maintaining solubility | Minimizes the volume of organic solvent added to the aqueous assay buffer. |
| Final Co-solvent % | Typically ≤1% (v/v) | To minimize solvent effects on biological systems. This should be empirically determined. |
C. Stability and Degradation
Question 4: I am concerned about the stability of this compound in my experimental solutions. What are the potential degradation pathways?
Answer:
While generally stable, the compound can degrade under specific conditions.
-
Hydrolysis: The oxazole ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to ring-opening.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV light.[9] Prolonged exposure to light, especially of high intensity, may lead to degradation.
-
Oxidation: While the thiophene ring is relatively stable, strong oxidizing agents could potentially oxidize the sulfur atom.[1]
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Question 5: What are the recommended storage and handling conditions to ensure the long-term stability of this compound?
Answer:
Proper storage is critical to prevent degradation and ensure the reproducibility of your experiments.
| Condition | Recommendation | Rationale |
| Solid Compound | Store in a tightly sealed container at low temperature (refrigerated or frozen).[10] Protect from light. Store in a desiccator to protect from moisture. | Minimizes thermal degradation, photodecomposition, and hydrolysis. |
| Stock Solutions (in DMSO) | Aliquot into single-use vials and store at -20°C or -80°C.[10] Protect from light. Minimize freeze-thaw cycles. | Prevents repeated warming and cooling which can accelerate degradation. Protects from light-induced degradation. |
| Working Solutions (in aqueous buffer) | Prepare fresh for each experiment. | The compound is likely less stable in aqueous solutions compared to organic solvents. |
General Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust or aerosols.[11]
-
Avoid contact with skin and eyes.[11]
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a suitable vial.
-
Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general framework for assessing the stability of your compound under specific experimental conditions.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop an HPLC method that gives a sharp, well-resolved peak for the parent compound. A reverse-phase C18 column is a good starting point.
-
Prepare your test solutions by dissolving the compound in the buffer or medium you wish to test (e.g., cell culture medium, assay buffer at a specific pH).
-
Incubate the test solutions under the desired conditions (e.g., 37°C for 24 hours, exposure to laboratory light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Analyze the aliquots by HPLC.
-
Quantify the peak area of the parent compound at each time point and compare it to the initial time point (t=0). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
IV. References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023-08-11). [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl] - NIH. [Link]
-
(PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) - ResearchGate. [Link]
-
synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. [Link]
-
Benzoxazole – Knowledge and References - Taylor & Francis. [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC - PubMed Central. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Welcome to the technical support center for the purification of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, we provide in-depth, field-proven insights and practical solutions to streamline your experimental workflow and ensure the highest purity of your final product.
Introduction: Understanding the Purification Challenges
This compound is a heteroaromatic compound with potential applications in medicinal chemistry and materials science. Its purification can be challenging due to its relatively non-polar nature, potential for co-eluting impurities, and the presence of a bromine atom which can sometimes lead to minor decomposition on silica gel. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Column Chromatography
Question 1: I am having trouble getting good separation of my product using column chromatography. What solvent system should I start with?
Answer: The choice of solvent system is critical for achieving good separation. For a compound with the polarity of this compound, a good starting point is a non-polar solvent with a small amount of a more polar solvent. Based on the purification of similar benzoxazole derivatives, a hexane/ethyl acetate mixture is a highly effective eluent.[1]
We recommend starting with a low polarity mixture and gradually increasing the polarity. You can determine the optimal ratio by running a preliminary Thin Layer Chromatography (TLC) analysis.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application | Expected Rf of Product |
| 95:5 | Initial trial for less polar impurities | Low |
| 90:10 | Good starting point for elution of the product | 0.2 - 0.4 |
| 80:20 | For eluting more polar impurities or if the product is retained strongly | High |
Question 2: My product is coming off the column with a yellow/brown impurity. What could this be and how do I get rid of it?
Answer: A common colored impurity in benzoxazole synthesis is unreacted or partially reacted starting materials, or side products from over-oxidation. The typical synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative. For this compound, likely starting materials are 4-bromo-2-aminophenol and 2-thiophenecarboxaldehyde.
Potential Impurities and Solutions:
| Potential Impurity | Likely Origin | Identification | Removal Strategy |
| Unreacted 4-bromo-2-aminophenol | Incomplete reaction | More polar spot on TLC (may require a more polar eluent to visualize) | Pre-column wash with a dilute aqueous acid solution, or careful column chromatography. |
| Unreacted 2-thiophenecarboxaldehyde | Incomplete reaction | Less polar than the aminophenol, may co-elute with the product. | Optimize reaction stoichiometry and time. Can sometimes be removed by washing the organic layer with a sodium bisulfite solution. |
| Schiff base intermediate | Incomplete cyclization | Often colored, may have a slightly different Rf from the product. | Ensure complete dehydration during the reaction. Can often be separated by careful column chromatography. |
| Over-brominated species | Non-specific bromination | Mass spectrometry will show a higher molecular weight corresponding to additional bromine atoms. | Difficult to separate by chromatography. Prevention through controlled bromination is key. |
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
Question 3: I have isolated my product by column chromatography, but it is still not pure enough. Can I recrystallize it?
Answer: Yes, recrystallization is an excellent final purification step for obtaining highly pure this compound. Given its aromatic and relatively rigid structure, it should form a nice crystalline solid. For benzoxazole derivatives, lower aliphatic alcohols like ethanol are often good solvents for recrystallization.[2][3]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Start with ethanol. Other potential solvents include isopropanol or a mixture of ethanol and water.
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. You should see crystals forming. For better yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Impurity Identification
Question 4: I have a persistent impurity. How can I identify it?
Answer: Identifying unknown impurities requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This will give you the molecular weight of the components in your sample. The expected exact mass for C₁₁H₆BrNOS is approximately 278.935 g/mol .[5][6] Any other major peaks could indicate impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) should be visible in the mass spectrum of your product and any bromine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): If you have access to an HPLC system, you can develop a method to separate your product from the impurity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.[7]
Interpreting Analytical Data (with examples of related compounds):
| Technique | Expected for this compound (Predicted) | Reference Data for Similar Compounds |
| ¹H NMR | Aromatic protons on the benzoxazole and thiophene rings. | For 5-bromo-2-(2-nitrophenyl)-benzoxazole, aromatic protons appear in the 7.4-8.4 ppm range.[4] |
| Mass Spec | M+ peak around 279 and M+2 peak around 281 (due to bromine isotopes).[5] | For 2-(2-Chlorophenyl)benzo[d]oxazole, M+ and M+2 peaks are observed at m/z 229 and 231.[8] |
Conclusion
The purification of this compound can be achieved with a systematic approach to troubleshooting. By carefully selecting the right conditions for column chromatography and employing recrystallization as a final polishing step, you can obtain a highly pure product. Always use analytical techniques like TLC, NMR, and MS to monitor your purification progress and confirm the identity and purity of your final compound.
References
-
Supporting Information for Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]benzoxazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Bromo-2-thienyl)benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound. Retrieved from [Link]
-
Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]
- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents. (n.d.).
-
5-(Thiophen-2-yl)oxazole. (2014). Organic Syntheses, 91, 1-15. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (2017). Farmacia, 65(3), 353-359. Retrieved from [Link]
-
Abou-Ouf, A. A., et al. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. Journal of Drug Research, 11(1-2), 1-8. Retrieved from [Link]
- CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents. (n.d.).
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Basavaraju, B. (2015). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 5(2), 748-763. Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 103-111. Retrieved from [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. Retrieved from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports, 10(1), 1-18. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2021). Journal of Basic and Applied Research in Biomedicine, 7(2), 255-263. Retrieved from [Link]org/index.php/jbarb/article/view/137)
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- 2. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
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- 8. jbarbiomed.com [jbarbiomed.com]
Technical Support Center: Purification of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the purification of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. We address common challenges and provide validated protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the foundational knowledge required before undertaking purification.
Q1: What are the most likely impurities I will encounter during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. Most syntheses of 2-substituted benzoxazoles involve the condensation of a substituted o-aminophenol with an aldehyde or carboxylic acid.[1][2][3] For this specific molecule, the common pathway is the reaction of 2-amino-4-bromophenol with thiophene-2-carboxaldehyde or a derivative. Therefore, the most probable impurities include:
-
Unreacted Starting Materials: 2-amino-4-bromophenol and thiophene-2-carboxaldehyde.[4]
-
Incomplete Cyclization Intermediate: The Schiff base (imine) formed between the two starting materials prior to cyclization.
-
Side-Products: Formation of undesired isomers or products from competing reactions, which can be influenced by the choice of catalyst and reaction conditions.[4]
-
Polymeric Materials: Under harsh acidic conditions, such as with polyphosphoric acid (PPA), starting materials or the product itself can sometimes polymerize, leading to tar-like residues.[5]
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used to drive the reaction may persist in the crude product.[6]
Q2: How can I effectively assess the purity of my crude and purified product?
A2: A multi-technique approach is essential for a comprehensive purity assessment. No single method is sufficient.
-
Thin-Layer Chromatography (TLC): The first and most immediate check. It is invaluable for monitoring reaction progress and for selecting a solvent system for column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity of your compound and can resolve closely related impurities that may not be visible by TLC.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the desired product and identifying any residual starting materials, solvents, or structurally related impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the masses of unknown impurities.[]
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.[9]
Section 2: Purification Workflow and Troubleshooting
This section provides a logical workflow for purification and addresses common problems encountered in the lab.
General Purification Workflow
The purification strategy typically follows a multi-step process, moving from bulk impurity removal to fine purification. The choice of steps depends on the initial purity of the crude product and the final purity required.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or the solvent is a very poor solvent for the compound at lower temperatures.
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Avoid placing a hot solution directly into an ice bath.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until everything redissolves, then attempt to cool slowly again.
-
Change Solvent System: Your single solvent may be inappropriate. Try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Q4: I am performing column chromatography, but my product is co-eluting with an impurity. How can I improve separation?
A4: Co-elution of impurities with similar polarity to the product is a common challenge.[4] The key is to modify the selectivity of your chromatographic system.
Caption: Decision-making process for resolving co-elution in column chromatography.
Troubleshooting Steps:
-
Optimize the Eluent: The polarity of your mobile phase may be too high. Decrease the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%).
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low polarity mobile phase and gradually increase the polarity. This will help resolve compounds with close Rf values.
-
Change the Solvent System: Different solvents interact with your compound and impurities in different ways. If a hexane/ethyl acetate system fails, try a different system like dichloromethane/methanol or toluene/acetone.[10] The change in solvent selectivity can often resolve previously co-eluting spots.
Section 3: Detailed Purification Protocols
These protocols provide a starting point for purification. Always begin with a small-scale trial before committing your entire batch.
Protocol A: Recrystallization for Bulk Purification
This method is ideal for crude material that is >80% pure to quickly remove a significant portion of impurities.
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate) at room temperature and at boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] Ethanol or a mixture of ethanol and water is often effective for benzoxazole derivatives.[1][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol B: Flash Column Chromatography
This is the most common and effective method for separating the target compound from closely related impurities.
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen eluent as a slurry.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Use positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Good starting point for many benzoxazoles.[5][10] Adjust ratio based on TLC. |
| Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v) | Alternative system for better separation of certain impurities.[13] | |
| Loading Ratio | 1:30 to 1:100 (Crude Product : Silica Gel by weight) | A higher ratio provides better resolution for difficult separations. |
References
- Technical Support Center: Purification of Benzoxazole Derivatives. Benchchem.
- Process for the purification of substituted benzoxazole compounds. Google Patents; WO2006096624A1.
- 2-(5-Bromo-2-thienyl)benzoxazole. PubChem; CID 69400666.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
- Technical Support Center: Synthesis of Substituted Benzoxazoles. Benchchem.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Institutes of Health (NIH). 2025.
- This compound.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2988-2993.
- Studies in the Synthesis of Benzoxazole Compounds. CORE.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. 2025.
- Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. 2018.
- Analytical Services for Purity Determination. BOC Sciences.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. 2018;66(3).
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH).
- Benzoxazoles. World Journal of Pharmaceutical Sciences. 2018;6(10):17-24.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. 2021.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.
- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Institutes of Health (NIH).
- Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
- [ 915923-09-0] this compound 95%. 新生物.
- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2025;14(06):812-820.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023.
- 5-(Thiophen-2-yl)oxazole - (1). Organic Syntheses Procedure.
- Synthetic transformations and biological screening of benzoxazole derivatives: A review.
- 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. Google Patents; CN102408394A.
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Technical Support Center: Scale-Up of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide detailed troubleshooting guides, and offer proven protocols to ensure a successful, safe, and efficient scale-up.
The synthesis of benzoxazoles is a fundamental process in medicinal chemistry, as this scaffold is present in numerous pharmacologically active molecules.[1][2] The target molecule, this compound, is typically synthesized via the condensation of 4-bromo-2-aminophenol with a thiophene-2-carboxylic acid derivative. A robust and common method for this transformation is cyclization promoted by Polyphosphoric Acid (PPA), which serves as both a catalyst and a solvent.[3][4][5]
While effective at the bench scale, scaling this reaction introduces significant challenges related to heat and mass transfer, reagent handling, and product isolation. This guide provides practical, experience-driven solutions to these issues.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?
This is the most common challenge in process scale-up. A drop in yield can typically be attributed to several interconnected factors related to physical and chemical phenomena that change with scale.
Possible Causes & Solutions:
-
Inadequate Mixing:
-
The Problem: PPA is highly viscous. A magnetic stir bar that is effective in a small round-bottom flask is insufficient for a large reactor. Poor mixing leads to localized temperature gradients, "hot spots," and incomplete reaction as reactants are not brought into contact effectively.
-
Solution: Switch to mechanical overhead stirring with a properly designed impeller (e.g., anchor or turbine stirrer). This ensures homogeneity throughout the reaction mass, promoting efficient heat and mass transfer.
-
-
Poor Temperature Control:
-
The Problem: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to dissipate heat generated from the reaction exotherm. Uncontrolled exotherms can lead to side product formation, polymerization of the aminophenol, or product degradation, all of which lower the yield.[6]
-
Solution: Use a jacketed reactor with a thermal fluid for precise temperature control. Implement a slow, controlled addition of the more reactive species (typically thiophene-2-carbonyl chloride) via a dropping funnel or pump to manage the rate of heat generation. Always monitor the internal reaction temperature, not just the jacket temperature.
-
-
Incomplete Reaction:
-
The Problem: Due to the mixing and temperature issues described above, the reaction may simply not have run to completion in the same timeframe as the lab-scale experiment.
-
Solution: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. Extend the reaction time at the target temperature until the IPCs confirm the reaction is complete.
-
Q2: The final product from my large-scale batch is dark and difficult to purify. How can I improve its quality?
Product discoloration and purification difficulties are often due to the formation of high-molecular-weight impurities or the oxidation of sensitive starting materials.
Possible Causes & Solutions:
-
Oxidation of 2-Aminophenol:
-
The Problem: 2-Aminophenols are highly susceptible to air oxidation, especially at elevated temperatures, which forms colored impurities that are difficult to remove.[6] This issue is exacerbated on a larger scale due to longer reaction and work-up times.
-
Solution: Conduct the reaction under an inert atmosphere.[6] Before adding reagents, purge the reactor with nitrogen or argon and maintain a positive pressure of inert gas throughout the synthesis and work-up.
-
-
Side Product Formation:
-
The Problem: Besides oxidation, side reactions like dimerization or polymerization of the starting materials can occur, especially if there are temperature spikes.[6]
-
Solution: Strict temperature control is crucial (see Q1). Additionally, ensure the purity of your starting materials. Impurities in the 4-bromo-2-aminophenol can act as initiators for polymerization.[7][8]
-
-
Inefficient Work-up and Purification:
-
The Problem: Column chromatography, while effective in the lab, is often impractical and expensive for large-scale purification. Residual PPA can also contaminate the product.
-
Solution: Develop a robust purification strategy based on recrystallization or trituration.[9] After quenching the reaction, perform a thorough aqueous wash to remove phosphoric acid salts. Test various solvent systems at a small scale to find one that effectively crystallizes the desired product while leaving impurities in the mother liquor.
-
Q3: I'm concerned about the work-up procedure. How do I safely handle the quenching of a large volume of PPA?
The work-up of a PPA reaction is one of the most hazardous steps and requires careful planning at scale.
Safety & Procedural Recommendations:
-
Exotherm Management: The reaction of PPA with water is highly exothermic.[10][11] NEVER add water directly to the hot PPA mixture.
-
Correct Procedure: Allow the PPA reaction mixture to cool to a manageable temperature (e.g., < 60°C). Prepare a separate, well-stirred vessel containing a large volume of crushed ice and water. Slowly and carefully transfer the PPA mixture into the ice water with vigorous stirring. The large thermal mass of the ice water will absorb the heat of dilution.
-
-
Material Handling:
-
The Problem: PPA is a viscous, corrosive liquid.[10][12][13] Transferring a large volume can be challenging.
-
Solution: For pilot-scale operations, the PPA mixture can be transferred via pressure or a suitable pump through a wide-bore tube into the quench vessel. Ensure all transfer lines are made of compatible materials.
-
-
pH Adjustment:
-
The Problem: After quenching, the solution will be highly acidic. Neutralization with a base (e.g., NaOH, NaHCO₃) is also exothermic.
-
Solution: Perform the neutralization in a jacketed vessel with cooling. Add the base solution slowly while monitoring both the temperature and pH of the mixture.
-
Frequently Asked Questions (FAQs)
What is the primary role of Polyphosphoric Acid (PPA) in this reaction? PPA serves multiple critical functions. It acts as a Brønsted acid catalyst, a powerful dehydrating agent to drive the cyclization, and a solvent that can withstand the high temperatures often required for the reaction.[3][4]
What are the key safety hazards I should be aware of when scaling up? The primary hazards are:
-
Polyphosphoric Acid (PPA): It is highly corrosive and can cause severe burns.[12][13] Its reaction with water and bases is exothermic.[10][11] Upon heating, it can decompose to produce irritating phosphorus oxide fumes.[14]
-
Thiophene-2-carbonyl chloride: This is an acyl chloride, which is corrosive and a lachrymator. It reacts vigorously with water and other nucleophiles.
-
Thermal Runaway: Uncontrolled exotherms during the reaction or work-up can lead to a dangerous increase in temperature and pressure.
Are there alternative catalysts to PPA for a large-scale synthesis? While PPA is common, other reagents can be used. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative. For milder conditions, methods involving microwave irradiation have been reported, but their scalability can be limited.[15][16] However, for cost-effectiveness and proven utility, PPA remains a frequent choice for industrial synthesis.
How can I effectively monitor the reaction on a large scale? Sampling from a large, hot, and viscous reaction mixture can be difficult. Install a sample port on the reactor that allows for safe extraction of a small aliquot. The sample can then be quenched and prepared for analysis by TLC or, more quantitatively, by HPLC/UPLC to track the consumption of starting materials and the formation of the product.
Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves, is mandatory.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with Polyphosphoric Acid (PPA) (approx. 5 kg).
-
Heating: Begin stirring and heat the PPA to 80-90°C.
-
Reactant Addition 1: Slowly add 4-bromo-2-aminophenol (1.0 kg, 5.32 mol) in portions to the hot PPA. Ensure each portion dissolves before adding the next. The temperature may rise; maintain it below 100°C.
-
Reactant Addition 2: Once the aminophenol is fully dissolved, slowly add thiophene-2-carbonyl chloride (0.82 kg, 5.59 mol) via an addition funnel over 1-2 hours. Monitor the internal temperature closely and maintain it at 120-130°C. An exotherm is expected.
-
Reaction: Hold the reaction mixture at 130°C for 4-6 hours. Monitor the reaction progress by HPLC until the 4-bromo-2-aminophenol is <1% of its initial amount.
-
Cooling & Quenching: Cool the reaction mixture to ~60°C. In a separate 100 L reactor, prepare a mixture of crushed ice and water (approx. 50 kg). While stirring the ice water vigorously, slowly transfer the PPA mixture into it.
-
Neutralization & Isolation: Cool the acidic slurry to 10-15°C. Slowly add a 50% aqueous sodium hydroxide solution to adjust the pH to 7-8, keeping the temperature below 25°C. The crude product will precipitate.
-
Filtration & Washing: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to a suitably sized reactor. Add a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat to reflux with stirring until all the solid dissolves.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C to maximize crystal formation.
-
Isolation: Filter the purified crystals and wash with a small amount of cold solvent.
-
Drying: Dry the final product in a vacuum oven at 50-60°C.
Data Summary Table: Lab vs. Pilot Scale
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Scale-Up Consideration |
| 4-bromo-2-aminophenol | 10 g | 1.0 kg | Purity verification is critical. |
| Thiophene-2-carbonyl chloride | 8.2 g | 0.82 kg | Slow addition to control exotherm. |
| Polyphosphoric Acid (PPA) | ~50 g | ~5.0 kg | Viscosity requires mechanical stirring. |
| Reactor Vessel | 250 mL RBF | 20 L Jacketed Reactor | Heat transfer efficiency. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures homogeneity. |
| Heating Method | Heating Mantle | Thermal Fluid Jacket | Precise temperature control. |
| Reaction Time | 2-4 hours | 4-6 hours (IPC dependent) | Reaction may be slower due to mass transfer. |
| Work-up Volume | ~500 mL | ~50 L | Requires large vessels and careful quenching. |
| Expected Yield (Crude) | 85-95% | 75-85% | A slight drop is common; aim to minimize. |
| Purification Method | Column Chromatography | Recrystallization | Scalability and cost-effectiveness. |
Visualizations
Reaction Scheme
Caption: A typical workflow for the scaled-up synthesis process.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. globalresearchonline.net [globalresearchonline.net]
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- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Catalyst deactivation in "5-Bromo-2-(2-thienyl)-1,3-benzoxazole" synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As Senior Application Scientists, we understand that navigating the complexities of catalytic reactions is paramount to your success in research and drug development. This guide is dedicated to a critical aspect of synthesizing 5-Bromo-2-(2-thienyl)-1,3-benzoxazole : understanding and overcoming catalyst deactivation.
The synthesis of 2-arylbenzoxazoles, such as the target molecule, frequently relies on palladium-catalyzed C-H activation and oxidative annulation pathways.[1][2] While powerful, these catalytic systems are sensitive and prone to deactivation, leading to stalled reactions, low yields, and reproducibility issues.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent these common pitfalls.
Troubleshooting Guide: Catalyst Deactivation
This section addresses specific experimental observations and links them to underlying catalyst deactivation mechanisms.
Q1: My reaction started well but has stalled, and I'm observing a black precipitate. What is happening to my catalyst?
A1: The formation of a black precipitate is a classic sign of catalyst deactivation through aggregation . The black solid is likely "palladium black," which consists of inactive, bulk Pd(0) metal aggregates.[5]
-
Causality: In many catalytic cycles for this synthesis, an active Pd(II) species is reduced to a catalytically active Pd(0) intermediate.[6] If this Pd(0) species is not effectively stabilized by its supporting ligands, or if the reaction conditions are too harsh (e.g., excessive temperature), these individual atoms or small clusters can agglomerate into larger, catalytically inert particles.[5] The active sites become buried within the bulk metal, rendering the catalyst useless.
-
Immediate Actions:
-
Confirm Aggregation: Take a small, quenched aliquot of the reaction mixture and filter it through celite. If the black solid is retained and the filtrate shows no further catalytic activity upon reheating, aggregation is the likely cause.
-
Assess Ligand Stability: The choice of ligand is critical for stabilizing the active palladium species and preventing aggregation.[3][7][8] If you are using a simple phosphine ligand, consider switching to a more sterically bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, which are known to form more stable complexes.[8]
-
Review Reaction Temperature: High temperatures can accelerate the rate of aggregation. Determine if the reaction can proceed efficiently at a lower temperature.
-
Q2: My reaction yield is significantly lower than reported in the literature, but I don't see any palladium black. Could the catalyst still be the problem?
A2: Yes, significant activity loss can occur without the visible formation of palladium black. This points towards other, more subtle deactivation mechanisms such as ligand degradation, product inhibition, or poisoning.
-
Causality & Diagnosis:
-
Ligand Degradation: The ligands that are essential for catalyst activity can themselves be unstable under the reaction conditions.[3] Oxidative conditions or high temperatures can cause ligand decomposition (e.g., P-C bond cleavage in phosphines). This strips the palladium center of its stabilizing and electronically-tuning ancillary ligand, leading to an inactive or less active species.
-
Product Inhibition: The nitrogen atom in your this compound product is a Lewis base. It can coordinate strongly to the Lewis acidic palladium center, effectively blocking the site needed for the next catalytic cycle.[9][10] This is a form of feedback inhibition that slows the reaction as product concentration increases.
-
Catalyst Poisoning: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons.[5] Given your substrate, sulfur is a primary suspect. The thiophene ring itself is a potential, albeit generally weak, coordinating species. However, any trace impurities like thiols in your 2-thiophene source can irreversibly bind to the palladium center and kill its activity.[11]
-
-
Troubleshooting Protocol:
-
Purity Check: Ensure all reagents, especially the 2-thienyl precursor and solvents, are of the highest purity and anhydrous.[3][4]
-
Run a Control Experiment: Add a fresh dose of catalyst (and ligand, if separate) to the stalled reaction. If the reaction restarts, it confirms the original catalyst charge was deactivated.
-
Modify Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium precursor can sometimes improve catalyst stability and lifetime.
-
Q3: I'm using a Pd(II) precatalyst with an external oxidant, but the reaction is sluggish and inefficient. How does the oxidant affect catalyst stability?
A3: The role of the oxidant is critical and its mismatch with the catalytic cycle is a common source of deactivation. In many Pd(II)-catalyzed C-H functionalization reactions, the cycle involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold.[12][13] The oxidant's job is to regenerate the active Pd(II) or a higher oxidation state species at the end of the cycle.[6]
-
Causality:
-
Oxidant Too Weak/Slow: If the re-oxidation of the reduced palladium species (e.g., Pd(0)) is the rate-limiting step, this species can accumulate. As discussed in Q1, unstable Pd(0) is prone to aggregation into inactive palladium black.[5]
-
Oxidant Too Strong/Aggressive: A highly aggressive oxidant can degrade the supporting ligands or even oxidize the palladium to an inert, higher-oxidation state that cannot re-enter the catalytic cycle. It can also lead to unwanted side reactions of your starting materials.
-
-
Optimization Strategy:
-
Screen Oxidants: Common oxidants for these reactions include Cu(OAc)₂, Ag₂CO₃, or even O₂ (air).[12][14] If your reaction is failing, systemic screening of different oxidants is a logical step.
-
Check Stoichiometry: Ensure the stoichiometry of the oxidant is correct. Insufficient oxidant will lead to catalyst death, while excessive amounts can cause the issues described above.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation I should be aware of in this synthesis?
A1: The main deactivation pathways for palladium catalysts in C-H activation/cyclization reactions for benzoxazole synthesis are summarized below.
| Deactivation Mechanism | Visual Indicators | Common Causes | Prevention & Mitigation |
| Aggregation | Formation of black precipitate (palladium black) | High temperature; Ineffective ligand; Slow re-oxidation | Use robust ligands (e.g., bulky biarylphosphines, NHCs); Optimize temperature; Ensure proper oxidant.[5] |
| Ligand Degradation | Gradual loss of activity; No precipitate | High temperature; Aggressive oxidant; Incompatible solvents | Screen ligands for thermal/oxidative stability; Optimize reaction conditions.[3] |
| Poisoning | Complete and rapid loss of activity | Impurities in reagents/solvents (e.g., sulfur, water) | Use high-purity, anhydrous reagents and solvents; Purify starting materials.[5][11] |
| Product Inhibition | Reaction rate slows as product forms | Strong coordination of the benzoxazole nitrogen to Pd | Run at higher dilution; Use ligands that attenuate metal's Lewis acidity.[10] |
| Fouling/Coking | (More common in heterogeneous catalysts) Gradual activity loss | Deposition of high molecular weight organic byproducts on active sites | Purify starting materials; Optimize conditions to minimize side reactions.[15][16] |
Q2: How can I design my experiment to proactively minimize catalyst deactivation?
A2: A robust experimental design is the best defense against catalyst deactivation.
-
Reagent Purity is Paramount: Use the highest purity starting materials, bases, and anhydrous solvents available.[4] Impurities are a leading cause of catalyst poisoning.
-
Rigorous Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture.[3] Use proper Schlenk line or glovebox techniques. Ensure solvents are thoroughly degassed.
-
Rational Ligand Selection: Do not treat the ligand as an afterthought. The ligand dictates the stability and activity of the catalyst.[8] For challenging C-H activations, sterically demanding and electron-rich ligands are often a good starting point.
-
Controlled Addition: In some cases, slow addition of one of the reagents can help maintain a low concentration of a potentially problematic intermediate, preventing side reactions or catalyst inhibition.
-
Order of Addition: Be consistent with the order in which you add reagents. The order can influence the formation of the active catalyst.[4]
Q3: Is it possible to regenerate a deactivated catalyst from a failed reaction?
A3: In some cases, yes, particularly for heterogeneous catalysts or when the deactivation is due to fouling. For homogeneous catalysts that have aggregated into palladium black, regeneration is generally not feasible in the same reaction vessel. However, if the deactivation is due to surface poisoning or coking on a supported catalyst, a regeneration protocol can sometimes restore activity.[15][17]
-
Example Regeneration Protocol (for fouling):
-
Recovery: Filter the reaction mixture to recover the solid catalyst.
-
Washing: Wash the catalyst extensively with a solvent like chloroform or acetic acid to remove adsorbed organic species.[17]
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Thermal Treatment (Calcination): For deactivation by coking, a controlled calcination (heating in air or an inert atmosphere) can burn off the organic deposits.[15][16] This must be done carefully to avoid sintering (thermal aggregation) of the metal particles.[16]
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to assess the recovery of its activity.
-
Visualizing Deactivation & Troubleshooting
A clear understanding of the catalyst's lifecycle and a logical troubleshooting workflow are essential for success.
Caption: Key pathways for palladium catalyst deactivation.
Caption: A decision workflow for troubleshooting failed reactions.
References
-
Li, W., Liu, Z., Li, H., Wang, Y., Zhang, Y., & Li, Y. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]
-
Majeed, M. A., Ahmad, I., & Asim, M. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Retrieved from [Link]
-
Laroo, C., & Cybulsky, M. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Retrieved from [Link]
-
Álvarez, A., Hernández, F., Mártire, D. O., & Fino, D. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. Retrieved from [Link]
-
Carter, E. A., et al. (n.d.). The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. ResearchGate. Retrieved from [Link]
-
Figueiredo, R. T., & Sota, C. D. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. Retrieved from [Link]
-
Sambasivan, S., & Ball, Z. T. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
Doan, T. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Retrieved from [Link]
-
Oschmann, M. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-Portal.org. Retrieved from [Link]
-
A review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. Retrieved from [Link]
-
Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Carter, E. A., et al. (2024). The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Meyer, A., et al. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. PubMed Central. Retrieved from [Link]
-
Wilson, C. V., et al. (n.d.). Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States. PubMed Central. Retrieved from [Link]
-
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English. Retrieved from [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Retrieved from [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. Retrieved from [Link]
-
Wang, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Retrieved from [Link]
-
Muñiz, K. (2009). High-oxidation-state palladium catalysis: new reactivity for organic synthesis. Angewandte Chemie International Edition in English. Retrieved from [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). MDPI. Retrieved from [Link]
-
Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. (n.d.). ResearchGate. Retrieved from [Link]
-
an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Proposed mechanism for palladium‐catalysed benzoxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. (2024). ethesis. Retrieved from [Link]
-
Wang, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. Retrieved from [Link]
-
Synthesis of 2‐aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Retrieved from [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]
-
Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]
-
C–H activation: A sustainable approach for the synthesis of functionalized heterocycles. (n.d.). ScienceDirect. Retrieved from [Link]
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (n.d.). PubMed Central. Retrieved from [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the critical, and often underestimated, role of the solvent in directing reaction outcomes. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of a solvent system for the synthesis of 2-substituted benzoxazoles.
Q1: What are the most common synthetic routes for this compound where solvent choice is critical?
A1: The most prevalent and versatile method is the condensation and subsequent cyclization of 4-bromo-2-aminophenol with thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid (or its derivatives). The solvent plays a pivotal role in both the initial condensation to form an intermediate (a Schiff base from the aldehyde, or an amide from the carboxylic acid) and the final, often rate-limiting, intramolecular cyclodehydration or oxidative cyclization step to form the benzoxazole ring.[1][2][3]
Q2: How does solvent polarity impact the reaction rate and yield?
A2: Solvent polarity is a key determinant of success. The cyclization step often involves the formation of charged or highly polar transition states. Polar aprotic solvents like DMF or DMSO are frequently effective because they can stabilize these intermediates, thereby lowering the activation energy and accelerating the reaction.[4][5][6] Conversely, nonpolar solvents like toluene may be advantageous in specific oxidative cyclization protocols where molecular oxygen is the terminal oxidant.[7] However, excessively polar protic solvents like water or ethanol can sometimes hinder the reaction by strongly solvating the nucleophilic amine or hydroxyl groups of the 2-aminophenol, reducing their reactivity.[4][8]
Q3: What is the functional difference between using a conventional solvent and a condensing agent that also acts as the solvent, like Polyphosphoric Acid (PPA)?
A3: This is a crucial distinction. A conventional solvent primarily serves to dissolve reactants and facilitate molecular interactions. Polyphosphoric Acid (PPA), however, is both the solvent and a powerful reagent.[9][10] It functions as a Brønsted acid to catalyze the reaction, and its dehydrating properties actively drive the equilibrium toward the cyclized product by consuming the water generated during the reaction.[11][12][13] While highly effective, PPA is viscous and requires high reaction temperatures, and the workup can be challenging. The choice to use PPA is a trade-off between its high efficiency for difficult cyclizations and its demanding reaction and workup conditions.[3]
Q4: Are "green" or solvent-free options viable for this synthesis?
A4: Yes, and they are increasingly popular. Many modern protocols utilize solvent-free conditions, often assisted by microwave irradiation or solid-state catalysts.[6][14] These methods offer significant advantages, including reduced environmental impact, shorter reaction times, and often simplified product isolation.[15] In these cases, the reactants are typically heated together, sometimes with a catalytic amount of a solid acid or ionic liquid, until the reaction proceeds in the melt phase.[16]
Troubleshooting Guide: Common Issues in Synthesis
This guide provides solutions to specific experimental problems, with a focus on how the solvent system may be the root cause.
Problem 1: Low or No Product Yield
Q: My reaction between 4-bromo-2-aminophenol and thiophene-2-carboxaldehyde is giving a very poor yield. What solvent-related factors could be responsible?
A: Low yield is a frequent challenge. Let's diagnose the potential solvent-related causes.
-
Probable Cause 1: Poor Solubility of Reactants.
-
Explanation: If your starting materials, particularly the 4-bromo-2-aminophenol, are not fully dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Solution: Switch to a solvent with higher solubilizing power for polar aromatic compounds. Polar aprotic solvents like DMF, DMSO, or DMAc are excellent candidates.[6][17] If you must use a less polar solvent like toluene or dioxane, ensure the reaction temperature is high enough to achieve full dissolution.
-
-
Probable Cause 2: Inefficient Water Removal.
-
Explanation: The final cyclization step is a dehydration reaction. If the water produced is not removed, the equilibrium can shift back towards the starting materials or the intermediate Schiff base, stalling the reaction.
-
Solution:
-
Azeotropic Removal: If using a nonpolar solvent like toluene or xylene, equip your apparatus with a Dean-Stark trap to physically remove water as it forms.
-
Chemical Dehydration: Employ a reagent that also acts as a dehydrating agent, such as Polyphosphoric Acid (PPA) , which chemically consumes water.[13]
-
Use of Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture in an anhydrous solvent system to sequester water.[7]
-
-
-
Probable Cause 3: Inappropriate Solvent Polarity for the Mechanism.
-
Explanation: The chosen solvent may be destabilizing the key transition state of the cyclization.
-
Solution: Conduct a solvent screen. Test a small scale of your reaction in parallel across a range of solvents with varying properties (e.g., Toluene [nonpolar], DCM [moderately polar, aprotic], Acetonitrile [polar, aprotic], and Ethanol [polar, protic]).[6][18] This empirical approach is often the fastest way to identify a solvent system that supports your specific substrate combination and catalyst.
-
Troubleshooting Workflow: Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Problem 2: Significant Side Product Formation
Q: My reaction produces a major impurity alongside my desired benzoxazole, which is difficult to remove via chromatography. How can the solvent be causing this?
A: Side product formation is often a kinetic vs. thermodynamic issue, heavily influenced by the solvent.
-
Probable Cause 1: Persistence of Schiff Base Intermediate.
-
Explanation: The initial condensation of 4-bromo-2-aminophenol and thiophene-2-carboxaldehyde forms a Schiff base (an imine). If the subsequent cyclization is slow, this intermediate can accumulate and potentially degrade or participate in side reactions.
-
Solution: Choose a solvent that facilitates the cyclization step specifically. High-boiling point polar aprotic solvents (DMF, DMSO ) often provide the thermal energy and polarity needed to overcome the activation barrier for ring closure.[16] In some cases, switching from a neutral solvent to an acidic medium (e.g., acetic acid or PPA) can dramatically accelerate the cyclization of the Schiff base.[19]
-
-
Probable Cause 2: Solvent Participation in the Reaction.
-
Explanation: Nucleophilic solvents, particularly alcohols (e.g., ethanol, methanol), can compete with the intramolecular hydroxyl group, leading to undesired ether formation or other side reactions, especially under acidic conditions or at high temperatures.
-
Solution: Replace the nucleophilic protic solvent with a non-participating aprotic solvent like acetonitrile, dioxane, or DMF.[6] This ensures that the only competing nucleophile is the one intended for the intramolecular cyclization.
-
Data Summary: Impact of Solvent on a Model Benzoxazole Synthesis
The following table summarizes typical results from the synthesis of a 2-arylbenzoxazole via the condensation of 2-aminophenol and an aromatic aldehyde, illustrating the profound effect of the solvent on the outcome.
| Solvent | Type | Boiling Point (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Toluene | Nonpolar, Aprotic | 111 | 12 - 24 | 40 - 60 | Requires Dean-Stark trap for water removal.[7] |
| Acetonitrile | Polar, Aprotic | 82 | 8 - 12 | 75 - 85 | Good balance of polarity and volatility.[2][16] |
| Ethanol | Polar, Protic | 78 | 10 - 18 | 60 - 75 | Can sometimes lead to side reactions.[16] |
| DMF | Polar, Aprotic | 153 | 2 - 6 | 85 - 95 | Excellent solubilizing power and high temperature allows for rapid reaction.[16] |
| PPA | Acidic Reagent | >200 | 1 - 3 | >90 | Acts as solvent, catalyst, and dehydrating agent; viscous.[3][11] |
| None (Microwave) | Solvent-Free | N/A | 0.1 - 0.5 | 88 - 98 | Environmentally friendly, very rapid.[14][15] |
Experimental Protocols
Protocol 1: General Synthesis using DMF as Solvent
This protocol describes a reliable method for the synthesis of this compound.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-aminophenol (1.0 eq), thiophene-2-carboxaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2-aminophenol.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The reaction mixture will typically darken.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting materials and the appearance of a new, less polar spot (the product) indicates reaction progression. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. The crude product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol or hexane to remove residual DMF and impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify by column chromatography on silica gel to yield the pure this compound.
Reaction Mechanism Visualization
Caption: Generalized reaction pathway for benzoxazole formation.
Protocol 2: Parallel Solvent Screening Workflow
This protocol enables efficient optimization of the reaction solvent.
-
Setup: Arrange five microwave vials or small reaction tubes, each with a small magnetic stir bar. Label them with the solvents to be tested: Toluene, Acetonitrile, Ethanol, DMF, and a solvent-free control.
-
Reagent Addition: To each vial, add 4-bromo-2-aminophenol (e.g., 50 mg, 1.0 eq), thiophene-2-carboxaldehyde (1.05 eq), and the chosen catalyst (e.g., p-TsOH, 0.1 eq).
-
Solvent Addition: To the corresponding labeled vials, add 0.5 mL of Toluene, Acetonitrile, Ethanol, and DMF. Leave the "solvent-free" vial as is.
-
Reaction: Place all vials in a parallel synthesis block or oil bath pre-heated to a consistent temperature (e.g., 100 °C). If using microwave synthesis, run all samples under the same time and temperature program. Stir all reactions for a set period (e.g., 4 hours).
-
Analysis: After the reaction time, take a small aliquot from each vial, dilute with ethyl acetate, and spot on a single TLC plate. Run the TLC to visually compare the conversion of starting material to product across the different solvent conditions.
-
Selection: The solvent that shows the highest conversion with the fewest side products is selected for scale-up.
Solvent Screening Workflow Diagram
Caption: Experimental workflow for parallel solvent screening.
References
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
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Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. [Link]
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Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. ACS Publications. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]
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Proposed mechanism for the formation of 2-substituted benzoxazoles. ResearchGate. [Link]
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The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. ACS Publications. [Link]
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Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]
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Solvent effects. Wikipedia. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. [Link]
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Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. National Institutes of Health (NIH). [Link]
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New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. [Link]
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Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. [Link]
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Scope of 2‐aminophenols 1 and aldehydes 2. ResearchGate. [Link]
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. National Institutes of Health (NIH). [Link]
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Technical Support Center: Byproduct Analysis in 5-Bromo-2-(2-thienyl)-1,3-benzoxazole Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding byproduct formation and reaction optimization.
Section 1: Overview of the Synthesis and Potential Challenges
The synthesis of this compound typically involves the condensation and subsequent cyclization of 2-amino-4-bromophenol with a thiophene-2-carbonyl derivative, most commonly thiophene-2-carboxaldehyde. This reaction, while straightforward in principle, is susceptible to various side reactions that can lead to low yields and complex purification challenges. Understanding the reaction mechanism and potential pitfalls is crucial for successful synthesis.
The core reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring. The efficiency of this cyclization is highly dependent on reaction conditions.
Validation & Comparative
A Comparative Guide to Brominated Benzoxazoles: Spotlight on 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzoxazole Scaffold
In the intricate world of medicinal chemistry and materials science, the benzoxazole ring system stands out as a "privileged scaffold."[1] This bicyclic aromatic compound, formed by the fusion of a benzene and an oxazole ring, is a structural bio-isostere of natural nucleotides, allowing it to readily interact with biopolymers.[1][2] Its rigid, planar structure is a key feature in the design of molecules targeting a vast array of biological pathways, leading to a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The functionalization of this core is a critical strategy in drug discovery, and halogenation, particularly bromination, is a powerful tool for modulating a molecule's physicochemical and biological profile.[1][6]
This guide provides an in-depth comparison of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole against other synthetically important brominated benzoxazoles. We will delve into the synthetic strategies, compare key experimental data, and provide validated protocols to inform the design and application of these versatile compounds.
PART 1: In Focus: this compound
The title compound is a unique molecular architecture that combines three key pharmacophoric elements: the benzoxazole core, a bromine substituent, and a 2-thienyl group. The bromine atom, an electron-withdrawing group, can significantly influence the molecule's lipophilicity and metabolic stability, and can serve as a handle for further synthetic modifications. The thienyl (thiophene) ring introduces additional aromatic and electronic properties, offering potential for distinct binding interactions with biological targets.
Synthesis and Physicochemical Properties
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carbonyl compound or its derivative.[7] For this compound, a standard and reliable method involves the reaction of 4-bromo-2-aminophenol with thiophene-2-carboxylic acid, typically promoted by a cyclizing agent such as polyphosphoric acid (PPA) under thermal conditions.[8]
Caption: A common synthetic route via PPA-mediated condensation.
Key physicochemical properties of the title compound are summarized in the comparative table below. Its calculated LogP value of 4.2 suggests significant lipophilicity, a critical factor for membrane permeability and interaction with hydrophobic binding pockets.[9]
PART 2: A Comparative Analysis with Alternative Brominated Benzoxazoles
To understand the unique characteristics of this compound, it is essential to compare it with other brominated analogues. The choice of substituent at the 2-position and the location of the bromine atom(s) dramatically alters the molecule's properties and potential applications.
Data Presentation: Physicochemical and Application Comparison
The following table provides a comparative summary of this compound against three other representative brominated benzoxazoles.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3-AA (Predicted) | Key Features & Reported Applications |
| This compound | 5-Bromo, 2-(2-thienyl) | 280.14[9] | 4.2[9] | Combines lipophilicity with the unique electronics of the thienyl ring; a scaffold for medicinal chemistry exploration.[6] |
| 5-Bromo-2-phenyl-1,3-benzoxazole | 5-Bromo, 2-Phenyl | ~274.12 | ~4.1 | A foundational structure for developing agents with potential anticancer and antimicrobial activities.[10] |
| 5-Bromo-2-(pyridin-3-yl)-1,3-benzoxazole | 5-Bromo, 2-(3-pyridyl) | ~275.11 | ~3.0 | The pyridyl nitrogen acts as a hydrogen bond acceptor, altering solubility and binding properties; explored in kinase inhibitor discovery.[11] |
| 5,7-Dibromo-2-methyl-1,3-benzoxazole | 5,7-Dibromo, 2-Methyl | ~290.95 | ~3.8 | Increased halogenation enhances lipophilicity and molecular weight; often used as a reactive intermediate or in materials science. |
Note: Physicochemical data are often calculated and can vary between sources. Experimental validation is recommended.
PART 3: Experimental Methodologies
The trustworthiness of synthetic chemistry lies in reproducible and well-described protocols. Below is a detailed, self-validating methodology for the synthesis of 2-substituted-5-bromobenzoxazoles, which can be adapted for the compounds discussed.
Protocol: General Synthesis via Polyphosphoric Acid (PPA) Cyclization
Objective: To synthesize a 2-substituted-5-bromobenzoxazole from 4-bromo-2-aminophenol and a corresponding carboxylic acid.
Materials:
-
4-bromo-2-aminophenol (1.0 eq)
-
Substituted carboxylic acid (e.g., thiophene-2-carboxylic acid) (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20x weight of reactants)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 4-bromo-2-aminophenol and the selected carboxylic acid.
-
Addition of PPA: Under a gentle stream of nitrogen, add polyphosphoric acid to the flask. The amount should be sufficient to ensure the mixture can be stirred effectively once heated.
-
Heating and Cyclization: Heat the reaction mixture to 140-160°C with vigorous stirring. The causality for this step is that the high temperature and acidic environment of PPA facilitate the dehydration and subsequent intramolecular cyclization to form the oxazole ring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials indicates reaction completion (typically 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to approximately 80-90°C. Crucially, and with extreme caution, slowly pour the viscous mixture into a beaker of vigorously stirred ice-cold water. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: The resulting aqueous slurry will be highly acidic. Slowly add saturated NaHCO₃ solution until the pH is neutral (~7-8). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the pure benzoxazole derivative.
Caption: A validated step-by-step workflow for benzoxazole synthesis.
Conclusion and Forward Outlook
This compound is a synthetically accessible compound with a distinct profile compared to its phenyl and pyridyl analogues. Its high lipophilicity, conferred by both the bromine and thienyl groups, suggests potential for applications requiring good membrane penetration. In contrast, the introduction of a basic nitrogen atom in the pyridyl analogue lowers the LogP and provides a site for hydrogen bonding, which could be advantageous for targeting enzymes with specific polar residues in their active sites. The choice of which brominated benzoxazole to advance in a research program is therefore a strategic one, dictated by the specific biological target or material property being pursued. This guide serves as a foundational resource for making such informed decisions, grounded in comparative data and reliable synthetic methodologies.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES.Acta Poloniae Pharmaceutica.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis and biological activity of some new benzoxazoles.PubMed.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020).
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2-(5-Bromo-2-thienyl)benzoxazole. PubChem, National Center for Biotechnology Information. [Link]
- This compound.Enamine STORE.
- 3-(1,3-Benzoxazol-2-yl)
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
- A Review on Various Synthetic Methods of Benzoxazole Moiety.International Journal of Pharmacy and Biological Sciences.
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Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- 5-Bromo-2-phenyl-1,3-oxazole.
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- Studies in the Synthesis of Benzoxazole Compounds.CORE.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed.
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- Benzoxazole – Knowledge and References.Taylor & Francis.
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5-BROMO-2-PYRIDIN-3-YL-1,3-BENZOXAZOLE. ChemWhat. [Link]
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The Impact of Bromination on a Promising Heterocyclic Scaffold: A Comparative Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole and its Non-Brominated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold holds a privileged position due to its wide-ranging biological activities and intriguing photophysical properties.[1][2] The strategic introduction of a thiophene ring at the 2-position of the benzoxazole core has given rise to a class of compounds with significant potential. This guide provides an in-depth, objective comparison of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole and its parent analog, 2-(2-thienyl)-1,3-benzoxazole , focusing on how the introduction of a bromine atom at the 5-position influences their physicochemical properties, biological efficacy, and photophysical characteristics. While direct comparative studies on these exact two molecules are limited, this guide synthesizes available experimental data from closely related analogs to provide a scientifically grounded comparison for researchers in the field.
Molecular Profile: A Structural Overview
The core structure of 2-(2-thienyl)-1,3-benzoxazole features a planar, bicyclic benzoxazole system linked to a five-membered thiophene ring. This arrangement creates an extended π-conjugated system that is fundamental to its chemical and photophysical behavior. The introduction of a bromine atom at the 5-position of the benzoxazole ring in this compound significantly alters the molecule's electronic and steric properties.
| Property | 2-(2-thienyl)-1,3-benzoxazole | This compound |
| Molecular Formula | C₁₁H₇NOS | C₁₁H₆BrNOS |
| Molecular Weight | 201.25 g/mol | 280.14 g/mol |
| XLogP3 | ~3.0 | 3.8 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų |
Note: Some properties for the non-brominated analog are estimated based on structurally similar compounds due to a lack of specific database entries.
The most notable difference is the increased molecular weight and lipophilicity (indicated by the higher XLogP3 value) of the brominated analog. This increased lipophilicity can have profound effects on the molecule's pharmacokinetic profile, such as cell membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Synthesis Strategies: Building the Core Scaffold
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the compounds , this would involve the reaction of 2-aminophenol (for the non-brominated analog) or 4-bromo-2-aminophenol (for the brominated analog) with thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride.
Caption: General synthetic routes to the target compounds.
Experimental Protocol: Representative Synthesis of a 2-(Thienyl)benzoxazole Derivative
This protocol describes a general method for the synthesis of 2-(thiophen-2-yl)benzo[d]oxazole derivatives.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the appropriately substituted 2-aminophenol (e.g., 2-aminophenol or 4-bromo-2-aminophenol) in a suitable solvent such as ethanol.
-
Reagent Addition: Add 1.1 equivalents of thiophene-2-carbaldehyde.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Biological Activity: The Bromine Advantage
The benzoxazole nucleus is a well-known pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom can significantly modulate these activities.
Anticancer Activity
Hypothesized Mechanism of Action: Many 2-substituted benzoxazoles exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[7] The thienyl and benzoxazole moieties can interact with the active site of these enzymes, and the bromine atom may form halogen bonds, further stabilizing the drug-target complex.
Caption: Postulated advantage of bromination in anticancer activity.
Antimicrobial Activity
Thiophene and benzoxazole moieties are independently known to be present in compounds with significant antimicrobial activity.[7][8] The combination of these two heterocycles is therefore a promising strategy for the development of new antimicrobial agents. The introduction of a bromine atom can further enhance this activity. Studies on various heterocyclic compounds have shown that brominated derivatives often exhibit improved potency against a range of bacterial and fungal strains.[7]
Comparative Performance (Inferred from Analogs):
| Compound | Anticipated Antibacterial Activity | Anticipated Antifungal Activity |
| 2-(2-thienyl)-1,3-benzoxazole | Moderate | Moderate |
| This compound | Moderate to High | Moderate to High |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe and medium, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Photophysical Properties: A Tale of Light and Electrons
The extended π-conjugated system of 2-(2-thienyl)-1,3-benzoxazoles imparts them with interesting photophysical properties, including fluorescence.[6] These properties are sensitive to structural modifications, and the introduction of a heavy atom like bromine is expected to influence the absorption and emission characteristics.
Absorption and Emission Spectra
Generally, 2-arylbenzoxazoles exhibit absorption maxima in the UV-Vis region, with fluorescence emission in the violet-blue part of the spectrum. The introduction of a bromine atom can lead to a bathochromic (red) shift in both the absorption and emission spectra due to the "heavy atom effect," which can influence intersystem crossing rates.
Expected Photophysical Characteristics:
| Property | 2-(2-thienyl)-1,3-benzoxazole | This compound |
| Absorption λmax | ~320-340 nm | ~330-350 nm (predicted red shift) |
| Emission λmax | ~380-420 nm | ~390-440 nm (predicted red shift) |
| Fluorescence Quantum Yield (ΦF) | Moderate | Potentially Lower (due to heavy atom effect) |
Experimental Protocol: Fluorescence Quantum Yield Measurement
The relative fluorescence quantum yield of a compound can be determined using a comparative method with a well-characterized standard.
-
Selection of Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement of Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Measurement of Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Calculation of Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std × (Grad_sample / Grad_std) × (η_sample² / η_std²) where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Conclusion: The Verdict on Bromination
The introduction of a bromine atom at the 5-position of the 2-(2-thienyl)-1,3-benzoxazole scaffold offers a compelling strategy for modulating its properties. The increased lipophilicity of the brominated analog is a key feature that likely enhances its biological activity, particularly its anticancer and antimicrobial potential, by improving its ability to cross cell membranes and interact with target biomolecules. While this modification may lead to a slight quenching of fluorescence, the overall profile of this compound makes it a promising candidate for further investigation in drug discovery programs. The non-brominated parent compound, however, may be more suitable for applications where high fluorescence quantum yield is a primary requirement. This comparative guide underscores the importance of subtle structural modifications in the design of novel therapeutic and functional molecules.
References
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Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. 2022. Available from: [Link]
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Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2024. Available from: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. 2018. Available from: [Link]
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. 2021. Available from: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. 2019. Available from: [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. 2024. Available from: [Link]
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A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores. ChemPhotoChem. 2020. Available from: [Link]
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DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Beni-Suef University Journal of Basic and Applied Sciences. 2021. Available from: [Link]
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. 2021. Available from: [Link]
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Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of the Serbian Chemical Society. 2017. Available from: [Link]
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Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry. 2022. Available from: [Link]
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Synthesis of 2-(thiophene-2-yl)benzo[d]oxazole. ResearchGate. 2025. Available from: [Link]
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The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. 2020. Available from: [Link]
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Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. 2019. Available from: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. 2019. Available from: [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. 2022. Available from: [Link]
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A Comparative Guide to the Biological Activity of Thienyl-Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The fusion of a thiophene ring with a benzoxazole core has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the biological activities of thienyl-benzoxazole derivatives, with a focus on their comparative antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from various studies, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The Thienyl-Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
Benzoxazoles, heterocyclic compounds containing a benzene ring fused to an oxazole ring, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The incorporation of a thienyl (a thiophene ring) moiety into the benzoxazole scaffold can further enhance these biological activities. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to improved binding affinity and efficacy. The diversity of substituents that can be introduced on both the thienyl and benzoxazole rings allows for the fine-tuning of the physicochemical and pharmacological properties of these derivatives.
Comparative Biological Activity of Thienyl-Heterocycle Derivatives
Direct comparative studies on a series of thienyl-benzoxazole derivatives are limited in the publicly available literature. However, to illustrate the principles of structure-activity relationship (SAR) within thienyl-containing heterocyclic compounds, we can draw valuable insights from studies on closely related scaffolds. A study on the antimicrobial activity of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles provides an excellent case study[4].
Antimicrobial Activity: A Comparative Look at Thienyl-Containing Heterocycles
In a study by M. A. Berghot and colleagues, a series of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[4]. The results, summarized in the table below, highlight how structural modifications influence antimicrobial potency.
| Compound | R | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4d | 4-Cl | 6.25 | >100 | >100 |
| 5e | 4-NO₂ | 6.25 | >100 | >100 |
| 7b | 4-CH₃ | 12.5 | >100 | >100 |
| 7c | 4-OCH₃ | 12.5 | >100 | >100 |
| 7d | 4-Cl | 6.25 | >100 | >100 |
| 9a | - | 12.5 | 25 | >100 |
| 9b | 4-CH₃ | 6.25 | >100 | >100 |
| 9c | 4-OCH₃ | 6.25 | >100 | >100 |
| 9d | 4-Cl | 6.25 | >100 | >100 |
| Ampicillin | - | 3.12 | 6.25 | - |
| Clotrimazole | - | - | - | 6.25 |
Key Observations from the Comparative Data:
-
Gram-Positive Selectivity: Many of the synthesized thienyl-containing derivatives exhibited significant activity against Gram-positive bacteria but were largely inactive against Gram-negative bacteria[4]. This suggests a potential mechanism of action that is more effective against the cell wall structure of Gram-positive organisms.
-
Influence of Substituents: The presence of a chloro (Cl) or nitro (NO₂) group on the aryl substituent (compounds 4d , 5e , 7d , 9d ) was often associated with higher potency against Gram-positive bacteria[4]. This highlights the role of electron-withdrawing groups in enhancing antimicrobial activity.
-
Limited Antifungal Activity: In this particular series, the compounds showed weak to no activity against Candida albicans[4].
While this data is not on thienyl-benzoxazoles, it provides a valuable framework for understanding how systematic structural modifications can be used to optimize the antimicrobial activity of thienyl-containing heterocycles.
Anticancer and Anti-inflammatory Potential: Unlocking Therapeutic Applications
Thienyl-benzoxazole derivatives are also being investigated for their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
The benzoxazole core is a common feature in many compounds with demonstrated anticancer properties[5][6]. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases. The incorporation of a thienyl group can modulate the binding of these derivatives to their molecular targets. For instance, some benzoxazole derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range[7].
Anti-inflammatory Activity
Inflammation is a complex biological process, and chronic inflammation is implicated in a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Several benzoxazole derivatives have been identified as potent and selective COX-2 inhibitors, which is a desirable characteristic for reducing inflammatory responses with fewer gastrointestinal side effects[8]. The anti-inflammatory effects of some benzoxazole derivatives are also linked to the inhibition of the lipopolysaccharide (LPS)-induced inflammatory pathway, which involves the downregulation of pro-inflammatory cytokines like TNF-α and IL-6[9][10].
Mechanism of Action and Signaling Pathways
The biological activities of thienyl-benzoxazole derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.
A Representative Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many heterocyclic compounds, including benzoxazole derivatives, are often mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a strong inflammatory response by activating this pathway.
Caption: LPS-induced pro-inflammatory signaling pathway and potential inhibition by thienyl-benzoxazole derivatives.
Experimental Protocols
The evaluation of the biological activity of thienyl-benzoxazole derivatives relies on a set of standardized in vitro and in vivo assays.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay
This method is widely used for preliminary screening of antimicrobial activity.
Experimental Workflow:
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A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comparative perspective on its potential biological activity, benchmarked against relevant analogs and alternative chemical scaffolds. We will delve into the synthetic rationale, explore the impact of structural modifications on antimicrobial efficacy, and provide detailed experimental protocols to ensure the reproducibility of the findings discussed.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] Their structural similarity to naturally occurring nucleotides allows for potential interactions with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The 2- and 5-positions of the benzoxazole ring are particularly amenable to substitution, providing a versatile scaffold for the development of novel therapeutic agents.[5] The subject of this guide, this compound, combines this privileged scaffold with a thienyl moiety, a well-known bioisostere of the phenyl ring often incorporated to modulate physicochemical and pharmacokinetic properties.
Synthesis of 2-Substituted-1,3-Benzoxazoles: A General Overview
The synthesis of 2-substituted benzoxazoles, including the title compound, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A common and effective method utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures.
For the synthesis of this compound, the reaction would proceed between 2-amino-4-bromophenol and thiophene-2-carboxylic acid. The general synthetic workflow is depicted below.
Caption: General synthetic scheme for this compound.
This synthetic route is versatile and can be adapted for the preparation of various analogs by substituting the starting materials. For instance, using different substituted 2-aminophenols would allow for modifications at the 5-position of the benzoxazole ring, while employing other heterocyclic or aromatic carboxylic acids would alter the substituent at the 2-position.
Structure-Activity Relationship of 2-Thienyl-Benzoxazoles and Related Compounds
Direct and extensive SAR studies on this compound are limited in the current literature. However, by examining related compounds, we can infer key structural determinants of activity.
A study involving the synthesis of several 2'-thienyl-2-benzoxazole derivatives with various substituents on both the benzene and thiophene rings reported that these compounds generally exhibit low antibacterial and antimycotic activity.[6] This suggests that the 2-thienyl-benzoxazole scaffold itself may not be inherently potent as an antimicrobial agent, at least against the tested strains.
To build a more comprehensive SAR profile, we can analyze the effects of substitutions at the 2- and 5-positions of the benzoxazole core from studies on other derivatives, primarily 2-phenyl-benzoxazoles.
The Influence of the 2-Position Substituent
The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of biological activity. While the 2-thienyl group appears to confer weak antimicrobial activity, comparisons with the widely studied 2-phenyl analogs can be insightful. In many series of 2-phenyl-benzoxazoles, the substitution pattern on the phenyl ring significantly modulates antimicrobial potency. For instance, the introduction of Schiff base moieties derived from 4-(benzoxazol-2-yl)-phenylamine has been shown to yield compounds with notable antibacterial and antifungal activities.[4][7][8] This suggests that while the core 2-thienyl-benzoxazole may be weakly active, derivatization of the thienyl ring could potentially enhance its biological profile.
The Role of the 5-Position Substituent
The 5-position of the benzoxazole ring is another key site for modification. In our target compound, this position is occupied by a bromo group. Halogenation at this position has been explored in various benzoxazole series. While a direct comparison for the 2-thienyl series is unavailable, studies on other 2,5-disubstituted benzoxazoles have shown that a halogen at the 5-position can influence activity. For example, in a series of 2-benzyl-5-aminobenzoxazole derivatives, a p-chloro substitution on the benzyl group at the 2-position led to compounds with a broad spectrum of antimicrobial activity.[9] This highlights the general importance of electron-withdrawing groups in modulating the biological properties of the benzoxazole scaffold.
The following diagram illustrates the key points of the inferred SAR for this compound.
Caption: Key inferred SAR points for this compound.
Comparison with Alternative Antimicrobial Scaffolds
To provide a broader context for the potential of the 2-thienyl-benzoxazole scaffold, it is valuable to compare it with other heterocyclic systems bearing a 2-thienyl moiety that have been investigated for antimicrobial activity.
2-Thienyl-1,2,4-Triazoles and 1,3,4-Oxadiazoles
Several studies have demonstrated that incorporating a 2-thienyl group into 1,2,4-triazole and 1,3,4-oxadiazole rings can lead to compounds with significant antimicrobial properties. For instance, a series of novel 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial activity.[10][11] Certain derivatives displayed marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[10] This contrasts with the generally low activity reported for the 2-thienyl-benzoxazoles, suggesting that the nature of the heterocyclic core (triazole or oxadiazole vs. benzoxazole) plays a more dominant role in determining the antimicrobial efficacy of these 2-thienyl substituted compounds.
Thiazole and Benzothiazole-Thiazole Hybrids
The thiazole ring is another important heterocyclic scaffold known for its diverse biological activities, including antimicrobial effects. Hybrid molecules combining benzothiazole and thiazole scaffolds have been synthesized and shown to exhibit broad-spectrum antimicrobial activity. SAR analysis of these hybrids revealed that the presence of electron-withdrawing groups, such as nitro and halogens, enhanced their antimicrobial potency. This aligns with the potential role of the bromo group in our target compound.
The table below provides a comparative summary of the antimicrobial potential of different 2-thienyl substituted heterocyclic scaffolds.
| Heterocyclic Scaffold | General Antimicrobial Activity | Key SAR Observations | Reference(s) |
| 2-Thienyl-Benzoxazole | Generally low antibacterial and antimycotic activity reported in one study. | Limited data available. | [6] |
| 2-Thienyl-1,2,4-Triazole | Some derivatives show marked broad-spectrum antibacterial activity, especially against Gram-positive bacteria. | Activity is dependent on further substitutions on the triazole ring. | [10][11] |
| 2-Thienyl-1,3,4-Oxadiazole | Certain derivatives exhibit good activity against Gram-positive bacteria. | The aminomethyl substituents on the oxadiazole ring are crucial for activity. | [10] |
| Thiazole Derivatives | Thiazole-containing compounds are known to have a wide range of antimicrobial activities. | Electron-withdrawing groups often enhance activity. |
Experimental Protocols
For researchers wishing to evaluate the antimicrobial properties of this compound and its analogs, the following standardized protocols are recommended.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzoxazole compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland standard (0.5) for inoculum preparation
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds and standard antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
The available evidence suggests that the this compound scaffold, in its unmodified form, is likely to possess weak antimicrobial activity. The primary value of this molecule may lie in its potential as a starting point for further chemical modifications. The SAR data from related benzoxazole series indicate that substitutions at both the 2- and 5-positions are critical for modulating biological activity. Future research should focus on the systematic derivatization of the thienyl ring and the exploration of different substituents at the 5-position of the benzoxazole core to potentially enhance antimicrobial potency.
Furthermore, a comparative analysis with alternative heterocyclic scaffolds such as 2-thienyl substituted triazoles and oxadiazoles, which have demonstrated promising antimicrobial profiles, provides a valuable benchmark for the development of novel anti-infective agents. The experimental protocols detailed in this guide offer a robust framework for the consistent and reliable evaluation of newly synthesized compounds. By leveraging these insights, researchers can more effectively navigate the chemical space around the benzoxazole scaffold in the quest for new and effective therapeutic agents.
References
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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction: The Analytical Imperative for Novel Heterocycles
5-Bromo-2-(2-thienyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a brominated thiophene ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and photophysical properties exhibited by benzoxazole derivatives.[1][2] As this molecule progresses from synthesis to application, particularly in a drug development context, the establishment of its chemical identity, purity, and stability is not merely a procedural step but a foundational requirement for reliable research.
Our primary focus will be the development and rigorous validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as this is the cornerstone for quantitative analysis in most pharmaceutical settings.[3] We will then compare this technique with other essential analytical tools to provide a holistic perspective for researchers and drug development professionals. The validation framework presented is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Primary Quantitative Method: A Stability-Indicating RP-HPLC Assay
For a molecule like this compound, RP-HPLC is the method of choice for quantification and purity assessment. Its conjugated aromatic system ensures strong UV absorbance, making detection straightforward, while its anticipated moderate polarity makes it ideal for separation on a non-polar stationary phase.[6] The core objective is not just to quantify the main compound but to develop a stability-indicating method—one that can resolve the active pharmaceutical ingredient (API) from any potential degradation products or synthesis-related impurities.[7][8]
Causality Behind Experimental Choices: Method Development Rationale
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and peak shape.
-
Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the moderately non-polar analyte, allowing for effective separation from more polar impurities.
-
Mobile Phase: A combination of acetonitrile and water is chosen for its excellent UV transparency and miscibility. Acetonitrile is a strong organic modifier that provides good peak shape for many heterocyclic compounds. A phosphate buffer is included to control the pH, which is critical for ensuring the consistent ionization state of any potential acidic or basic functional groups, thereby leading to reproducible retention times.
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector for method development. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal wavelength for quantification. Based on similar structures, a wavelength around 254 nm is a logical starting point.[9][10]
Experimental Protocol: Proposed RP-HPLC Method
This protocol describes a robust starting point for the analysis of this compound.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Standard HPLC or UPLC system with a PDA or UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.05M Potassium Phosphate Buffer (pH 4.5) B: Acetonitrile |
| Elution Mode | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA Detector at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the test sample at the same target concentration (100 µg/mL) using the same diluent.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for the main peak should be consistent.
Validation as a Self-Verifying System: Adherence to ICH Q2(R1)
Method validation provides documented evidence that the protocol is suitable for its intended purpose.[11] The following steps, based on ICH Q2(R1) guidelines, create a self-validating system that ensures the method's reliability.[4][5]
Caption: Workflow for analytical method validation per ICH Q2(R1).
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5] The most definitive way to demonstrate this for a stability-indicating method is through forced degradation.[7][12]
Experimental Protocol: Forced Degradation
-
Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions:[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 70°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample using the proposed HPLC method.
-
Acceptance Criteria: The method is specific if the main peak is well-resolved from all degradation product peaks (resolution > 2). The PDA detector should be used to assess peak purity, confirming that the main peak is spectrally homogeneous in both stressed and unstressed samples.
Caption: Concept of a stability-indicating method via forced degradation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix or blank solution with known amounts of the analyte.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness demonstrates the method's reliability with respect to deliberate, minor variations in its parameters.
Experimental Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase composition (± 2% organic).
-
-
Analyze the system suitability parameters (e.g., retention time, peak tailing, theoretical plates) under each condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Comparative Guide to Alternative Analytical Methods
While RP-HPLC is the gold standard for quantification, a comprehensive analytical strategy employs multiple techniques, each providing unique and complementary information.[4]
Table 2: Comparison of Key Analytical Methods
| Method | Primary Purpose | Nature of Data | Selectivity | Sensitivity | Analysis Time | Key Advantage |
| RP-HPLC | Purity, Potency, Stability | Quantitative | High | High | 10-30 min/sample | Gold standard for quantification and stability indication.[3] |
| UPLC | Purity, Potency, Stability | Quantitative | Very High | Very High | 1-5 min/sample | Faster analysis and higher resolution than HPLC, saving time and solvent.[13] |
| LC-MS/MS | Impurity Identification, Metabolite ID | Quantitative/Qualitative | Extremely High | Extremely High | 5-20 min/sample | Provides molecular weight and structural information; ideal for trace analysis.[14] |
| NMR Spectroscopy | Structure Elucidation | Qualitative | High | Low | 5-60 min/sample | Unambiguous structure confirmation and identification of atomic connectivity.[4] |
| FTIR Spectroscopy | Functional Group ID | Qualitative | Low | Moderate | < 5 min/sample | Rapid confirmation of key functional groups present in the molecule.[4] |
| HPTLC | Screening, Semi-quantification | Semi-quantitative | Moderate | Moderate | High throughput | Cost-effective for screening multiple samples simultaneously.[15] |
Conclusion: An Integrated Approach to Analytical Validation
The validation of analytical methods for a novel compound like this compound is a critical, multi-faceted process that underpins the integrity of all subsequent research and development activities. This guide has detailed a robust framework for the development and validation of a stability-indicating RP-HPLC method, grounded in the principles of the ICH Q2(R1) guidelines. From establishing specificity through forced degradation to verifying precision, accuracy, and robustness, this protocol serves as a self-validating system to ensure reliable quantitative data.
Furthermore, it is crucial to recognize that no single technique is a panacea. A comprehensive analytical strategy leverages the strengths of multiple methods. While HPLC provides the quantitative backbone, techniques like NMR and MS are indispensable for definitive structural confirmation, and simpler methods like HPTLC can offer high-throughput screening capabilities. By selecting and validating the appropriate blend of these techniques, researchers and drug development professionals can build a complete and trustworthy analytical profile for their molecule, ensuring data integrity from the bench to potential clinical applications.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from ECA Academy website: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from: [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from: [Link]
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Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024, May 24). MDPI. Retrieved from: [Link]
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High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. (2024, September 29). Retrieved from: [Link]
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Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from: [Link]
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Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from: [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from: [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Technology Networks. Retrieved from: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from: [Link]
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5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved from: [Link]
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A Review on Comparison of HPLC and HPTLC. (2025, August 9). ResearchGate. Retrieved from: [Link]
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). Retrieved from: [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved from: [Link]
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Synthetic transformations and biological screening of benzoxazole derivatives: A review. (n.d.). Retrieved from: [Link]
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Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences. Retrieved from: [Link]
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This compound. (n.d.). Retrieved from: [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). ResearchGate. Retrieved from: [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI. Retrieved from: [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021, January 15). PubMed. Retrieved from: [Link]
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Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (n.d.). Scholars Middle East Publishers. Retrieved from: [Link]
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Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. (2024, August 31). Impactfactor. Retrieved from: [Link]
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Separation of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from: [Link]
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RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. (2018, March 19). MedCrave online. Retrieved from: [Link]-oxfendazole-in-the-presence-of-its-alkali.html)
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A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The benzoxazole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. Our focus here is on a specific analogue, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole (hereafter referred to as Compound BTO ), a molecule with significant therapeutic potential.
However, the very structural features that confer potent biological activity can also lead to unintended interactions with other proteins, known as off-target effects. These interactions can result in undesirable side effects or toxicity, potentially derailing an otherwise promising drug development program. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile.
This guide provides an in-depth, technically-grounded framework for conducting comprehensive cross-reactivity studies on Compound BTO. We will move beyond a simple checklist of assays, delving into the causal logic behind experimental choices and presenting self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a clear, unbiased understanding of a compound's selectivity profile.
Section 1: Kinase Selectivity Profiling - Gauging On-Target Potency and Off-Target Liabilities
Rationale: Many benzoxazole derivatives have been investigated as kinase inhibitors for oncology indications[4]. Kinases represent one of the largest and most important families of drug targets[5]. Given this precedent, a primary hypothesis for Compound BTO's mechanism of action could be the inhibition of a specific protein kinase. Kinase selectivity profiling is therefore the logical first step. Its purpose is twofold: to confirm high-affinity binding to the intended target and to identify potential off-target kinase interactions that could lead to toxicity or polypharmacology[6][7].
An extensive panel of kinases should be screened to generate a comprehensive selectivity profile. This is crucial as inhibiting closely related kinases can lead to unexpected biological outcomes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of Compound BTO against a panel of kinases.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Compound BTO in 100% DMSO.
-
Serially dilute the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
Prepare the specific peptide substrate for each kinase and [γ-³³P]-ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted Compound BTO or DMSO (vehicle control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat).
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound BTO relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Kinase Selectivity Profile of Compound BTO
| Kinase Target | IC50 (nM) of Compound BTO | IC50 (nM) of Control Inhibitor |
| Primary Target (Hypothetical) | 15 | 10 |
| Kinase A | >10,000 | 25 |
| Kinase B | 850 | 50 |
| Kinase C | >10,000 | 15 |
| Kinase D | 1,200 | 30 |
This table presents hypothetical data for illustrative purposes.
Section 2: G-Protein Coupled Receptor (GPCR) Panel Screening
Rationale: GPCRs constitute a large and diverse family of cell surface receptors that are common off-targets for many small molecule drugs[8]. Unintended interactions with GPCRs can lead to a wide array of side effects, from cardiovascular to neurological. Screening Compound BTO against a panel of representative GPCRs is a critical step in proactive safety assessment[9][10]. A radioligand binding assay is a robust and high-throughput method to identify such interactions[8].
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol outlines a competitive binding assay to assess the ability of Compound BTO to displace a known radioligand from a specific GPCR.
-
Preparation of Reagents:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Select a suitable radioligand for the target GPCR (e.g., [³H]-dopamine for the D2 receptor).
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Prepare a stock solution of Compound BTO and serially dilute it.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and either Compound BTO, a known unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of Compound BTO.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation: GPCR Cross-Reactivity Profile of Compound BTO
| GPCR Target | % Inhibition at 10 µM Compound BTO |
| Adrenergic α1 | <10% |
| Dopamine D2 | 15% |
| Serotonin 5-HT2A | <5% |
| Muscarinic M1 | <5% |
| Histamine H1 | 25% |
This table presents hypothetical data for illustrative purposes.
Section 3: Cardiovascular Safety - hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes[11]. Assessing the potential of Compound BTO to inhibit the hERG channel is a critical safety evaluation mandated by regulatory agencies[12][13]. Automated patch-clamp electrophysiology is the gold standard for this assessment[11].
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture the cells under standard conditions until they reach the appropriate confluency for the assay.
-
-
Assay Procedure:
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and the test solutions (Compound BTO dilutions and controls) onto the automated patch-clamp system (e.g., QPatch or SyncroPatch)[11].
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents[12].
-
After establishing a stable baseline current, perfuse the cells with different concentrations of Compound BTO.
-
Record the hERG current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: hERG Inhibition by Compound BTO
| Compound | IC50 (µM) |
| Compound BTO | >30 |
| E-4031 (Positive Control) | 0.01 |
This table presents hypothetical data for illustrative purposes.
Section 4: Metabolic Stability and Drug-Drug Interaction Potential
Rationale: The metabolic profile of a drug candidate significantly influences its pharmacokinetic properties and potential for drug-drug interactions (DDIs). Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism[14][15]. Inhibition of these enzymes by Compound BTO could lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity[16][17]. Conversely, rapid metabolism of Compound BTO can affect its bioavailability and efficacy[18][19].
Experimental Protocol 1: In Vitro Metabolic Stability Assay
-
Incubation:
-
Incubate Compound BTO (at a low concentration, e.g., 1 µM) with human liver microsomes (HLMs) and a NADPH-regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Compound BTO remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Experimental Protocol 2: CYP450 Inhibition Assay (IC50)
-
Incubation:
-
Incubate a specific CYP isoform probe substrate with HLMs in the presence of varying concentrations of Compound BTO.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
After a set incubation time, terminate the reaction.
-
-
Analysis:
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS[14].
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of Compound BTO.
-
Determine the IC50 value for each CYP isoform.
-
Data Presentation: Metabolic Profile of Compound BTO
Metabolic Stability
| Parameter | Value |
|---|---|
| In Vitro t½ (min) | 45 |
| Intrinsic Clearance (µL/min/mg) | 15.4 |
CYP450 Inhibition
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | >50 |
| CYP2C9 | 25 |
| CYP2C19 | >50 |
| CYP2D6 | 18 |
| CYP3A4 | >50 |
This table presents hypothetical data for illustrative purposes.
Section 5: General Cytotoxicity Assessment
Rationale: It is essential to distinguish between targeted pharmacological effects (e.g., inhibition of a cancer-related kinase) and general cellular toxicity. A compound that indiscriminately kills all cells is not a viable drug candidate. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[20][21][22].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a relevant cell line (e.g., a non-cancerous cell line like HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Compound BTO for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Data Presentation: Cytotoxicity of Compound BTO
| Cell Line | CC50 (µM) |
| HEK293 (Non-cancerous) | >50 |
| Cancer Cell Line A (Hypothetical Target) | 0.5 |
This table presents hypothetical data for illustrative purposes.
Conclusion: Synthesizing a Holistic Selectivity Profile
The comprehensive cross-reactivity profiling of This compound as outlined in this guide provides a multi-faceted view of its selectivity. By systematically evaluating its interactions with kinases, GPCRs, the hERG channel, and metabolic enzymes, alongside its general cytotoxicity, a clear and robust safety and liability profile can be constructed.
The hypothetical data presented herein would suggest that Compound BTO is a potent and selective inhibitor of its primary target with a favorable safety profile: low activity against a panel of GPCRs, a wide safety margin for hERG inhibition, moderate metabolic stability, and low potential for CYP-mediated drug-drug interactions. Furthermore, its selective cytotoxicity towards a cancer cell line over a non-cancerous line would bolster its therapeutic potential.
This structured, data-driven approach is fundamental to making informed decisions in the drug discovery process. It enables the early identification of potential liabilities, allowing for medicinal chemistry efforts to mitigate off-target effects or, alternatively, for the confident progression of a highly selective and safe drug candidate.
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Paramashivappa, R., Kumar, P. P., Rao, P. S., & Rao, A. S. (2002). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved January 20, 2026, from [Link]
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World Journal of Pharmaceutical Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved January 20, 2026, from [Link]
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Comparison Guide: Benchmarking 5-Bromo-2-(2-thienyl)-1,3-benzoxazole Against Known Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is perpetually driven by the need for novel chemical entities that offer improved efficacy, selectivity, and reduced toxicity. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the benzoxazole nucleus being a particularly privileged scaffold due to its presence in numerous pharmacologically active agents.[1][2][3] Benzoxazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their structural resemblance to natural nucleic acid bases may facilitate interactions with key biological macromolecules, making them attractive candidates for therapeutic development.[1]
This guide focuses on 5-Bromo-2-(2-thienyl)-1,3-benzoxazole , a novel synthetic benzoxazole derivative. While the broader class of 2-substituted benzoxazoles has shown promise in inhibiting cancer cell proliferation[5][6], the specific biological profile of this compound remains uncharacterized. The objective of this document is to provide a rigorous framework for benchmarking its potential anticancer activity against a well-established cytotoxic agent, Doxorubicin. We will outline a series of head-to-head comparative assays using two common human cancer cell lines: A549 (non-small cell lung cancer) and HeLa (cervical cancer) .[7][8]
The experimental design and protocols detailed herein are intended to provide researchers with a robust, self-validating system to assess the compound's anti-proliferative and anti-migratory potential, thereby establishing a foundational dataset for further preclinical development.
Rationale for Experimental Design
2.1. Compound Selection for Benchmarking
To contextualize the efficacy of a novel compound, it is imperative to compare it against a "gold standard" with a well-understood mechanism of action.
-
This compound (Test Compound): A novel entity whose potential is under investigation. The introduction of a bromine atom and a thienyl group to the benzoxazole core may modulate its biological activity, a common strategy in medicinal chemistry to enhance potency or alter pharmacokinetic properties.
-
Doxorubicin (Benchmark Inhibitor): A widely used anthracycline antibiotic chemotherapeutic agent. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which ultimately triggers cell cycle arrest and apoptosis. Its broad and potent cytotoxicity across numerous cancer cell lines provides a stringent baseline against which the activity of a new compound can be measured.
2.2. Cell Line Selection
The choice of cell lines is critical for evaluating the breadth and specificity of a compound's activity.
-
A549 (Human Lung Adenocarcinoma): Represents one of the most common and challenging forms of cancer. This cell line is extensively used in cancer research for screening potential therapeutics.[7][9]
-
HeLa (Human Cervical Cancer): An immortal cell line that is historically significant and widely characterized. Its robustness and rapid growth make it an excellent model for initial cytotoxicity and proliferation assays.[7][8]
Using two distinct cell lines from different cancer types allows for an initial assessment of whether the test compound exhibits broad-spectrum activity or potential tissue-type selectivity.
Experimental Workflows & Protocols
A multi-parametric approach is essential to comprehensively evaluate a compound's anticancer potential. We will focus on two key hallmarks of cancer: uncontrolled proliferation and cell migration.
Caption: Overall Experimental Workflow for Benchmarking.
3.1. Protocol: MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
A549 and HeLa cells
-
Culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[10][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
3.2. Protocol: Wound Healing (Scratch) Assay for Cell Migration
The wound healing assay is a straightforward method to study collective cell migration in vitro.[14] A "scratch" or cell-free gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[15][16] This assay is valuable for assessing the potential of a compound to inhibit cancer cell motility, a key factor in metastasis.[15]
Materials:
-
A549 and HeLa cells
-
12- or 24-well plates[15]
-
Sterile 200 µL pipette tips[16]
-
Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation
-
Microscope with a camera
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16][17]
-
Creating the Wound: Once cells are fully confluent, carefully create a straight scratch across the center of the monolayer using a sterile 200 µL pipette tip.[14][16] Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Compound Treatment: Replace the PBS with 500 µL of low-serum medium containing the test compound or Doxorubicin at a non-lethal concentration (e.g., at or below the IC25 value from the MTT assay) to focus on migration rather than cytotoxicity. Include a vehicle-only control.
-
Image Acquisition (T=0): Immediately place the plate on a microscope stage and capture the first image of the scratch in predefined locations for each well. This serves as the baseline (T=0).[16]
-
Incubation and Imaging: Incubate the plate at 37°C, 5% CO₂. Capture subsequent images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rates between treated and control groups.
Comparative Data Analysis (Illustrative)
The following tables present hypothetical data to illustrate how the results from these experiments would be summarized for a clear, head-to-head comparison.
Table 1: Anti-proliferative Activity (IC50) of Test vs. Benchmark Compound
| Compound | Cell Line | IC50 (µM) after 48h Treatment |
| This compound | A549 | 8.5 ± 1.2 |
| HeLa | 12.3 ± 2.1 | |
| Doxorubicin (Benchmark) | A549 | 0.4 ± 0.05 |
| HeLa | 0.2 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Anti-migratory Activity (% Wound Closure) at 24 Hours
| Compound (Concentration) | Cell Line | % Wound Closure at 24h |
| Vehicle Control (0.1% DMSO) | A549 | 95 ± 5% |
| HeLa | 98 ± 3% | |
| This compound (2 µM) | A549 | 45 ± 8% |
| HeLa | 60 ± 10% | |
| Doxorubicin (0.05 µM) | A549 | 75 ± 6% |
| HeLa | 80 ± 7% |
Data are presented as mean ± standard deviation. Concentrations are selected to be sub-lethal to isolate anti-migratory effects.
Mechanistic Insights and Signaling Pathways
While the precise mechanism of this compound is unknown, many anticancer agents, including benzoxazole derivatives, exert their effects by inducing apoptosis (programmed cell death).[18][19] A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
Caption: Hypothetical Intrinsic Apoptosis Pathway Modulation.
This diagram illustrates a potential mechanism where the benzoxazole compound could inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax. This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. Further experiments, such as Western blotting for these key proteins, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization and benchmarking of this compound as a potential anticancer agent. Based on our illustrative data, the compound demonstrates dose-dependent cytotoxicity against both A549 and HeLa cells, albeit with lower potency than the broad-spectrum agent Doxorubicin. More interestingly, the hypothetical data suggests a potentially stronger anti-migratory effect compared to Doxorubicin at sub-lethal concentrations, highlighting a possible avenue for further investigation into its anti-metastatic properties.
The presented protocols for MTT and wound healing assays are robust, reproducible, and serve as an essential first step in the drug discovery pipeline. Future work should focus on:
-
Expanding the panel of cancer cell lines to better understand the compound's spectrum of activity.
-
Investigating the mechanism of action through apoptosis assays (e.g., Annexin V staining) and Western blot analysis of key signaling pathways.
-
Conducting cell cycle analysis to determine if the compound induces arrest at specific checkpoints.
By systematically comparing novel compounds like this compound against established benchmarks, researchers can efficiently identify promising lead candidates for the next generation of cancer therapies.
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A Comparative Spectroscopic Investigation of Substituted 2-(2-Thienyl)-Benzoxazoles: Unveiling Structure-Property Relationships for Advanced Applications
Substituted 2-(2-thienyl)-benzoxazoles represent a significant class of heterocyclic compounds, garnering substantial interest within the realms of medicinal chemistry and materials science.[1] Their rigid, planar structure, combined with a tunable π-conjugated system, gives rise to a diverse array of photophysical properties, making them prime candidates for development as fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents.[2][3] This guide presents a comparative spectral analysis of a series of substituted 2-(2-thienyl)-benzoxazoles, offering insights into the intricate relationship between their chemical structure and their absorption and emission characteristics. By understanding these structure-property relationships, researchers can rationally design novel derivatives with tailored spectral properties for specific applications in drug discovery and beyond.
The Influence of Substitution on the Photophysical Landscape
The electronic and, consequently, the spectral properties of 2-(2-thienyl)-benzoxazoles are highly sensitive to the nature and position of substituent groups on both the benzoxazole and the thienyl moieties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the intramolecular charge transfer (ICT) character of the molecule, leading to predictable shifts in their absorption and fluorescence spectra.
Understanding the Core Structure
The fundamental structure of 2-(2-thienyl)-benzoxazole consists of a benzoxazole ring system linked at the 2-position to a thiophene ring. This arrangement creates a donor-π-acceptor (D-π-A) type framework, where the electron-rich thiophene can act as a donor and the benzoxazole as an acceptor. The extent of this charge transfer is a key determinant of the molecule's photophysical behavior.
Caption: Core chemical structure of 2-(2-thienyl)-benzoxazole.
Comparative Spectral Data
The following table summarizes the key spectral properties of a series of hypothetical substituted 2-(2-thienyl)-benzoxazoles, illustrating the impact of different substituents. The data presented is a representative compilation based on trends observed in the scientific literature.
| Compound ID | Substituent (Position) | λmax (abs) (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax (em) (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| 1 | Unsubstituted | 330 | 25,000 | 390 | 0.40 | 60 |
| 2 | 5-OCH3 (Benzoxazole) | 345 | 28,000 | 415 | 0.55 | 70 |
| 3 | 5-NO2 (Benzoxazole) | 355 | 22,000 | 450 | 0.25 | 95 |
| 4 | 5'-N(CH3)2 (Thienyl) | 360 | 32,000 | 440 | 0.65 | 80 |
| 5 | 5'-CHO (Thienyl) | 370 | 20,000 | 480 | 0.15 | 110 |
Analysis of Spectral Trends:
-
Electron-Donating Groups (EDGs): The introduction of an electron-donating methoxy group (-OCH3) on the benzoxazole ring (Compound 2 ) or a dimethylamino group (-N(CH3)2) on the thienyl ring (Compound 4 ) leads to a bathochromic (red) shift in both the absorption and emission maxima compared to the unsubstituted compound (Compound 1 ). This is attributed to the enhanced ICT from the electron-rich substituent and the thiophene ring to the benzoxazole core, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5] These compounds also tend to exhibit higher fluorescence quantum yields, indicating that the excited state is more efficiently deactivated through radiative pathways.
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of an electron-withdrawing nitro group (-NO2) on the benzoxazole ring (Compound 3 ) or a formyl group (-CHO) on the thienyl ring (Compound 5 ) also results in a significant red-shift in the absorption and emission spectra. This is due to the stabilization of the LUMO, which also reduces the HOMO-LUMO energy gap. However, these compounds often display lower fluorescence quantum yields.[4][5] The increased ICT in the excited state can promote non-radiative decay pathways, such as intersystem crossing to the triplet state.
-
Stokes Shift: The Stokes shift, which is the difference between the absorption and emission maxima, is a crucial parameter for applications in fluorescence imaging, as a larger Stokes shift facilitates the separation of excitation and emission signals. Generally, compounds with stronger ICT character, induced by either potent EDGs or EWGs, exhibit larger Stokes shifts. This is because the geometry of the molecule in the excited state can be significantly different from that in the ground state, leading to a greater loss of energy before fluorescence emission.
Experimental Protocols for Spectral Characterization
To ensure the reliability and reproducibility of spectral data, standardized experimental protocols are essential. The following sections detail the methodologies for UV-Vis absorption and fluorescence spectroscopy of substituted 2-(2-thienyl)-benzoxazoles.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the synthesized compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2-(2-thienyl)-benzoxazole derivative of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., ethanol, dichloromethane, or cyclohexane).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1 x 10-5 to 1 x 10-6 M), ensuring the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance of the sample across a relevant wavelength range (e.g., 250-500 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λem), the fluorescence quantum yield (ΦF), and the Stokes shift.
Methodology:
-
Sample Preparation:
-
Use the same solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 350-600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Calculate the fluorescence quantum yield (ΦF) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem - λabs.
-
Caption: Experimental workflow for the spectral analysis of 2-(2-thienyl)-benzoxazoles.
Conclusion
The spectral properties of 2-(2-thienyl)-benzoxazoles can be systematically and predictably tuned through the strategic introduction of substituent groups. Electron-donating and electron-withdrawing substituents both tend to induce a red-shift in the absorption and emission spectra, a direct consequence of modulating the intramolecular charge transfer characteristics of the molecule. While EDGs often enhance fluorescence quantum yields, EWGs can lead to quenching of fluorescence. These well-defined structure-property relationships provide a powerful tool for the rational design of novel 2-(2-thienyl)-benzoxazole derivatives with optimized photophysical properties for a wide range of applications, from advanced fluorescent probes for biological imaging to efficient emitters in organic electronics. Further investigations into the effects of solvent polarity and viscosity on the spectral properties of these compounds will continue to expand their utility and performance in diverse scientific and technological fields.
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The influence of the relative position of the thiophene and pyrrole rings in donor-acceptor thienylpyrrolyl-benzothiazole derivatives. A photophysical and theoretical investigation. (2010). Phys Chem Chem Phys, 12(33), 9719-25. [Link]
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The influence of the relative position of the thiophene and pyrrole rings in donor-acceptor thienylpyrrolyl-benzothiazole derivatives. A photophysical and theoretical investigation. (n.d.). Semantic Scholar. [Link]
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Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (n.d.). MDPI. [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. (2023). PubMed. [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. (n.d.). RSC Publishing. [Link]
-
Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). SciSpace. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO. [Link]
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- 3. scispace.com [scispace.com]
- 4. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 5-Bromo-2-(2-thienyl)-1,3-benzoxazole and Other Thiophene-Substituted Heterocyclic Compounds
An In-Depth Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds stand as a cornerstone of innovation. Their diverse structures and electronic properties have led to their integration into a vast array of pharmaceuticals and functional materials. Among these, benz-fused five-membered heterocycles, particularly benzoxazoles, benzothiazoles, and benzimidazoles, are recognized as "privileged scaffolds." This distinction arises from their ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This guide provides a comprehensive comparative analysis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole , a promising but less-studied member of this family, against its close structural analogs: 2-(2-thienyl)benzothiazole and 2-(2-thienyl)benzimidazole . By examining their synthesis, photophysical properties, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the subtle yet significant impact of structural modifications on the performance of these important heterocyclic systems.
Synthesis Strategies: A Modular Approach to Thienyl-Substituted Benz-heterocycles
The synthesis of these thienyl-substituted benz-heterocycles generally proceeds through the condensation of a substituted ortho-amino phenol, thiophenol, or diamine with a thiophene-based carboxylic acid or its derivative. This modular approach allows for the systematic variation of substituents on both the benz-ring and the thiophene moiety, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
Caption: General synthetic workflow for 2-(2-thienyl)-benz-heterocycles.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Materials:
-
2-Amino-4-bromophenol
-
Thiophene-2-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
A mixture of 2-amino-4-bromophenol (1 mmol) and thiophene-2-carboxylic acid (1.1 mmol) is added to polyphosphoric acid (10 g).
-
The reaction mixture is heated to 180-200°C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of saturated sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Protocol 2: Synthesis of 2-(2-Thienyl)benzothiazole
This synthesis involves the condensation of 2-aminothiophenol with thiophene-2-carboxaldehyde, a common route to 2-substituted benzothiazoles.[2]
Materials:
-
2-Aminothiophenol
-
Thiophene-2-carboxaldehyde
-
Ethanol
-
Oxidizing agent (e.g., air, DDQ)
Procedure:
-
To a solution of 2-aminothiophenol (1 mmol) in ethanol (20 mL), thiophene-2-carboxaldehyde (1.1 mmol) is added.
-
The mixture is refluxed for 2-4 hours. During this time, the intermediate benzothiazoline is formed.
-
The reaction mixture is cooled to room temperature, and an oxidizing agent is added to promote the oxidation of the benzothiazoline to the benzothiazole. Alternatively, exposure to air can also facilitate this oxidation over a longer period.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-(2-thienyl)benzothiazole.
Protocol 3: Synthesis of 2-(2-Thienyl)-1H-benzimidazole
The synthesis of 2-substituted benzimidazoles is often achieved by the condensation of o-phenylenediamine with an aldehyde.[3]
Materials:
-
o-Phenylenediamine
-
Thiophene-2-carboxaldehyde
-
Methanol
-
Sodium metabisulfite (optional)
Procedure:
-
A solution of o-phenylenediamine (1 mmol) and thiophene-2-carboxaldehyde (1.1 mmol) in methanol (25 mL) is prepared.
-
The reaction mixture is refluxed for 3-5 hours.
-
The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold methanol and dried to give 2-(2-thienyl)-1H-benzimidazole. In some cases, the addition of sodium metabisulfite can aid in the workup by reacting with any unreacted aldehyde.
Comparative Performance Analysis
The introduction of a thiophene ring at the 2-position of the benz-heterocycle core, along with the variation of the heteroatom (O, S, NH) and substituents on the benzene ring, significantly influences the molecule's electronic structure and, consequently, its photophysical and biological properties.
Photophysical Properties: A Tale of Three Heterocycles
Thiophene-substituted benz-heterocycles are known for their fluorescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents.[4] The photophysical properties are highly sensitive to the nature of the heterocyclic core and the substitution pattern.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| This compound | ~340-360 | ~400-430 | ~60-70 | Moderate | Chloroform |
| 2-(2-Thienyl)benzothiazole | ~330-350[5] | ~380-410[5] | ~50-60 | Moderate to High[5] | Chloroform |
| 2-(2-Thienyl)-1H-benzimidazole | ~320-340 | ~360-390 | ~40-50 | Low to Moderate | Methanol |
| *Note: Specific experimental data for this compound is limited in the reviewed literature. The presented values are estimations based on data for structurally similar 2-(thienyl)benzoxazoles.[6] |
Expert Insights:
-
Effect of the Heteroatom: The change from oxygen (benzoxazole) to sulfur (benzothiazole) often leads to a red shift in both absorption and emission spectra due to the higher polarizability of sulfur and the potential for better π-conjugation.[5] The benzimidazole analog typically exhibits a blue-shifted spectrum compared to its benzoxazole and benzothiazole counterparts.
-
Influence of the Bromo Substituent: The electron-withdrawing nature of the bromine atom at the 5-position of the benzoxazole ring is expected to cause a slight red shift in the absorption and emission spectra compared to the unsubstituted analog. It may also influence the quantum yield through the heavy-atom effect, which can enhance intersystem crossing and potentially decrease fluorescence.
Anticancer Activity: Targeting Key Cellular Pathways
The benz-heterocycle core is a common feature in many anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[7][8]
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast), HCT116 (Colon) | Not Reported |
| Related Thienyl-Benzoxazoles | MCF-7 (Breast) | 1.91 - 2.63[9][10] |
| 2-(2-Thienyl)benzothiazole Analogs | Various | 1.6 - 10[11] |
| 2-(2-Thienyl)benzimidazole Analogs | Various | 1.65 - 20[12] |
| Note: Specific IC50 values for this compound are not available in the reviewed literature. Data for related compounds are provided for context. |
Potential Mechanism of Action: Kinase Inhibition
Many benzoxazole and benzothiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) are common targets.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by thienyl-benz-heterocycles.
Expert Insights:
-
The presence of the thiophene ring often enhances the lipophilicity of the molecule, which can improve cell membrane permeability and contribute to better anticancer activity.[13]
-
The nature of the heteroatom in the azole ring can influence the binding affinity to target proteins. For instance, the sulfur atom in benzothiazoles may form different interactions within a kinase active site compared to the oxygen in benzoxazoles.[14]
-
The bromo substituent on the benzoxazole ring can potentially form halogen bonds with amino acid residues in the active site of target enzymes, which could enhance binding affinity and inhibitory potency.
Antimicrobial Activity: A Broad Spectrum of Action
Benz-heterocycles have long been investigated for their antimicrobial properties against a range of bacteria and fungi.[15] Their mechanism of action can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| This compound | S. aureus, E. coli | Not Reported | C. albicans | Not Reported |
| Related Thienyl-Benzoxazoles | S. aureus, E. coli | 12.5 - 25[16][17] | C. albicans | >50 |
| 2-(2-Thienyl)benzothiazole Analogs | S. aureus, B. subtilis | 3.13 - 12.5[18] | A. niger | 6.25 - 25[18] |
| 2-(2-Thienyl)benzimidazole Analogs | S. aureus, E. coli | <4 - 32[19] | C. albicans | 3.9 - 15.6 |
| *Note: Specific MIC values for this compound are not available in the reviewed literature. Data for related compounds are provided for context. |
Expert Insights:
-
Benzothiazole derivatives have generally been reported to exhibit more potent antibacterial activity compared to their benzoxazole and benzimidazole counterparts.[14]
-
The presence of a halogen, such as bromine, on the benz-heterocycle ring has been shown to enhance antimicrobial activity in many cases.[18]
-
The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate microbial cell walls and interact with intracellular targets.
Experimental Protocols: Standard Assays for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed protocols for two of the most common assays used to evaluate the anticancer and antimicrobial activities of novel compounds.
Protocol 4: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Expert Insights and Future Directions
The comparative analysis of this compound and its analogs highlights the significant potential of this class of compounds in both materials science and medicinal chemistry. While specific data for the bromo-substituted benzoxazole is limited, the available information on related structures allows for informed predictions and guides future research.
Potential Advantages of this compound:
-
Tunable Photophysics: The combination of the benzoxazole core, the thiophene substituent, and the bromo group provides multiple avenues for fine-tuning the photophysical properties.
-
Enhanced Biological Activity: The bromo substituent has the potential to enhance both anticancer and antimicrobial activities through halogen bonding and increased lipophilicity.
-
Synthetic Accessibility: The modular synthesis allows for the straightforward generation of a library of analogs for comprehensive SAR studies.
Future Research Directions:
-
Systematic Synthesis and Characterization: A focused effort is needed to synthesize and fully characterize this compound and its direct benzothiazole and benzimidazole analogs to obtain direct comparative data.
-
In-depth Mechanistic Studies: For compounds showing promising biological activity, detailed mechanistic studies are required to identify their specific molecular targets and pathways of action.
-
Exploration of Photophysical Applications: The fluorescent properties of these compounds should be further investigated for their potential use as sensors, imaging agents, or in organic electronics.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
Conclusion
This compound and its heterocyclic congeners represent a rich area for scientific exploration with significant therapeutic and technological potential. This guide has provided a framework for understanding the synthesis, properties, and comparative performance of these compounds. While data gaps for the specific target molecule exist, the principles outlined here, based on the established chemistry and biology of related structures, offer a solid foundation for future research and development in this exciting field. The continued investigation of these versatile scaffolds is poised to yield novel solutions for challenges in medicine and materials science.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
This document provides essential operational and safety protocols for the proper disposal of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole (CAS No. 915923-09-0).[1][2][3] As a brominated heterocyclic compound, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and hazardous waste management.
The procedures outlined herein are synthesized from safety data for the benzoxazole class of compounds and general guidelines for halogenated organic waste.[4][5] Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is critical for maintaining a safe and regulatory-compliant laboratory environment.
Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable hazard profile can be extrapolated from structurally analogous compounds.
Chemical Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 915923-09-0 | [1][2][3] |
| Molecular Formula | C₁₁H₆BrNOS | [1][2][6] |
| Molecular Weight | 280.14 g/mol | [1][6] |
| Appearance | Solid (presumed) |[2] |
Anticipated Hazard Classification
The hazard profile below is based on data from similar benzoxazole and brominated thiophene derivatives.[7][8][9] It is prudent to handle this compound as if it possesses these hazards.
| Hazard Category | GHS Classification | Potential Effects | Pictogram |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | GHS07 |
| Skin Irritation | Category 2 | Causes skin irritation.[7][8][9] | GHS07 |
| Eye Irritation | Category 2 | Causes serious eye irritation.[7][8][9] | GHS07 |
| Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7][8][9] | GHS07 |
Core Scientific Rationale: The presence of a bromine atom designates this compound as a halogenated organic.[5] Upon combustion, such compounds can form hazardous byproducts like hydrogen halides (e.g., hydrogen bromide) and other irritating gases.[8][10] This necessitates disposal via high-temperature incineration at a licensed facility equipped with advanced emission control systems ("scrubbers") to neutralize these acidic gases.[11]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and preventing spills are paramount. All handling of this compound should occur within a certified chemical fume hood.[4]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
|---|---|---|
| Eye and Face | Safety glasses with side-shields or tight-sealing chemical goggles. | Conforming to OSHA 29 CFR 1910.133 or EN166 is essential to protect against dust particles and potential splashes.[12][13] |
| Skin Protection | Chemical-resistant nitrile or neoprene gloves. A fully buttoned lab coat. | Prevents direct skin contact, which is presumed to cause irritation.[9][12][14] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12][15] |
| Respiratory | Work in a chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[4] For cleaning large spills, a NIOSH/MSHA approved respirator may be required.[9] |
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the laboratory disposal workflow. Mixing halogenated waste with non-halogenated solvent streams can render large volumes of solvent unrecyclable and dramatically increase disposal costs.[5]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a sealable, airtight, and chemically compatible container for solid waste. For liquid waste (e.g., solutions in organic solvents), use a designated container for halogenated organic liquid waste .
-
Proper Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound".
-
The date the first waste was added.
-
Clear hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
Waste Accumulation:
-
Disposal Request: Once the container is full or has reached your institution's accumulation time limit, arrange for collection by your EHS department or a licensed hazardous waste contractor.[9]
Disposal Workflow Diagram
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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- 13. fishersci.com [fishersci.com]
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- 17. fishersci.com [fishersci.com]
Navigating the Handling of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole: A Guide to Personal Protective Equipment and Safe Disposal
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, requires careful handling due to its chemical properties. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE) and proper disposal protocols to ensure a safe and efficient laboratory workflow.
I. Hazard Assessment and Core Principles
Due to the presence of the bromo- group and the heterocyclic benzoxazole ring system, this compound should be treated as a potentially hazardous substance. Based on data from analogous compounds such as 5-Bromo-1,3-benzoxazole, potential hazards include:
-
Serious Eye Irritation : Can cause significant eye irritation.[1][2]
-
Skin Irritation : May cause skin irritation upon contact.[3][4]
-
Respiratory Tract Irritation : Inhalation of dust or fumes may irritate the respiratory system.[4]
Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile offers good resistance to a variety of chemicals and is preferable to latex to avoid potential allergies. For prolonged contact or spill cleanup, double-gloving is recommended. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against accidental splashes of solutions containing the compound. Safety glasses are not sufficient as they do not provide a seal around the eyes. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned | Provides a barrier against incidental skin contact and protects personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method for preventing inhalation exposure. A respirator (e.g., N95) may be necessary if work outside a fume hood is unavoidable and there is a risk of aerosol generation. |
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict protocol for putting on and removing PPE is essential.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
